KIN1400
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-[(1,3-benzothiazol-2-ylamino)-[4-(difluoromethoxy)phenyl]methyl]quinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F2N3O2S/c25-23(26)31-16-10-7-15(8-11-16)20(29-24-28-18-5-1-2-6-19(18)32-24)17-12-9-14-4-3-13-27-21(14)22(17)30/h1-13,20,23,30H,(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSHHDISKUSKFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(C3=CC=C(C=C3)OC(F)F)C4=C(C5=C(C=CC=N5)C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F2N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
KIN1400: A Deep Dive into its Mechanism of Action as a Novel Antiviral Agent
For Immediate Release
This technical guide provides a comprehensive overview of the mechanism of action of KIN1400, a novel small molecule agonist of the innate immune system. This document is intended for researchers, scientists, and drug development professionals interested in the development of host-targeted antiviral therapeutics.
Core Mechanism of Action: Activation of the RLR Pathway
This compound functions as a potent activator of the RIG-I-like receptor (RLR) signaling pathway, a critical component of the innate immune system's first-line defense against viral infections. Its action is independent of direct viral inhibition; instead, it stimulates the host's intrinsic antiviral mechanisms. The core of its mechanism lies in the activation of a signaling cascade that culminates in the expression of a suite of antiviral genes.
Experimental evidence has robustly demonstrated that this compound's activity is mediated through the mitochondrial antiviral-signaling protein (MAVS) and Interferon Regulatory Factor 3 (IRF3).[1] Studies utilizing MAVS-knockout (KO) cells have shown that in the absence of MAVS, this compound is unable to induce the expression of downstream antiviral genes, such as IFIT1 and IFIT2.[1] Similarly, in cells expressing a dominant-negative mutant of IRF3, this compound fails to trigger the innate immune response.[1] This firmly establishes the MAVS-IRF3 axis as the central signaling pathway for this compound's antiviral activity.
Signaling Pathway Diagram
Caption: this compound signaling pathway.
Quantitative Data: Antiviral Efficacy
This compound has demonstrated potent antiviral activity against a broad spectrum of RNA viruses. Its efficacy is quantified by the 50% effective concentration (EC50), which represents the concentration of the compound required to inhibit viral replication by 50%.
| Virus | Cell Line | EC50 (µM) | Notes |
| Hepatitis C Virus (HCV) | Huh7 | < 2 | Administered 24 hours before infection. |
| Hepatitis C Virus (HCV) | Huh7 | ~2 - 5 | Administered after infection. |
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
Antiviral Activity Assay (HCV)
This protocol outlines the procedure to determine the EC50 of this compound against Hepatitis C virus in Huh7 cells.
Materials:
-
Huh7 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
HCV (e.g., Jc1 strain)
-
RNA extraction kit
-
qRT-PCR reagents and instrument
Procedure:
-
Cell Seeding: Seed Huh7 cells in 24-well plates at a density that allows for confluency at the time of infection.
-
Compound Treatment (Pre-infection): 24 hours post-seeding, treat the cells with serial dilutions of this compound. Include a vehicle control (e.g., DMSO).
-
Viral Infection: 24 hours after compound treatment, infect the cells with HCV at a multiplicity of infection (MOI) of 0.1.
-
Incubation: Incubate the infected cells for 48-72 hours.
-
RNA Extraction: Harvest the cells and extract total RNA using a suitable RNA extraction kit.
-
qRT-PCR: Perform quantitative reverse transcription PCR (qRT-PCR) to quantify the levels of HCV RNA. Normalize the viral RNA levels to a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Calculate the percentage of viral inhibition for each concentration of this compound relative to the vehicle control. Determine the EC50 value by fitting the dose-response data to a four-parameter logistic regression curve.
MAVS-Knockout Cell Experiment
This protocol is designed to confirm the dependency of this compound's activity on the MAVS protein.
Materials:
-
Wild-type Huh7 cells
-
MAVS-knockout (KO) Huh7 cells
-
This compound
-
Sendai virus (SeV) as a positive control for RLR pathway activation
-
Reagents for RNA extraction and qRT-PCR
Procedure:
-
Cell Seeding: Seed both wild-type and MAVS-KO Huh7 cells in parallel.
-
Treatment: Treat the cells with this compound or infect them with SeV. Include a vehicle control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours).
-
Gene Expression Analysis: Extract total RNA and perform qRT-PCR to measure the expression levels of antiviral genes such as IFIT1 and IFIT2.
-
Analysis: Compare the induction of antiviral gene expression in wild-type versus MAVS-KO cells in response to this compound. A lack of induction in MAVS-KO cells indicates the MAVS-dependency of this compound.
Time-of-Addition Study
This experiment aims to determine the stage of the viral life cycle at which this compound exerts its antiviral effect.
Materials:
-
Huh7 cells
-
HCV
-
This compound
-
Reagents for RNA extraction and qRT-PCR
Procedure:
-
Infection: Infect Huh7 cells with HCV at a high MOI to ensure synchronous infection.
-
Compound Addition at Different Time Points: Add this compound to the infected cells at various time points post-infection (e.g., 0, 2, 4, 6, 8, 12 hours).
-
Incubation: Continue the incubation for a total of 24 or 48 hours post-infection.
-
Sample Collection and Analysis: Harvest the cells at the end of the incubation period and quantify viral RNA levels using qRT-PCR.
-
Interpretation: The time point at which the addition of this compound no longer results in a significant reduction in viral replication indicates the stage of the viral life cycle that is targeted by the compound's induced antiviral state.
Experimental Workflow Diagram
Caption: Key experimental workflows.
Conclusion
This compound represents a promising host-targeted antiviral agent with a well-defined mechanism of action. By activating the MAVS-IRF3 signaling pathway, it induces a potent and broad-spectrum antiviral state within the host cell. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of this compound and other molecules in its class. The focus on stimulating the host's innate immunity presents a compelling strategy to combat a wide range of viral pathogens and to mitigate the emergence of drug-resistant viral strains.
References
KIN1400: A Small Molecule Agonist of the RIG-I-Like Receptor (RLR) Pathway for Broad-Spectrum Antiviral Therapy
An In-Depth Technical Guide
Abstract
The emergence of novel and re-emerging RNA viruses poses a significant and ongoing threat to global health, necessitating the development of broad-spectrum antiviral therapeutics. One promising strategy is the activation of the host's innate immune system to elicit a robust antiviral state. KIN1400 is a novel small molecule agonist of the RIG-I-Like Receptor (RLR) pathway, a critical component of the innate immune system responsible for detecting viral RNA and initiating an antiviral response. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data on its antiviral activity, detailed experimental protocols for its characterization, and visual representations of the relevant biological pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of host-directed antiviral agents.
Introduction
The RIG-I-Like Receptor (RLR) pathway is a key pattern recognition receptor (PRR) system that detects viral RNA in the cytoplasm of infected cells. The primary sensors of this pathway are Retinoic acid-Inducible Gene I (RIG-I) and Melanoma Differentiation-Associated protein 5 (MDA5). Upon binding to viral RNA, these sensors activate the mitochondrial antiviral-signaling protein (MAVS), which in turn initiates a signaling cascade culminating in the activation of transcription factors, most notably Interferon Regulatory Factor 3 (IRF3). Activated IRF3 translocates to the nucleus and drives the expression of a wide array of antiviral genes, known as interferon-stimulated genes (ISGs), which establish a cellular antiviral state.
This compound is a hydroxyquinoline-based small molecule that has been identified as a potent activator of the RLR pathway.[1] Unlike direct-acting antivirals that target specific viral proteins, this compound functions as a host-directed therapeutic by augmenting the natural antiviral response. This mechanism of action suggests a high barrier to the development of viral resistance and the potential for broad-spectrum activity against a range of RNA viruses.
Mechanism of Action
This compound activates the RLR signaling pathway, leading to the induction of a robust antiviral state. The core of its mechanism is the activation of IRF3 through a MAVS-dependent signaling cascade.[1] Studies have demonstrated that this compound's ability to induce the expression of antiviral genes is abrogated in cells lacking MAVS, confirming the central role of this adaptor protein in this compound's activity.[1]
Upon activation, the RLR pathway downstream of MAVS leads to the phosphorylation and dimerization of IRF3. This activated IRF3 then translocates to the nucleus, where it binds to interferon-stimulated response elements (ISREs) in the promoters of target genes. This results in the transcriptional upregulation of numerous ISGs, including RIG-I, MDA5, IFIT1, IFIT2, IFITM1, OAS3, and Mx1.[2] Interestingly, while this compound potently induces these antiviral effector genes, it elicits minimal expression of type I and III interferons.[1] This suggests a distinct transcriptional program compared to that induced by viral infection or interferon treatment alone, potentially offering a more targeted antiviral response with a reduced risk of pro-inflammatory side effects.
Figure 1: this compound-mediated activation of the RLR signaling pathway.
Data Presentation
The antiviral activity and gene induction profile of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative findings.
Table 1: Antiviral Activity of this compound
| Virus | Cell Line | Assay Type | Endpoint Measurement | Result | Citation |
| West Nile Virus (WNV) | HEK293 | RT-qPCR | Viral RNA levels | Dose-dependent inhibition; ≥50% at 2 µM | [2] |
| Dengue Virus (DENV) | Huh7 | RT-qPCR | Viral RNA levels | Significant reduction with 20 µM | [1] |
| Hepatitis C Virus (HCV) | Huh7 | Luciferase Assay | Replicon activity | EC50: <2 µM (prophylactic) | [1] |
| Hepatitis C Virus (HCV) | Huh7 | Luciferase Assay | Replicon activity | EC50: ~2-5 µM (therapeutic) | [1] |
Table 2: Induction of Innate Immune Genes by this compound
| Gene | Cell Line | Treatment Concentration | Fold Induction (relative to DMSO) | Citation |
| RIG-I (DDX58) | PMA-differentiated THP-1 | 0-20 µM | Dose-dependent increase | [2] |
| MDA5 | PMA-differentiated THP-1 | 20 µM | Increased expression | [1] |
| IFIT1 | PMA-differentiated THP-1 | 0-20 µM | Dose-dependent increase | [2] |
| Mx1 | PMA-differentiated THP-1 | 0-20 µM | Dose-dependent increase | [2] |
| IFIT2 | PMA-differentiated THP-1 | 20 µM | Increased expression | [1] |
| IFITM1 | PMA-differentiated THP-1 | 20 µM | Increased expression | [1] |
| OAS3 | PMA-differentiated THP-1 | 20 µM | Increased expression | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments used to characterize this compound.
Cell Culture and Compound Treatment
-
Cell Lines:
-
HEK293 and Huh7 cells: Maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine.
-
THP-1 cells: Maintained in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. For differentiation into macrophage-like cells, THP-1 cells are treated with 40 nM phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.
-
-
Compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in cell culture medium to the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.5%.
Quantification of Viral RNA by RT-qPCR
This protocol is used to determine the effect of this compound on viral replication by measuring the levels of viral RNA within infected cells.
-
Cell Seeding and Treatment: Seed cells in 24-well plates to achieve 80-90% confluency at the time of infection. Treat cells with varying concentrations of this compound or DMSO vehicle control for a specified period (e.g., 24 hours) prior to infection (prophylactic treatment) or at various time points post-infection (therapeutic treatment).
-
Viral Infection: Infect the cells with the virus of interest (e.g., WNV, DENV) at a predetermined multiplicity of infection (MOI).
-
RNA Extraction: At a specified time post-infection (e.g., 24 or 48 hours), lyse the cells and extract total RNA using a commercial RNA purification kit according to the manufacturer's instructions.
-
Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.
-
Quantitative PCR (qPCR): Perform qPCR using primers and a probe specific for a viral gene and a host housekeeping gene (e.g., GAPDH) for normalization. The relative quantification of viral RNA is calculated using the ΔΔCt method.
Figure 2: Experimental workflow for viral RNA quantification by RT-qPCR.
Plaque Assay for Viral Titer Determination
This assay quantifies the amount of infectious virus particles in a sample.
-
Cell Seeding: Seed a permissive cell line (e.g., Vero cells for DENV) in 6-well plates to form a confluent monolayer.
-
Serial Dilutions: Prepare ten-fold serial dilutions of the virus-containing supernatant in serum-free medium.
-
Infection: Remove the culture medium from the cells and inoculate with the viral dilutions. Incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
Overlay: Remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing carboxymethylcellulose or agar) to restrict viral spread to adjacent cells.
-
Incubation: Incubate the plates at 37°C for a period sufficient for plaques to form (typically 3-10 days, depending on the virus).
-
Staining and Counting: Fix the cells with a solution such as 4% formaldehyde and stain with crystal violet. Plaques will appear as clear zones where cells have been lysed. Count the plaques to determine the viral titer in plaque-forming units per milliliter (PFU/mL).
Immunoblot Analysis of RLR Pathway Activation
This method is used to detect the expression and phosphorylation status of key proteins in the RLR signaling pathway.
-
Cell Treatment and Lysis: Treat cells (e.g., PMA-differentiated THP-1) with this compound or controls for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies specific for total and phosphorylated forms of proteins of interest (e.g., IRF3, TBK1) or for total protein levels of ISGs (e.g., IFIT1, Mx1). A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Logical Relationships and Future Directions
This compound and its derivatives represent a promising class of host-directed antiviral agents. Their mechanism of action, which involves the targeted induction of antiviral genes without a broad inflammatory response, is a key advantage.
Figure 3: Logical relationship of this compound and its derivatives.
Future research should focus on several key areas:
-
Target Identification: The precise molecular target of this compound within the RLR pathway remains to be fully elucidated. Identifying this target will be crucial for understanding its mechanism of action in greater detail and for the rational design of next-generation agonists.
-
In Vivo Efficacy: While in vitro data are promising, the efficacy of this compound and its derivatives needs to be demonstrated in relevant animal models of viral disease.
-
Pharmacokinetics and Safety: Comprehensive pharmacokinetic and toxicology studies are necessary to evaluate the drug-like properties and safety profile of this class of compounds.
Conclusion
This compound is a potent small molecule agonist of the RLR pathway that induces a robust, MAVS- and IRF3-dependent antiviral state. Its ability to stimulate the expression of a broad range of ISGs translates to significant antiviral activity against multiple RNA viruses in vitro. The unique mechanism of action of this compound, which favors the induction of antiviral effectors over pro-inflammatory cytokines, positions it as a promising candidate for further development as a broad-spectrum, host-directed antiviral therapeutic. The data and protocols presented in this guide provide a solid foundation for researchers to further explore the potential of this compound and related compounds in the fight against viral diseases.
References
KIN1400: A Technical Guide to its Activation of the Innate Immune Response via the MAVS-IRF3 Axis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
KIN1400 is a novel small molecule of the hydroxyquinoline family that has been identified as a potent activator of the innate immune system. This document provides a comprehensive technical overview of the mechanism by which this compound elicits an antiviral state. Extensive in vitro studies have demonstrated that this compound functions as an agonist of the RIG-I-like receptor (RLR) signaling pathway, culminating in the activation of Interferon Regulatory Factor 3 (IRF3). This activation is dependent on the mitochondrial antiviral-signaling protein (MAVS), a key adaptor in this pathway. Notably, the direct molecular target of this compound has not yet been elucidated, and there is currently no evidence to suggest its involvement with the cGAS-STING pathway. This compound induces a robust, dose-dependent expression of a suite of interferon-stimulated genes (ISGs) and has shown broad-spectrum antiviral activity against several RNA viruses. This guide summarizes the key quantitative data, details the experimental protocols used for its characterization, and provides visual diagrams of its signaling pathway and experimental workflow.
Mechanism of Action: RLR Pathway Activation
This compound initiates a signaling cascade that is characteristic of the host's response to viral RNA. The current body of evidence indicates that this compound's activity is channeled through the RLR pathway. This pathway is a critical component of the innate immune system responsible for detecting cytoplasmic viral RNA.
The proposed signaling pathway for this compound is as follows:
-
Upstream Activation : While the direct binding partner of this compound is unknown, its activity necessitates the presence of the mitochondrial-anchored adaptor protein MAVS. This suggests that this compound either directly or indirectly promotes the aggregation and activation of MAVS.
-
Signal Transduction : Activated MAVS serves as a scaffold to recruit downstream signaling components, including TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε).
-
IRF3 Activation : These kinases then phosphorylate the transcription factor IRF3.
-
Gene Expression : Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it binds to interferon-stimulated response elements (ISREs) in the promoters of target genes. This leads to the transcription of Type I interferons (e.g., IFN-β) and a broad range of antiviral ISGs, such as RIG-I, MDA5, IFIT1, and Mx1, which collectively establish a cellular antiviral state.[1]
The activation of this pathway by this compound has been shown to be independent of the cGAS-STING pathway, which is primarily involved in sensing cytosolic DNA.
Quantitative Data Summary
The biological activity of this compound has been quantified through various in vitro assays, demonstrating its dose-dependent effects on innate immune gene induction and its antiviral efficacy.
Table 1: Dose-Dependent Induction of Innate Immune Genes by this compound
| Gene | Cell Line | Treatment Concentration | Observed Effect | Data Type |
| RIG-I (DDX58) | THP-1 | Dose-dependent | Increased mRNA and protein expression.[1] | RT-PCR & Immunoblot |
| MDA5 | THP-1 | 20 µM | Increased protein expression.[1] | Immunoblot |
| IFIT1 | THP-1 | Dose-dependent | Increased mRNA and protein expression.[1] | RT-PCR & Immunoblot |
| IFIT2 | HEK293 | 20 µM | Increased protein expression.[1] | Immunoblot |
| Mx1 | THP-1 | Dose-dependent | Increased mRNA and protein expression.[1] | RT-PCR & Immunoblot |
Table 2: Antiviral Activity of this compound Against RNA Viruses
| Virus | Cell Line | Key Parameter | Value | Condition |
| Hepatitis C Virus (HCV) | Huh7 | EC50 | < 2 µM | 24 h pre-treatment.[1] |
| Hepatitis C Virus (HCV) | Huh7 | EC50 | ~2 to 5 µM | Post-infection treatment.[1] |
| Dengue Virus (DV2) | Huh7 | RNA Reduction | > 50% | 2 µM pre-treatment.[1] |
| West Nile Virus (WNV) | HEK293 | RNA Reduction | Dose-dependent | 24 h pre-treatment.[1] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
General Experimental Workflow
The characterization of this compound typically follows a workflow designed to first identify its effect on innate immune signaling and then to assess its functional antiviral consequences.
Cell Culture and Reagents
-
Cell Lines :
-
Human monocytic THP-1 cells are differentiated into macrophage-like cells by treatment with 40 nM phorbol 12-myristate 13-acetate (PMA) for 30-48 hours.[1]
-
Human hepatoma Huh7 cells and Human Embryonic Kidney (HEK) 293 cells are maintained in Dulbecco's modified Eagle's medium (DMEM).
-
-
Media : All media is supplemented with 10% fetal bovine serum (FBS), 10 mM HEPES, 1 mM sodium pyruvate, non-essential amino acids, and 100 U/ml of penicillin-streptomycin.
-
This compound Preparation : this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. Final DMSO concentrations in cell culture media are maintained at or below 0.5%.
Analysis of Gene Expression
-
RNA Extraction and RT-qPCR :
-
Cells are seeded in 6-well plates and treated with this compound at various concentrations (e.g., 0.625, 2.5, 10, 20 µM) for a specified time (e.g., 20-24 hours).
-
Total cellular RNA is extracted using an appropriate RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
RNA concentration and purity are determined using a spectrophotometer.
-
1 µg of total RNA is reverse transcribed into cDNA using a high-capacity cDNA reverse transcription kit with random primers.
-
qPCR is performed using a suitable qPCR master mix (e.g., SYBR Green) and gene-specific primers on a real-time PCR system.
-
The thermal cycling conditions are typically: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.
-
Gene expression levels are normalized to a housekeeping gene (e.g., GAPDH) and relative quantification is calculated using the ΔΔCt method.
-
-
Immunoblot Analysis :
-
Cells are treated with this compound as described above.
-
Cells are lysed in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a BCA protein assay.
-
Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE on polyacrylamide gels.
-
Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
The membrane is incubated with primary antibodies against target proteins (e.g., RIG-I, MDA5, IFIT1, Mx1, MAVS, IRF3, Tubulin) overnight at 4°C.
-
The membrane is washed three times with TBST and then incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
After further washes, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Antiviral Activity Assays
-
Virus Infection :
-
Cells (e.g., Huh7, HEK293) are seeded in multi-well plates.
-
For pre-treatment assays, cells are incubated with this compound at various concentrations for 24 hours prior to infection.
-
For post-treatment assays, cells are first infected with the virus, and then this compound is added at various time points post-infection.
-
Cells are infected with the virus (e.g., HCV, DV2, WNV) at a specified multiplicity of infection (MOI) for 1-2 hours.
-
The viral inoculum is removed, and fresh media (with or without this compound) is added.
-
-
Quantification of Viral Replication :
-
Viral RNA Levels : At a specified time post-infection (e.g., 24, 48, or 72 hours), total RNA is extracted from the cells and viral RNA levels are quantified by RT-qPCR using primers specific for the viral genome.
-
Plaque Assay : To measure infectious virus particles, cell culture supernatants are collected at various times post-infection. The supernatants are serially diluted and used to infect a monolayer of susceptible cells. After an incubation period to allow for plaque formation, the cells are fixed and stained (e.g., with crystal violet) to visualize and count the plaques.
-
Conclusion
This compound is a promising small molecule immunomodulator that activates the innate immune system through the MAVS-IRF3 signaling axis. Its ability to induce a broad-spectrum antiviral state in a dose-dependent manner makes it a valuable tool for research into innate immunity and a potential lead compound for the development of host-directed antiviral therapies. Further investigation is required to identify its precise molecular target and to evaluate its efficacy and safety in preclinical in vivo models. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in their exploration of this compound and related compounds.
References
The Role of KIN1400 in MAVS-IRF3 Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the small molecule KIN1400 and its role as an activator of the MAVS-IRF3 signaling pathway, a critical component of the innate immune response to viral infections. This compound, a hydroxyquinoline derivative, has been identified as a potent inducer of an antiviral state by triggering the expression of interferon-stimulated genes (ISGs) in a MAVS- and IRF3-dependent manner. This document summarizes the key quantitative data on this compound's antiviral activity, details the experimental protocols used to elucidate its mechanism of action, and provides visual representations of the signaling pathways and experimental workflows.
Introduction
The innate immune system provides the first line of defense against invading pathogens, including a wide array of viruses. The RIG-I-like receptor (RLR) pathway is a key viral sensing pathway that, upon detection of viral RNA, activates downstream signaling cascades culminating in the production of type I interferons (IFNs) and other antiviral proteins. A central adaptor protein in this pathway is the mitochondrial antiviral-signaling protein (MAVS), which, upon activation, recruits and activates kinases that phosphorylate the interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and induces the transcription of a broad range of antiviral genes.
Small molecule agonists of the RLR pathway represent a promising strategy for the development of broad-spectrum antiviral therapeutics. This compound is one such molecule that has been shown to activate this pathway and confer a potent antiviral state against a variety of RNA viruses. This guide will explore the molecular mechanism of this compound's action, focusing on its role in the MAVS-IRF3 signaling axis.
This compound-Mediated Antiviral Activity: Quantitative Data
This compound has demonstrated significant antiviral activity against several RNA viruses. The following tables summarize the key quantitative data from studies investigating its efficacy.
Table 1: Antiviral Efficacy of this compound Against Various RNA Viruses
| Virus | Cell Line | Assay | EC50 (µM) | Notes | Reference |
| Hepatitis C Virus (HCV) | Huh7 | RT-qPCR | <2 | Administered 24h before infection.[1] | |
| Hepatitis C Virus (HCV) | Huh7 | RT-qPCR | ~2-5 | Administered after infection.[1] | |
| West Nile Virus (WNV) | HEK293 | RT-qPCR | ~2-10 | Administered after infection.[1] | |
| Dengue Virus (DV2) | Huh7 | Plaque Assay | Not explicitly calculated, but significant reduction at 20µM | Pre-treatment for 24h.[2] |
Table 2: this compound-Induced Expression of Innate Immune Genes in THP-1 Cells
| Gene | Treatment Concentration (µM) | Fold Induction (mRNA) | Protein Expression Change | Reference |
| RIG-I (DDX58) | 20 | Dose-dependent increase | Increased | [1] |
| IFIT1 | 20 | Dose-dependent increase | Increased | [1] |
| Mx1 | 20 | Dose-dependent increase | Increased | [1] |
| MDA5 | 20 | Not specified | Increased | [1] |
MAVS-IRF3 Signaling Pathway Activated by this compound
This compound's mechanism of action is dependent on the MAVS-IRF3 signaling axis. The proposed pathway is as follows:
Key Experimental Protocols
The following sections detail the methodologies used to establish the role of this compound in MAVS-IRF3 signaling. While specific reagent concentrations and catalog numbers are not exhaustively available in the primary literature, the described methods provide a robust framework for replication.
Cell Culture and Reagents
-
Cell Lines:
-
HEK293: Human embryonic kidney cells.
-
Huh7: Human hepatoma cells.
-
THP-1: Human monocytic cells, differentiated into macrophage-like cells with phorbol 12-myristate 13-acetate (PMA).
-
Vero: African green monkey kidney cells (for plaque assays).
-
-
Compounds:
-
This compound is typically dissolved in dimethyl sulfoxide (DMSO).
-
-
Viruses:
-
West Nile Virus (WNV)
-
Dengue Virus (DV2)
-
Hepatitis C Virus (HCV, JFH1 strain)
-
Sendai Virus (SeV) as a positive control for RLR pathway activation.
-
Antiviral Assays
A general workflow for assessing the antiviral activity of this compound is depicted below.
-
Plaque Assay: To quantify infectious virus particles, supernatants from infected cell cultures are serially diluted and used to infect confluent monolayers of Vero cells. After an incubation period to allow for plaque formation, the cells are fixed and stained to visualize and count the plaques.
-
RT-qPCR for Viral RNA: Total RNA is extracted from infected cells, and reverse transcription followed by quantitative PCR (RT-qPCR) is performed using primers specific for the viral genome to determine the relative abundance of viral RNA.
Immunoblot Analysis
Immunoblotting is used to detect the expression levels of key proteins in the MAVS-IRF3 pathway.
-
Cell Lysis: Cells are treated with this compound or control and then lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., RIG-I, MDA5, IFIT1, Mx1, MAVS, IRF3, and a loading control like tubulin or GAPDH). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Gene Expression Analysis by RT-qPCR
To measure the induction of innate immune genes by this compound, the following steps are performed:
-
Cell Treatment and RNA Extraction: Cells are treated with various concentrations of this compound or DMSO. Total RNA is then extracted using a commercial kit.
-
Reverse Transcription: A fixed amount of RNA is reverse-transcribed into cDNA.
-
Quantitative PCR: qPCR is performed using gene-specific primers for target genes (e.g., IFIT1, IFIT2, RIG-I, Mx1) and a housekeeping gene (e.g., GAPDH) for normalization. The relative gene expression is calculated using the ΔΔCt method.
MAVS and IRF3 Dependency Experiments
To confirm the necessity of MAVS and IRF3 for this compound's activity, knockout cells and dominant-negative mutants are utilized.
-
MAVS Knockout (KO) Cells:
-
Huh7 cells with a CRISPR-Cas9 mediated deletion of the MAVS gene are used.
-
Wild-type and MAVS KO Huh7 cells are treated with this compound or DMSO.
-
The expression of IRF3-dependent genes like IFIT1 and IFIT2 is measured by RT-qPCR.
-
A lack of gene induction in MAVS KO cells upon this compound treatment demonstrates the requirement of MAVS.
-
-
IRF3 Dominant-Negative (IRF3ΔN) Mutant:
-
HEK293 cells are transfected with a plasmid expressing a dominant-negative form of IRF3 (IRF3ΔN) or a control vector.
-
Transfected cells are then treated with this compound or a positive control like Sendai Virus (SeV).
-
The expression of the IRF3 target gene IFIT2 is measured by RT-qPCR.
-
The absence of IFIT2 induction in cells expressing IRF3ΔN confirms the dependency on IRF3.
-
Conclusion
This compound is a valuable tool compound for studying the activation of the MAVS-IRF3 signaling pathway and serves as a lead candidate for the development of host-directed antiviral therapies. Its ability to induce a broad spectrum of interferon-stimulated genes highlights the potential of targeting this pathway to combat a wide range of viral pathogens. The experimental frameworks detailed in this guide provide a foundation for further investigation into the precise molecular targets of this compound and the development of next-generation RLR pathway agonists.
References
KIN1400: A Potent Inducer of MAVS-Dependent Antiviral Gene Expression
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of KIN1400, a small molecule agonist of the RIG-I-like receptor (RLR) pathway, and its role in the induction of antiviral gene expression. This compound has demonstrated significant potential as a host-directed antiviral agent with broad-spectrum activity against a range of pathogenic RNA viruses. This document details the underlying mechanism of action, presents quantitative data on gene expression, and provides detailed experimental protocols for key assays, serving as a valuable resource for researchers in immunology, virology, and therapeutic development.
Core Mechanism of Action: The RLR-MAVS-IRF3 Axis
This compound functions as a potent activator of the innate immune system. Its mechanism is independent of direct viral sensing and instead initiates a signaling cascade that mimics the host's natural response to viral RNA. This compound triggers the RLR pathway, leading to the activation of Interferon Regulatory Factor 3 (IRF3), a key transcription factor in the antiviral response.[1][2]
The signaling is critically dependent on the Mitochondrial Antiviral-Signaling (MAVS) protein. Studies have shown that in MAVS-knockout cells, this compound fails to induce the expression of its target antiviral genes, confirming MAVS as an essential adaptor protein in this pathway.[1] Upon activation, the cascade proceeds through IRF3, which translocates to the nucleus and drives the transcription of a specific set of interferon-stimulated genes (ISGs) that establish an antiviral state within the cell.[1] Notably, this activation occurs with minimal induction of type I or type III interferons (IFN-β, IFN-λ2/3), suggesting a distinct transcriptional profile compared to direct IFN treatment or viral infection.[1]
Quantitative Analysis of Antiviral Gene Expression
This compound treatment results in a dose-dependent upregulation of several key IRF3-dependent antiviral genes. Microarray analysis of PMA-differentiated THP-1 cells treated with this compound for 20 hours reveals a distinct gene expression signature.
Table 1: Fold Induction of Key Antiviral Genes by this compound in THP-1 Cells
| Gene Symbol | Gene Name | Function | Fold Induction (0.625 μM) | Fold Induction (2.5 μM) | Fold Induction (10 μM) |
|---|---|---|---|---|---|
| IFIT1 | Interferon Induced Protein with Tetratricopeptide Repeats 1 | Inhibits viral replication, translation | >2 | >2 | >2 |
| IFIT2 | Interferon Induced Protein with Tetratricopeptide Repeats 2 | Antiviral response, apoptosis | >2 | >2 | >2 |
| MX1 | MX Dynamin Like GTPase 1 | Antiviral state, inhibits replication | >2 | >2 | >2 |
| DDX58 | DExD/H-Box Helicase 58 (RIG-I) | Viral RNA sensor, RLR pathway | >2 | >2 | >2 |
| OAS3 | 2'-5'-Oligoadenylate Synthetase 3 | Antiviral enzyme activation | >2 | >2 | >2 |
| IFITM1 | Interferon Induced Transmembrane Protein 1 | Restricts viral entry | >2 | >2 | >2 |
Data is synthesized from studies defining differential gene expression as a fold change of at least 2 and a corrected p-value <0.01 compared to DMSO control.[2][3]
Broad-Spectrum Antiviral Activity
The induction of this robust innate immune gene profile confers protection against a wide array of RNA viruses. This compound has demonstrated both prophylactic and therapeutic efficacy in cell culture models against viruses from several distinct families.[3]
Table 2: Viruses Inhibited by this compound
| Virus Family | Virus |
|---|---|
| Flaviviridae | West Nile Virus (WNV), Dengue Virus (DV), Hepatitis C Virus (HCV) |
| Filoviridae | Ebola Virus |
| Arenaviridae | Lassa Virus |
| Orthomyxoviridae | Influenza A Virus |
| Paramyxoviridae | Respiratory Syncytial Virus (RSV), Nipah Virus |
This list is compiled from published studies demonstrating the antiviral activity of this compound.[1][3]
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound.
Cell Culture and Differentiation
-
Cell Line: Human monocytic THP-1 cells.
-
Culture Medium: RPMI 1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Differentiation Protocol: To differentiate THP-1 cells into a macrophage-like phenotype, seed the cells and treat with 40 nM phorbol 12-myristate 13-acetate (PMA) for 30-48 hours.[3] After differentiation, replace the PMA-containing medium with fresh culture medium and allow cells to rest for 24 hours before treatment.
This compound Treatment and Controls
-
Compound Preparation: Dissolve this compound in dimethyl sulfoxide (DMSO) to create a stock solution. Further dilute in culture medium to achieve final concentrations (e.g., 0.625, 2.5, 10 μM).[3]
-
Treatment: Treat differentiated THP-1 cells with the desired concentration of this compound or an equivalent volume of DMSO (e.g., 0.5%) as a vehicle control.[1][3]
-
Positive Controls: For comparison of pathway activation, use Sendai virus (SeV) at 100 HAU/mL or human IFN-β at 100 IU/mL as positive controls for RLR pathway activation and interferon response, respectively.[3]
-
Incubation: Incubate treated cells for a specified period, typically 20 hours for gene expression analysis.[1][3]
Gene Expression Analysis via Microarray
-
RNA Extraction: Following incubation, harvest cells in RLT buffer (Qiagen). Purify total RNA using an RNeasy kit (Qiagen) according to the manufacturer's protocol, including an on-column DNase digestion step to remove genomic DNA.
-
Microarray Hybridization: Submit purified RNA samples for microarray analysis. For example, use Agilent SurePrint G3 Human Genome Microarrays (v2) to assess global transcriptional changes.[3]
-
Data Analysis: Define differentially expressed genes as those exhibiting at least a 2-fold change in expression with a Benjamini-Hochberg corrected p-value of <0.01 compared to the DMSO-treated control group.[2][3]
Antiviral Activity Assay (Example: Dengue Virus)
-
Cell Line: Huh7 human hepatoma cells.
-
Infection: Infect Huh7 cells with Dengue virus (DV2) at a multiplicity of infection (MOI) of 1.
-
Time-of-Addition: To determine therapeutic potential, add this compound (e.g., 20 μM) at various time points post-infection (e.g., 1, 2, 4, 8, and 24 hours).[1]
-
Endpoint Analysis: At 48 hours post-infection, harvest cell culture supernatants and cellular lysates.
-
Quantification: Measure infectious viral particles in the supernatant using a plaque assay or focus-forming assay. Quantify viral RNA levels in the cell lysates using reverse transcription-quantitative PCR (RT-qPCR) targeting a specific viral gene.[1]
Conclusion
This compound represents a promising class of host-directed antiviral therapeutics. By activating the MAVS-IRF3 signaling axis, it induces a potent and specific antiviral gene expression program capable of inhibiting a broad spectrum of RNA viruses. The detailed mechanistic and quantitative data presented in this guide underscore its potential and provide a solid foundation for further preclinical and clinical investigation. The methodologies outlined herein offer a standardized framework for evaluating this compound and other novel innate immune agonists.
References
KIN1400: A Deep Dive into the Discovery and Development of a Novel Broad-Spectrum Antiviral Agent
A Technical Guide for Researchers and Drug Development Professionals
Introduction
KIN1400 has emerged as a promising small molecule agonist of the innate immune system, demonstrating potent and broad-spectrum antiviral activity against a range of RNA viruses. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of this compound. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the RIG-I-like receptor (RLR) pathway.
Discovery of this compound: A High-Throughput Screening Approach
This compound was identified through a cell-based high-throughput screening (HTS) assay designed to discover small molecules that activate the RLR pathway, a critical component of the innate immune response to viral infections. The screen utilized a reporter gene assay to measure the activation of Interferon Regulatory Factor 3 (IRF3), a key transcription factor downstream of the RLR signaling cascade. A diverse library of small molecules was screened, leading to the identification of a hydroxyquinoline series of compounds, with this compound emerging as a lead candidate.[1]
Mechanism of Action: Activating the MAVS-IRF3 Axis
Subsequent mechanistic studies revealed that this compound exerts its antiviral effects by activating the innate immune system through the mitochondrial antiviral-signaling (MAVS) protein, an essential adaptor in the RLR pathway.[1] this compound's engagement with the RLR pathway ultimately leads to the phosphorylation and activation of IRF3. Activated IRF3 then translocates to the nucleus, where it induces the transcription of a battery of antiviral genes, including interferons and interferon-stimulated genes (ISGs).[1] This host-directed mechanism of action provides a broad-spectrum antiviral state, making this compound effective against a variety of RNA viruses.[1]
Preclinical Antiviral Activity
The antiviral efficacy of this compound has been demonstrated against a panel of clinically significant RNA viruses in various in vitro models.
Antiviral Activity Against Flaviviruses
This compound has shown potent activity against members of the Flaviviridae family, including West Nile Virus (WNV), Dengue Virus (DV), and Hepatitis C Virus (HCV).[1]
| Virus | Cell Line | Assay | Metric | Value | Reference |
| West Nile Virus (WNV) | HEK293 | qPCR | % Inhibition (20 µM) | >90% | [1] |
| West Nile Virus (WNV) | HEK293 | Plaque Assay | Log Reduction in Titer (20 µM) | ~2 log | [1] |
| West Nile Virus (WNV) | HEK293 | qPCR | EC50 | ~2-10 µM (post-infection) | [1] |
| Dengue Virus (DV2) | Huh7 | qPCR | % Inhibition (20 µM) | ~80% | [1] |
| Hepatitis C Virus (HCV) | Huh7 | qPCR | EC50 | <2 µM (pre-infection) | [1] |
| Hepatitis C Virus (HCV) | Huh7 | qPCR | EC50 | ~2-5 µM (post-infection) | [1] |
Table 1: In Vitro Antiviral Activity of this compound against Flaviviruses.
Broad-Spectrum Antiviral Activity
Beyond flaviviruses, this compound has demonstrated efficacy against a broader range of RNA viruses, highlighting its potential as a pan-viral therapeutic.
| Virus Family | Virus | Cell Line | Reference |
| Filoviridae | Ebola Virus | THP-1 | [2] |
| Orthomyxoviridae | Influenza A Virus | THP-1 | [2] |
| Arenaviridae | Lassa Virus | THP-1 | [2] |
| Paramyxoviridae | Respiratory Syncytial Virus | THP-1 | [2] |
| Paramyxoviridae | Nipah Virus | THP-1 | [2] |
Table 2: Broad-Spectrum Antiviral Activity of this compound.
Induction of Innate Immune Gene Expression
The antiviral activity of this compound is directly correlated with its ability to induce the expression of key antiviral genes. Microarray analysis of human macrophage-like THP-1 cells treated with this compound revealed a robust upregulation of genes involved in the innate immune response.
| Gene | Fold Induction (10 µM this compound) |
| IFIT1 | > 100 |
| IFIT2 | > 100 |
| MX1 | > 50 |
| OAS1 | > 50 |
| RIG-I (DDX58) | > 10 |
| MDA5 (IFIH1) | > 10 |
Table 3: Induction of Antiviral Gene Expression by this compound in THP-1 Cells (Selected Genes). Data derived from analysis of GEO dataset GSE74047.[2][3]
Experimental Protocols
Cell Culture and Viral Infections
-
Cell Lines: HEK293 (Human Embryonic Kidney), Huh7 (Human Hepatoma), THP-1 (Human Monocytic), and Vero (African Green Monkey Kidney) cells were maintained in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Viral Stocks: Viral stocks for WNV, DV2, and HCV were propagated and titered using standard virological techniques.
Quantitative Real-Time PCR (qPCR)
-
RNA Extraction: Total RNA was isolated from cells using commercially available kits (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA Synthesis: First-strand cDNA was synthesized from total RNA using reverse transcriptase and random primers.
-
qPCR: Real-time PCR was performed using gene-specific primers and a fluorescent dye (e.g., SYBR Green) or probe-based chemistry on a real-time PCR system.
-
Data Analysis: Relative gene expression was calculated using the ΔΔCt method, normalizing to a housekeeping gene such as GAPDH.
Plaque Assay
References
- 1. Targeting Innate Immunity for Antiviral Therapy through Small Molecule Agonists of the RLR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcriptional analysis of antiviral small molecule therapeutics as agonists of the RLR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GEO Accession viewer [ncbi.nlm.nih.gov]
KIN1400: A Novel Agonist of the RLR Pathway for Inducing Antiviral Interferon-Stimulated Genes
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The innate immune system provides the first line of defense against viral pathogens, with the induction of interferons (IFNs) and hundreds of interferon-stimulated genes (ISGs) being central to establishing a cellular antiviral state.[1][2] Small molecule agonists that can safely and effectively stimulate these pathways are of significant therapeutic interest. This technical guide details the mechanism, quantitative effects, and experimental validation of KIN1400, a novel hydroxyquinoline-based small molecule designed to activate innate immune signaling. This compound functions as a potent agonist of the RIG-I-like receptor (RLR) pathway, acting downstream of viral RNA recognition to induce a robust, MAVS- and IRF3-dependent expression of ISGs.[3] This document provides an in-depth look at the signaling cascade, quantitative gene expression data from transcriptomic analyses, and the detailed experimental protocols used to characterize this compound's activity.
The this compound Signaling Pathway
This compound activates the innate immune response by targeting the RIG-I-like receptor (RLR) pathway. Unlike direct RLR agonists which mimic viral RNA, this compound's mechanism is independent of the upstream sensors RIG-I and MDA5. Instead, it initiates signaling that requires the essential downstream adaptor protein, Mitochondrial Antiviral-Signaling protein (MAVS).[3]
Upon activation, the pathway proceeds as follows:
-
MAVS-Dependent Activation : this compound's activity is strictly dependent on the presence of MAVS. In MAVS-knockout cells, this compound fails to induce ISG expression, confirming MAVS as a critical node for its mechanism of action.[3]
-
IRF3 Phosphorylation and Translocation : The signal converges on the transcription factor Interferon Regulatory Factor 3 (IRF3). This compound treatment leads to the activation of IRF3.[3][4] This activation is crucial, as a dominant-negative mutant of IRF3 (IRF3ΔN) completely abrogates this compound-induced gene expression.[3]
-
ISG Transcription : Activated IRF3 translocates to the nucleus, where it binds to Interferon-Stimulated Response Elements (ISREs) in the promoters of target genes, driving the transcription of a broad suite of antiviral ISGs.[1][3] This establishes a potent antiviral state within the cell, effective against a wide range of RNA viruses.[4]
References
- 1. Interferon-Stimulated Genes as Enhancers of Antiviral Innate Immune Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interferon-stimulated genes and their antiviral effector functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Innate Immunity for Antiviral Therapy through Small Molecule Agonists of the RLR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
KIN1400 and RIG-I-Like Receptors: A Technical Guide to Foundational Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the foundational research surrounding KIN1400, a novel small molecule agonist of the RIG-I-like receptor (RLR) signaling pathway, and its interaction with key components of innate immunity. This document provides a comprehensive overview of the core scientific findings, detailed experimental methodologies, and quantitative data, serving as a vital resource for researchers and professionals in the fields of immunology, virology, and drug development.
Core Concepts: this compound and the RLR Pathway
This compound is a hydroxyquinoline-based small molecule identified through high-throughput screening for its ability to activate the RLR pathway, a critical component of the innate immune system responsible for detecting viral RNA and initiating an antiviral response. The RLR family primarily includes RIG-I (Retinoic acid-inducible gene I) and MDA5 (Melanoma differentiation-associated protein 5), which act as cytosolic sensors of viral RNA. Upon activation, these receptors trigger a signaling cascade that is crucially dependent on the mitochondrial antiviral-signaling protein (MAVS). This leads to the activation of transcription factors, most notably Interferon Regulatory Factor 3 (IRF3), which drives the expression of a suite of antiviral genes, including type I interferons (IFNs) and interferon-stimulated genes (ISGs). Foundational research has established that this compound functions as a potent inducer of this MAVS- and IRF3-dependent signaling, leading to broad-spectrum antiviral activity against a range of RNA viruses.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from foundational studies on this compound, including its effects on gene expression and its antiviral efficacy.
Table 1: Dose-Dependent Induction of Antiviral Gene Expression by this compound in THP-1 Cells
| Gene | 10 µM this compound (Fold Change) | 2.5 µM this compound (Fold Change) | 0.625 µM this compound (Fold Change) |
| IFIT1 | >2 | >2 | >2 |
| IFIT2 | >2 | >2 | >2 |
| RIG-I (DDX58) | >2 | >2 | >2 |
| MDA5 | >2 | >2 | >2 |
| Mx1 | >2 | >2 | >2 |
| OAS3 | >2 | >2 | >2 |
| IFITM1 | >2 | >2 | >2 |
Data represents statistically significant (Benjamini-Hochberg corrected p-value < 0.01) upregulation of gene expression in PMA-differentiated THP-1 cells treated for 20 hours, as determined by microarray analysis.[1][3]
Table 2: Antiviral Activity of this compound Against Various RNA Viruses
| Virus | Cell Line | This compound Concentration | Efficacy |
| West Nile Virus (WNV) | Huh7 | 20 µM | Significant reduction in viral RNA |
| Dengue Virus (DV) | Huh7 | 20 µM | Significant reduction in viral RNA |
| Hepatitis C Virus (HCV) | Huh7 | 20 µM | Significant inhibition of replication |
| Ebola Virus (EBOV) | Not Specified | Not Specified | Antiviral effect demonstrated |
| Lassa Virus | Not Specified | Not Specified | Antiviral effect demonstrated |
| Influenza A Virus (IAV) | Not Specified | Not Specified | Antiviral effect demonstrated |
| Respiratory Syncytial Virus (RSV) | Not Specified | Not Specified | Antiviral effect demonstrated |
| Nipah Virus | Not Specified | Not Specified | Antiviral effect demonstrated |
This table summarizes the reported antiviral activities of this compound.[1][2] Specific quantitative measures of viral load reduction (e.g., log reduction) can be found in the primary literature.
Key Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the critical signaling pathways and experimental procedures described in the foundational research on this compound.
This compound-Induced RLR Signaling Pathway
Caption: this compound activates the RLR signaling pathway, leading to the transcription of antiviral genes.
Experimental Workflow for Assessing this compound Activity
Caption: A typical experimental workflow to characterize the effects of this compound on host cells.
Logical Flow for MAVS-Dependence Validation
Caption: Logical diagram illustrating the validation of this compound's dependence on the MAVS protein.
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the foundational research of this compound.
Cell Culture and Treatment
-
Cell Lines:
-
THP-1 (human monocytic cell line): Differentiated into macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA) (e.g., 40 nM for 30 hours).[3]
-
Huh7 (human hepatoma cell line): A common model for studying flavivirus replication.
-
HEK293 (human embryonic kidney cell line): Used for transient transfection experiments.
-
-
This compound Treatment:
-
This compound is typically dissolved in DMSO to create a stock solution.
-
Cells are treated with a final concentration of this compound (e.g., 0.625 µM to 20 µM) in cell culture medium.[1][3]
-
A vehicle control (e.g., 0.5% DMSO) is run in parallel.[1]
-
Incubation times vary depending on the assay, but a 20-hour treatment is common for gene expression analysis.[1][3]
-
Gene Expression Analysis
-
RNA Extraction: Total cellular RNA is extracted from treated and control cells using standard commercial kits.
-
Reverse Transcription-Quantitative PCR (RT-qPCR):
-
cDNA is synthesized from the extracted RNA.
-
qPCR is performed using primers specific for target genes (e.g., IFIT1, IFIT2, RIG-I, MDA5, Mx1) and a housekeeping gene (e.g., GAPDH) for normalization.
-
The relative fold change in gene expression is calculated using the ΔΔCt method.
-
-
Microarray Analysis:
-
Global gene expression changes in response to this compound treatment are assessed using microarray platforms (e.g., Agilent).
-
Data is normalized, and differentially expressed genes are identified based on a fold-change threshold (e.g., >2) and a statistically significant adjusted p-value (e.g., <0.01).[3]
-
Protein Analysis (Immunoblotting)
-
Protein Lysate Preparation: Cells are lysed in a suitable buffer containing protease inhibitors.
-
SDS-PAGE and Western Blotting:
-
Protein lysates are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane (e.g., PVDF).
-
The membrane is probed with primary antibodies specific for target proteins (e.g., RIG-I, MDA5, IFIT1, Mx1, MAVS, IRF3, and a loading control like tubulin).[1]
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence.
-
Validation of Signaling Pathway Dependence
-
Dominant-Negative Mutant Expression:
-
CRISPR-Cas9 Mediated Knockout:
-
Cell lines (e.g., Huh7) are engineered to have a specific gene knocked out (e.g., MAVS) using the CRISPR-Cas9 system.[1]
-
The absence of the target protein is confirmed by immunoblotting.[1]
-
The response to this compound treatment in the knockout cells is compared to that in wild-type control cells.[1]
-
IRF3 Nuclear Translocation Assay
-
Immunofluorescence:
-
Cells are grown on coverslips, treated with this compound or a control, and then fixed and permeabilized.
-
Cells are stained with an antibody against IRF3 and a nuclear counterstain (e.g., DAPI).
-
The subcellular localization of IRF3 is visualized by fluorescence microscopy to determine the percentage of cells with nuclear IRF3.
-
-
Cellular Fractionation:
-
Nuclear and cytoplasmic extracts are prepared from treated and control cells.
-
The presence of IRF3 in each fraction is determined by immunoblotting.
-
Antiviral Assays
-
Virus Infection:
-
Cells are pre-treated with this compound for a specified period (e.g., 24 hours) before being infected with a virus at a specific multiplicity of infection (MOI).[1]
-
-
Quantification of Viral Load:
-
RT-qPCR: Viral RNA levels in infected cells are quantified at a specific time point post-infection.[1]
-
Plaque Assay: The amount of infectious virus released into the cell culture supernatant is determined by plaque assay on a susceptible cell line.
-
Immunodetection: Viral proteins in infected cells can be detected by immunofluorescence or immunoblotting.
-
This guide provides a solid foundation for understanding the initial research on this compound and its role as an agonist of the RLR pathway. For further details, readers are encouraged to consult the primary research articles cited herein.
References
Exploring the chemical structure and properties of KIN1400.
An In-depth Technical Guide to KIN1400
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a novel small molecule activator of the innate immune system, demonstrating broad-spectrum antiviral activity against a range of RNA viruses. It functions as a potent agonist of the RIG-I-like receptor (RLR) pathway, specifically targeting the MAVS-IRF3 signaling axis to induce the expression of antiviral genes and Type I interferons. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and biological activity of this compound, supported by experimental data and methodologies.
Chemical Structure and Physicochemical Properties
This compound is a hydroxyquinoline derivative with a benzothiazole group. Its chemical identity and properties are summarized below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 7-[(2-Benzothiazolylamino)[4-(difluoromethoxy)phenyl]methyl]-8-quinolinol | [1][2] |
| CAS Number | 446826-86-4 | [1][3] |
| Chemical Formula | C₂₄H₁₇F₂N₃O₂S | [1][3][4] |
| Molecular Weight | 449.48 g/mol | [1][4] |
| Appearance | A solid | [3][5] |
| Purity | >98% | [3][5] |
| Solubility | DMF: 30 mg/mLDMSO: 30 mg/mLEthanol: 2 mg/mLDMSO:PBS (pH 7.2) (1:2): 0.3 mg/mL | [3] |
| SMILES Code | OC1=C2N=CC=CC2=CC=C1C(NC3=NC4=CC=CC=C4S3)C5=CC=C(OC(F)F)C=C5 | [1][3] |
| Storage Conditions | Short-term (days to weeks) at 0 - 4°C; Long-term (months to years) at -20°C | [1][6] |
Mechanism of Action: RLR Pathway Activation
This compound functions as a potent activator of the innate immune response by targeting the RIG-I-like receptor (RLR) pathway.[3][7] Its mechanism is independent of direct viral RNA sensing and instead initiates signaling downstream. The key steps are:
-
MAVS-Dependent Signaling : The activity of this compound requires the Mitochondrial Antiviral-Signaling (MAVS) protein, an essential adaptor for the RLR pathway.[8] In MAVS-knockout cells, this compound fails to induce the expression of innate immune genes.[8]
-
IRF3 Activation : this compound triggers the activation of Interferon Regulatory Factor 3 (IRF3), a key transcription factor in the antiviral response.[1][9] Studies using cells expressing a dominant-negative IRF3 mutant confirmed that IRF3 is essential for this compound's signaling activity.[8]
-
Induction of Antiviral Genes : Activated IRF3 translocates to the nucleus and drives the transcription of numerous interferon-stimulated genes (ISGs) and Type I interferons, such as IFN-β.[1][4][8] Key genes induced by this compound include RIG-I (DDX58), MDA5, IFIT1, IFIT2, IFITM1, Mx1, and OAS3.[3][5][9]
The signaling cascade initiated by this compound is depicted below.
Antiviral Activity
This compound demonstrates potent and broad-spectrum antiviral activity against numerous RNA viruses, making it a promising candidate for both prophylactic and therapeutic applications.[8]
Table 2: Summary of this compound Antiviral Efficacy
| Virus Family | Virus | In Vitro Model | Efficacy Metric (EC₅₀ / Inhibition) | Reference(s) |
| Flaviviridae | West Nile Virus (WNV) | HEK293 cells | EC₅₀: 2-10 µM (post-infection); >50% RNA inhibition at 2 µM | [8][9] |
| Dengue Virus (DV) | Huh7 cells | Reduces viral RNA levels at 20 µM | [3][8] | |
| Hepatitis C Virus (HCV) | Huh7 cells | EC₅₀: <2 µM (pre-infection); ~2-5 µM (post-infection) | [8] | |
| Paramyxoviridae | Respiratory Syncytial Virus (RSV) | THP-1 cells | Antiviral activity demonstrated | [7][10] |
| Nipah Virus (NiV) | THP-1 cells | Antiviral activity demonstrated | [7][10] | |
| Filoviridae | Ebola Virus (EBOV) | THP-1 cells | Antiviral activity demonstrated | [10] |
| Arenaviridae | Lassa Virus | Not specified | Antiviral activity demonstrated | [7] |
| Orthomyxoviridae | Influenza A Virus (IAV) | Not specified | Antiviral activity demonstrated | [7] |
Experimental Protocols & Methodologies
The characterization of this compound's activity involves standard molecular and cellular biology techniques. The general workflow for assessing its antiviral efficacy is outlined below.
Cell Culture and Viral Infection
HEK293, Huh7, or THP-1 cells are commonly used.[5][8] For infection studies, cells are seeded and treated with varying concentrations of this compound (e.g., 2 µM to 20 µM) for a specified period (e.g., 24 hours) before or after being infected with the virus of interest at a defined multiplicity of infection (MOI), such as 1.[8]
Quantification of Viral RNA (RT-qPCR)
Total cellular RNA is extracted from cell lysates following treatment and infection.[8] cDNA is synthesized using reverse transcription. Intracellular viral RNA levels and the expression of innate immune genes (e.g., IFIT1, IFIT2) are measured using SYBR Green-based quantitative PCR (qPCR).[8] Gene expression is typically normalized to a housekeeping gene like GAPDH to determine the fold induction or percentage of inhibition relative to a vehicle control (e.g., DMSO).[8]
Plaque Assay
To quantify infectious viral particles released from cells, cell culture supernatants are collected. Standard plaque assays are performed on a permissive cell line, where serial dilutions of the supernatant are used to infect cell monolayers, and the resulting plaques (zones of cell death) are counted to determine the viral titer.[8]
Mechanistic Studies (Immunoblotting and Gene Knockout)
To validate the signaling pathway, MAVS-knockout (KO) cell lines can be generated using CRISPR-Cas9.[8] The absence of MAVS protein in KO cells versus its presence in wild-type cells is confirmed by immunoblot analysis.[8] Similarly, to confirm IRF3 dependence, cells can be transiently transfected with a plasmid expressing a dominant-negative IRF3 mutant (IRF3ΔN) prior to this compound treatment and subsequent gene expression analysis.[8]
Conclusion and Future Directions
This compound is a well-characterized small molecule agonist of the RLR-MAVS-IRF3 innate immunity pathway. Its ability to induce a robust antiviral state in a variety of cell types underlies its broad-spectrum activity against clinically relevant RNA viruses. The compound serves as a valuable research tool for studying innate immunity and as a lead scaffold for the development of novel host-directed antiviral therapeutics. Further research, including medicinal chemistry efforts to improve solubility and potency, as seen with analogs like KIN1408 and KIN1409, could advance this class of molecules toward clinical applications.[8]
References
- 1. medkoo.com [medkoo.com]
- 2. This compound - Marques da Silva & Neves, Lda [marquessilvaneves.com]
- 3. This compound | CAS 446826-86-4 | Cayman Chemical | Biomol.com [biomol.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound - Anti-Infection - CAT N°: 22441 [bertin-bioreagent.com]
- 6. KIN-1400|446826-86-4|COA [dcchemicals.com]
- 7. KIN-1400| CAS 446826-86-4 [dcchemicals.com]
- 8. Targeting Innate Immunity for Antiviral Therapy through Small Molecule Agonists of the RLR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for KIN1400 in In Vitro Antiviral Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
KIN1400 is a novel small molecule agonist of the innate immune system, demonstrating broad-spectrum antiviral activity. It functions by activating the RIG-I-like receptor (RLR) signaling pathway in a Mitochondrial Antiviral-Signaling protein (MAVS) and Interferon Regulatory Factor 3 (IRF3) dependent manner. This activation leads to the transcription of Type I interferons and other interferon-stimulated genes (ISGs), which establish an antiviral state within host cells.[1][2][3] These application notes provide detailed protocols for utilizing this compound in in vitro antiviral assays to assess its efficacy against a range of viruses.
Mechanism of Action: RLR Pathway Activation
This compound initiates an antiviral response by targeting the host's innate immune system. Upon entering the cell, this compound activates the RLR pathway, which is a key sensor of viral RNA. This activation triggers a signaling cascade that is dependent on the adaptor protein MAVS located on the mitochondrial membrane. MAVS activation leads to the recruitment and phosphorylation of the transcription factor IRF3. Phosphorylated IRF3 then dimerizes and translocates to the nucleus, where it binds to interferon-stimulated response elements (ISREs) in the promoter regions of target genes. This results in the expression of antiviral genes, including Type I interferons (e.g., IFN-β) and other ISGs like IFIT1 and IFIT2, which collectively inhibit viral replication.[1][2][4][5][6]
Data Presentation
The antiviral activity of this compound has been demonstrated against several viruses from the Flaviviridae family. The following table summarizes the quantitative data from in vitro studies.
| Virus | Cell Line | Assay Type | Endpoint Measurement | EC50 | CC50 | Selectivity Index (SI) | Reference |
| Hepatitis C Virus (HCV) | Huh7 | Pre-treatment | Viral RNA levels | <2 µM | Not Reported | Not Reported | [1] |
| Dengue Virus 2 (DV2) | Huh7 | Pre-treatment | Infectious virus particles (Plaque Assay) | Not Reported | Not Reported | Not Reported | [1] |
| West Nile Virus (WNV) | HEK293 | Pre-treatment | Infectious virus particles (Plaque Assay) | Not Reported | Not Reported | Not Reported | [1] |
Note: EC50 (50% effective concentration) is the concentration of this compound that inhibits viral replication by 50%. CC50 (50% cytotoxic concentration) is the concentration that reduces the viability of uninfected cells by 50%. The Selectivity Index (SI = CC50/EC50) is a measure of the therapeutic window of the compound. Further studies are required to determine the CC50 and SI for this compound against these viruses.
Experimental Protocols
The following are detailed protocols for evaluating the antiviral activity and cytotoxicity of this compound in vitro.
General Cell Culture and Compound Preparation
-
Cell Lines:
-
Huh7 (human hepatoma cells) are suitable for HCV and Dengue virus assays.
-
HEK293 (human embryonic kidney cells) can be used for West Nile virus assays.
-
Vero cells (African green monkey kidney cells) are typically used for plaque assays to quantify infectious virus particles.
-
-
Culture Media: Grow cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
This compound Preparation:
-
Dissolve this compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-20 mM).
-
Store the stock solution at -20°C.
-
On the day of the experiment, prepare serial dilutions of this compound in culture media to achieve the desired final concentrations. Ensure the final DMSO concentration in the cell culture does not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Antiviral Activity Assay Protocol
This protocol describes a general method for assessing the antiviral efficacy of this compound. Specific parameters such as cell seeding density, multiplicity of infection (MOI), and incubation times may need to be optimized for different virus-cell systems.
Materials:
-
96-well tissue culture plates
-
Appropriate cell line and virus stock
-
Complete culture medium
-
This compound stock solution and dilutions
-
DMSO (vehicle control)
-
Interferon-β (positive control)
-
Reagents for RNA extraction and RT-qPCR or for plaque/focus-forming assay
Procedure:
-
Cell Seeding: Seed the chosen cell line into 96-well plates at a density that will result in a confluent monolayer after 24 hours.
-
Compound Treatment (Pre-treatment model):
-
After 24 hours of incubation, remove the culture medium.
-
Add fresh medium containing serial dilutions of this compound (e.g., 0.1 µM to 50 µM).
-
Include a vehicle control (DMSO at the same concentration as in the highest this compound dilution) and a positive control (e.g., 100 IU/mL IFN-β).
-
Incubate the plates for 24 hours.
-
-
Virus Infection:
-
Remove the medium containing the compound.
-
Infect the cells with the virus at a predetermined Multiplicity of Infection (MOI), for example, an MOI of 1.[1]
-
Incubate for 1-2 hours to allow for viral adsorption.
-
Remove the virus inoculum and add fresh medium (without compound).
-
-
Incubation and Sample Collection:
-
Incubate the infected plates for a period suitable for the virus replication cycle (e.g., 24 to 48 hours).[1]
-
At the end of the incubation period, collect the cell culture supernatant and/or the cell lysate for analysis.
-
-
Endpoint Analysis:
-
Viral RNA Quantification (RT-qPCR): Extract total RNA from the cell lysates and perform reverse transcription quantitative PCR (RT-qPCR) to measure the levels of viral RNA. Normalize the viral RNA levels to a housekeeping gene (e.g., GAPDH).
-
Infectious Virus Titer (Plaque or Focus-Forming Assay): Use the collected supernatant to perform a plaque assay or a focus-forming assay on a susceptible cell line (e.g., Vero cells) to determine the number of infectious viral particles.
-
Cytotoxicity Assay Protocol
It is essential to assess the cytotoxicity of this compound to ensure that the observed antiviral effect is not due to cell death. The MTT assay is a common colorimetric method for this purpose.
Materials:
-
96-well tissue culture plates
-
Appropriate cell line
-
Complete culture medium
-
This compound stock solution and dilutions
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate as described in the antiviral assay protocol.
-
Compound Treatment:
-
After 24 hours, treat the cells with the same serial dilutions of this compound as used in the antiviral assay.
-
Include a vehicle control (DMSO) and a control with untreated cells.
-
Incubate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized by viable cells into formazan crystals.
-
-
Solubilization:
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
The CC50 value can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
Conclusion
This compound represents a promising host-targeted antiviral agent with a well-defined mechanism of action. The protocols outlined in these application notes provide a framework for the in vitro evaluation of this compound's antiviral efficacy and cytotoxicity. Researchers can adapt these methods to their specific virus-cell systems to further explore the therapeutic potential of this compound.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 2. Targeting Innate Immunity for Antiviral Therapy through Small Molecule Agonists of the RLR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. IRF3 inhibits inflammatory signaling pathways in macrophages to prevent viral pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
KIN1400 Treatment of Cultured Cells: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the treatment of cultured mammalian cells with KIN1400, a small molecule agonist of the RIG-I-like receptor (RLR) pathway. This compound activates the innate immune response by signaling through Mitochondrial Antiviral-Signaling protein (MAVS) and Interferon Regulatory Factor 3 (IRF3), leading to the expression of antiviral genes.[1][2] This protocol is intended for researchers in virology, immunology, and drug development investigating the antiviral and immunomodulatory properties of this compound.
Introduction
This compound is a potent activator of the RLR pathway, a critical component of the innate immune system that detects viral RNA. Upon activation, the RLR pathway initiates a signaling cascade culminating in the production of type I interferons and other antiviral proteins.[1][2] this compound has demonstrated broad-spectrum antiviral activity against a range of RNA viruses, including West Nile Virus, Dengue Virus, Hepatitis C Virus, and Ebola Virus, in various cell culture models.[1][2] This protocol outlines the necessary steps for preparing cultured cells, administering this compound, and analyzing the cellular response.
Signaling Pathway of this compound
This compound exerts its biological effects by activating a specific intracellular signaling pathway. The diagram below illustrates the key steps in the this compound-induced innate immune response.
Experimental Protocols
This section provides detailed methodologies for treating cultured cells with this compound.
Materials
-
This compound (stock solution in DMSO)
-
Cultured mammalian cells (e.g., Huh7, HEK293, THP-1)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture plates (e.g., 6-well, 12-well, or 96-well)
-
Dimethyl sulfoxide (DMSO) for vehicle control
Cell Preparation and Seeding
-
Culture cells in T-75 flasks until they reach 80-90% confluency.
-
Aspirate the culture medium and wash the cells once with sterile PBS.
-
Trypsinize the cells and resuspend them in fresh, complete culture medium.
-
Determine the cell concentration using a hemocytometer or an automated cell counter.
-
Seed the cells into the desired culture plates at a density appropriate for the specific cell line and experiment. Allow the cells to adhere and grow overnight.
This compound Treatment
The optimal concentration of this compound and the incubation time will vary depending on the cell line and the specific experimental endpoint. The following table summarizes concentrations used in published studies.
| Cell Line | This compound Concentration | Incubation Time | Purpose | Reference |
| THP-1 (macrophage-like) | 20 µM | 20 hours | Gene expression analysis | [1] |
| THP-1 (PMA differentiated) | 0.625, 2.5, 10 µM | 20 hours | Microarray analysis | [3][4] |
| Huh7 | 20 µM | 24 hours (pretreatment) | Antiviral assay (Dengue Virus) | [1] |
| Huh7 | 2, 10, 20 µM | 24 hours (pretreatment) | Dose-response antiviral assay | [1] |
| HEK293 | 0.5 µM | 20 hours | Pathway mapping | [1] |
| HEK293 | 20 µM | 24 hours (pretreatment) | Antiviral assay (West Nile Virus) | [1] |
Protocol:
-
Prepare a working stock of this compound in the appropriate cell culture medium. For example, to achieve a final concentration of 20 µM from a 10 mM stock, dilute the stock 1:500 in the medium.
-
Prepare a vehicle control using the same concentration of DMSO as in the this compound-treated wells. A common concentration is 0.5% DMSO.[1]
-
Aspirate the old medium from the cultured cells.
-
Add the medium containing this compound or the vehicle control to the respective wells.
-
Incubate the cells for the desired period (e.g., 20-24 hours) at 37°C in a humidified incubator with 5% CO2.
Experimental Workflow
The following diagram illustrates a typical workflow for a this compound treatment experiment followed by gene expression analysis.
Endpoint Analysis
Following this compound treatment, various analyses can be performed to assess the cellular response.
Gene Expression Analysis:
-
Quantitative RT-PCR (qRT-PCR): To measure the expression of specific interferon-stimulated genes (ISGs) such as RIG-I, MDA5, IFIT1, IFIT2, and Mx1.[1]
-
Microarray Analysis: To obtain a global view of the transcriptional changes induced by this compound.[3]
Protein Analysis:
-
Immunoblotting (Western Blot): To detect the expression levels of proteins in the RLR pathway (e.g., MAVS, IRF3) and downstream antiviral proteins.[1]
Antiviral Assays:
-
Virus Yield Reduction Assay: To quantify the inhibition of viral replication, cells are pre-treated with this compound before infection with a virus. Viral titers in the supernatant are then measured by plaque assay or TCID50.[1]
-
Viral RNA Quantification: To measure the levels of viral RNA within the cells using qRT-PCR.[1]
Data Presentation
The following table provides a template for summarizing quantitative data from a dose-response experiment.
| This compound Conc. (µM) | IFIT1 mRNA Fold Induction (vs. Vehicle) | Cell Viability (%) |
| 0 (Vehicle) | 1.0 | 100 |
| 0.5 | Value | Value |
| 2 | Value | Value |
| 10 | Value | Value |
| 20 | Value | Value |
Conclusion
This protocol provides a comprehensive guide for the treatment of cultured cells with this compound. By following these procedures, researchers can effectively investigate the immunomodulatory and antiviral properties of this potent RLR pathway agonist. The provided diagrams and tables offer a clear framework for experimental design and data presentation. As with any small molecule treatment, it is recommended to perform initial dose-response and time-course experiments to determine the optimal conditions for the specific cell line and research question.
References
- 1. Targeting Innate Immunity for Antiviral Therapy through Small Molecule Agonists of the RLR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Transcriptional analysis of antiviral small molecule therapeutics as agonists of the RLR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GEO Accession viewer [ncbi.nlm.nih.gov]
Determining the effective concentration (EC50) of KIN1400.
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Abstract
KIN1400 is a small molecule agonist of the RIG-I-like receptor (RLR) pathway, a critical component of the innate immune system that detects viral RNA and triggers an antiviral response. This compound has demonstrated broad-spectrum antiviral activity against several RNA viruses by inducing the expression of interferon-stimulated genes (ISGs). This document provides detailed application notes and experimental protocols for determining the half-maximal effective concentration (EC50) of this compound, a key metric for quantifying its potency. The described methods focus on cell-based assays measuring the induction of ISGs and the inhibition of viral replication.
Introduction to this compound
This compound is an aminothiazole-core compound that activates the RLR signaling pathway. Upon activation, this pathway converges on the mitochondrial antiviral-signaling protein (MAVS), leading to the phosphorylation and activation of interferon regulatory factor 3 (IRF3). Activated IRF3 translocates to the nucleus and drives the transcription of antiviral genes, including Interferon-Induced Protein with Tetratricopeptide Repeats 1 (IFIT1) and IFIT2.[1] This host-directed mechanism of action makes this compound a promising candidate for antiviral therapy against a range of viruses, including those from the Flaviviridae, Filoviridae, and Orthomyxoviridae families.[2][3]
Principle of EC50 Determination
The EC50 is the concentration of a drug that gives half of the maximal response.[4][5] For this compound, the EC50 can be determined by measuring two primary biological responses:
-
Induction of Interferon-Stimulated Genes (ISGs): The potency of this compound can be quantified by measuring the expression levels of downstream target genes such as IFIT1 and IFIT2 in response to varying concentrations of the compound.
-
Inhibition of Viral Replication: The antiviral efficacy of this compound can be assessed by measuring the reduction in viral RNA levels or infectious virus particle production in cell culture models. An estimated EC50 of approximately 2 to 5 μM has been observed for its antiviral activity when administered post-infection.[1]
Signaling Pathway of this compound
This compound activates the RLR pathway, which is a key sensor of viral RNA in the cytoplasm. The signaling cascade initiated by this compound is depicted below.
Experimental Protocols
The following protocols outline the determination of this compound's EC50 through gene expression analysis and antiviral assays.
Protocol 1: EC50 Determination by Measuring ISG Induction via RT-qPCR
This protocol details the measurement of IFIT1 or IFIT2 gene expression in response to this compound treatment.
Experimental Workflow:
Materials:
-
Cell Lines: Human hepatoma cells (Huh7) or human monocytic cells (THP-1). Differentiated THP-1 cells can be used to model macrophages.[2]
-
This compound stock solution (e.g., in DMSO).
-
Cell culture medium and supplements.
-
RNA extraction kit.
-
Reverse transcription kit.
-
qPCR master mix and primers for IFIT1, IFIT2, and a housekeeping gene (e.g., GAPDH).
-
96-well cell culture plates and qPCR plates.
Procedure:
-
Cell Seeding: Seed Huh7 or differentiated THP-1 cells in a 96-well plate at a density that will result in 80-90% confluency at the end of the experiment.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. A typical concentration range could be from 0.1 µM to 50 µM. Include a vehicle control (e.g., 0.5% DMSO).[1]
-
Cell Treatment: After allowing the cells to adhere overnight, replace the medium with the this compound serial dilutions.
-
Incubation: Incubate the plate for 20-24 hours at 37°C in a 5% CO2 incubator.[1][2]
-
RNA Extraction: Lyse the cells and extract total RNA according to the manufacturer's protocol of the RNA extraction kit.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform quantitative PCR using primers for the target genes (IFIT1, IFIT2) and a housekeeping gene.
-
Data Analysis:
-
Calculate the fold change in gene expression relative to the vehicle control using the ΔΔCt method.
-
Plot the fold change in gene expression against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software (e.g., GraphPad Prism) to determine the EC50 value.[6]
-
Data Presentation:
| This compound Conc. (µM) | Log [this compound] | Fold Change IFIT1 (Mean ± SD) |
| 0 (Vehicle) | - | 1.0 ± 0.1 |
| 0.1 | -1.0 | ... |
| 0.5 | -0.3 | ... |
| 2.0 | 0.3 | ... |
| 10.0 | 1.0 | ... |
| 20.0 | 1.3 | ... |
| 50.0 | 1.7 | ... |
Protocol 2: EC50 Determination by Antiviral Assay
This protocol describes the determination of this compound's EC50 by measuring the inhibition of a specific virus (e.g., Dengue virus (DV2) or West Nile virus (WNV)).[1]
Experimental Workflow:
Materials:
-
Cell Lines: Huh7 or HEK293 cells.
-
Virus stock (e.g., WNV, DV2).
-
This compound stock solution.
-
Materials for viral RNA quantification (as in Protocol 1) or plaque assay (agarose, crystal violet).
Procedure:
-
Cell Seeding: Seed cells in a suitable plate format (e.g., 24-well or 96-well).
-
Compound Pre-treatment: Pre-treat the cells with a serial dilution of this compound for 24 hours.[1]
-
Virus Infection: Infect the cells with the virus at a specific multiplicity of infection (MOI), for example, an MOI of 1.[1]
-
Incubation: Incubate the infected cells for a defined period (e.g., 24 or 48 hours).[1]
-
Endpoint Measurement:
-
Viral RNA Quantification: Harvest the cells and extract RNA. Quantify viral RNA levels by RT-qPCR, normalizing to a housekeeping gene.
-
Plaque Assay: Collect the cell culture supernatant and perform a plaque assay on a fresh monolayer of susceptible cells to determine the titer of infectious virus particles.
-
-
Data Analysis:
-
Calculate the percentage of viral inhibition for each this compound concentration relative to the vehicle-treated control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the EC50 value by fitting the data to a sigmoidal dose-response curve.
-
Data Presentation:
| This compound Conc. (µM) | Log [this compound] | % Viral Inhibition (Mean ± SD) |
| 0 (Vehicle) | - | 0 ± 5.0 |
| 0.2 | -0.7 | ... |
| 2.0 | 0.3 | ... |
| 10.0 | 1.0 | ... |
| 20.0 | 1.3 | ... |
Summary of this compound EC50 Data
The following table summarizes representative EC50 values for this compound based on its antiviral activity.
| Virus | Cell Line | Assay Type | EC50 (µM) | Reference |
| HCV (JFH-1) | Huh7 | Post-infection treatment | ~2 - 5 | [1] |
| WNV | HEK293 | Pre-treatment | Dose-dependent inhibition observed | [1] |
| DV2 | Huh7 | Pre-treatment | Dose-dependent inhibition observed | [1] |
Conclusion
The protocols described provide a robust framework for determining the EC50 of this compound. The choice between measuring ISG induction or viral inhibition will depend on the specific research question. For initial screening and mechanism of action studies, the ISG induction assay is highly suitable. For evaluating the functional antiviral efficacy, the viral inhibition assay is more appropriate. Accurate determination of the EC50 is crucial for the preclinical development of this compound as a potential broad-spectrum antiviral agent.
References
- 1. Targeting Innate Immunity for Antiviral Therapy through Small Molecule Agonists of the RLR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcriptional analysis of antiviral small molecule therapeutics as agonists of the RLR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. EC50 - Wikipedia [en.wikipedia.org]
- 5. Explain what is EC50? [synapse.patsnap.com]
- 6. EC50 analysis - Alsford Lab [blogs.lshtm.ac.uk]
KIN1400: A Potent Activator of Innate Immunity for West Nile Virus Research
Application Notes and Protocols
Introduction
KIN1400 is a novel small molecule activator of the RIG-I-like receptor (RLR) signaling pathway, demonstrating significant antiviral activity against West Nile Virus (WNV), a mosquito-borne flavivirus and a causative agent of viral encephalitis.[1][2] These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview of this compound's mechanism of action, along with detailed protocols for its use in studying WNV infection in vitro. This compound serves as a valuable tool for investigating innate immune responses to WNV and for the evaluation of novel antiviral therapeutic strategies.
Mechanism of Action
This compound functions by triggering an IRF3-dependent innate immune response.[1] It activates the RLR pathway, leading to the induction of a cascade of antiviral genes, including IFN-β and various interferon-stimulated genes (ISGs) such as RIG-I, MDA5, IFIT1, and IFIT2.[3] This activation is mediated through a MAVS-IRF3 axis, ultimately establishing an antiviral state within the host cell that suppresses WNV replication.[4] Notably, WNV has evolved mechanisms to antagonize the host's interferon response, often by targeting components of the JAK-STAT signaling pathway or by inhibiting the activation of IRF3.[5][6] this compound's ability to directly stimulate IRF3-dependent responses provides a method to bypass some of these viral evasion strategies.
Caption: this compound activates the RLR pathway, leading to IRF3 phosphorylation and nuclear translocation, which induces the expression of antiviral genes and inhibits WNV replication.
Quantitative Data Summary
The antiviral activity of this compound against West Nile Virus has been quantified in cell culture models. The following tables summarize the key findings from published studies.
Table 1: Inhibition of WNV RNA Levels by this compound
| Cell Line | This compound Concentration | Treatment Time | WNV Strain | MOI | RNA Quantification Method | Percent Inhibition of WNV RNA | Citation |
| HEK293 | 20 µM | 24h pre-infection | TX 2002 | 1 | qPCR | >90% | [4] |
| HEK293 | 2 µM | Post-infection | TX 2002 | 1 | qPCR | ≥50% | [4] |
| HEK293 | 2-10 µM | Post-infection | TX 2002 | 1 | qPCR | ~50% (EC50) | [4] |
Table 2: Reduction of Infectious WNV Titer by this compound
| Cell Line | This compound Concentration | Treatment Time | Time Post-Infection | Viral Titer Assay | Log Reduction in Viral Titer | Citation |
| HEK293 | 20 µM | 24h pre-infection | 24h | Plaque Assay | Significant | [4] |
| HEK293 | 20 µM | 24h pre-infection | 48h | Plaque Assay | Significant | [4] |
Experimental Protocols
The following are detailed protocols for assessing the antiviral activity of this compound against West Nile Virus in cell culture.
Protocol 1: General Cell Culture and WNV Infection
Materials:
-
HEK293 cells (or other susceptible cell line, e.g., Huh7)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
West Nile Virus (e.g., TX 2002 strain)
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
6-well or 12-well tissue culture plates
-
Biosafety Level 3 (BSL-3) facility and procedures for handling WNV
Procedure:
-
Cell Seeding: Seed HEK293 cells in 6-well or 12-well plates at a density that will result in 80-90% confluency at the time of infection.
-
Cell Culture: Incubate the cells at 37°C in a 5% CO2 incubator.
-
Pre-treatment (Prophylactic Assay): a. 24 hours prior to infection, remove the culture medium and add fresh medium containing the desired concentration of this compound (e.g., 20 µM) or DMSO vehicle control. b. Incubate for 24 hours.
-
WNV Infection: a. Working in a BSL-3 facility, remove the medium containing this compound or DMSO. b. Infect the cells with WNV at a Multiplicity of Infection (MOI) of 1 in a small volume of serum-free medium. c. Incubate for 1-2 hours at 37°C, gently rocking the plates every 15-20 minutes to ensure even distribution of the virus. d. Remove the viral inoculum and wash the cells once with sterile PBS. e. Add fresh complete medium (with or without this compound, depending on the experimental design).
-
Post-treatment (Therapeutic Assay): a. Infect cells as described in step 4. b. After removing the viral inoculum and washing, add fresh complete medium containing the desired concentration of this compound (e.g., 2-10 µM) or DMSO.
-
Incubation: Incubate the infected cells for the desired time points (e.g., 24, 48 hours).
-
Sample Collection: At each time point, collect the cell culture supernatant (for viral titer analysis) and the cell lysate (for RNA extraction).
Protocol 2: WNV RNA Quantification by Real-Time Quantitative PCR (qPCR)
Materials:
-
Cell lysates from infected and control cells
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers and probe specific for WNV (e.g., targeting the envelope gene)
-
Primers and probe for a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total cellular RNA from the cell lysates using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: a. Set up the qPCR reaction with the appropriate master mix, primers, probe, and cDNA template. b. Run the qPCR reaction using a standard thermal cycling protocol.
-
Data Analysis: a. Determine the cycle threshold (Ct) values for both the WNV target gene and the housekeeping gene. b. Calculate the relative WNV RNA levels using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the DMSO-treated control.
Protocol 3: Viral Titer Determination by Plaque Assay
Materials:
-
Vero cells
-
Cell culture supernatant from infected cells
-
DMEM with 2% FBS
-
Agarose or methylcellulose overlay
-
Neutral red or crystal violet stain
Procedure:
-
Cell Seeding: Seed Vero cells in 6-well plates to form a confluent monolayer.
-
Serial Dilutions: Prepare 10-fold serial dilutions of the collected cell culture supernatants in serum-free DMEM.
-
Infection: a. Remove the medium from the Vero cell monolayers. b. Inoculate the cells with 100 µL of each viral dilution. c. Incubate for 1 hour at 37°C.
-
Overlay: a. Remove the inoculum. b. Overlay the cells with a mixture of 2x DMEM and 1.2% agarose (or methylcellulose) to restrict viral spread.
-
Incubation: Incubate the plates at 37°C for 3-4 days until plaques are visible.
-
Staining and Counting: a. Fix the cells (e.g., with 10% formalin). b. Stain the cells with neutral red or crystal violet to visualize the plaques. c. Count the number of plaques at a dilution that yields a countable number (e.g., 20-100 plaques).
-
Titer Calculation: Calculate the viral titer in plaque-forming units per milliliter (PFU/mL).
Caption: Experimental workflow for evaluating the anti-WNV activity of this compound.
Conclusion
This compound represents a powerful research tool for dissecting the innate immune response to West Nile Virus. Its ability to activate the RLR pathway and induce an antiviral state makes it an ideal compound for studying host-virus interactions and for the preliminary assessment of innate immunity-targeted antiviral strategies. The protocols outlined in these notes provide a framework for robust and reproducible in vitro studies of WNV infection.
References
- 1. medkoo.com [medkoo.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | CAS 446826-86-4 | Cayman Chemical | Biomol.com [biomol.com]
- 4. Targeting Innate Immunity for Antiviral Therapy through Small Molecule Agonists of the RLR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Interferon Signaling by the New York 99 Strain and Kunjin Subtype of West Nile Virus Involves Blockage of STAT1 and STAT2 Activation by Nonstructural Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. West Nile Virus NS1 Antagonizes Interferon Beta Production by Targeting RIG-I and MDA5 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Inhibition of Dengue Virus Replication using KIN1400
For Research Use Only. Not for use in diagnostic procedures.
Abstract
Dengue Virus (DENV) is a mosquito-borne flavivirus and a significant global health threat, for which there are currently no widely effective antiviral therapies. This document outlines the application of KIN1400, a small molecule hydroxyquinoline derivative, for the inhibition of DENV replication. This compound functions as a host-directed therapeutic by activating the innate immune system, specifically stimulating the RIG-I-like receptor (RLR) signaling pathway. This leads to the induction of Type I interferons (IFN-β) and subsequent expression of interferon-stimulated genes (ISGs), which establish an antiviral state in host cells. This application note provides quantitative data on its antiviral efficacy and detailed protocols for its use in cell-based assays.
Introduction
Dengue virus infection can lead to a spectrum of illnesses, from mild dengue fever to severe and life-threatening dengue hemorrhagic fever (DHF) and dengue shock syndrome (DSS).[1] The virus lifecycle begins with entry into the host cell, primarily through clathrin-mediated endocytosis.[1][2] Following entry, the viral RNA genome is released into the cytoplasm, where it is translated into a single polyprotein. This polyprotein is then cleaved by viral and host proteases into three structural proteins (C, prM, E) and seven non-structural (NS) proteins (NS1, NS2A, NS2B, NS3, NS4A, NS4B, NS5) that are essential for viral replication and assembly.[3][4] New virions are assembled in the endoplasmic reticulum (ER) and released from the cell via the secretory pathway.[4][5] Given the lack of effective treatments, there is an urgent need for novel antiviral strategies. This compound represents a promising host-directed antiviral that circumvents the challenge of viral resistance by targeting cellular pathways essential for the host's antiviral response.
Mechanism of Action
This compound is an activator of the innate immune response. It triggers the mitochondrial antiviral-signaling (MAVS) protein, a key adaptor in the RLR pathway. This activation leads to the phosphorylation and activation of Interferon Regulatory Factor 3 (IRF3).[6] Activated IRF3 translocates to the nucleus, where it drives the transcription of Type I interferons, such as IFN-β.[6] Secreted IFN-β then signals in an autocrine and paracrine manner through the IFN-α/β receptor (IFNAR), leading to the expression of a broad range of interferon-stimulated genes (ISGs).[7][8] These ISGs encode proteins that inhibit viral replication at multiple stages, effectively creating an antiviral state within the cells.[6] Studies have shown that this compound treatment induces the expression of key ISGs, including RIG-I, MDA5, IFIT1, and Mx1.[7] This mechanism provides prophylactic and therapeutic protection against DENV and other RNA viruses.[6]
Caption: this compound stimulates the MAVS-IRF3 axis to induce IFN-β and ISG production, inhibiting DENV.
Data Presentation
The antiviral activity of this compound against Dengue Virus and other susceptible viruses is summarized below. Data is compiled from published studies.[7]
Table 1: Antiviral Activity of this compound Against DENV and West Nile Virus (WNV)
| Parameter | Virus | Cell Line | Concentration | Result |
|---|---|---|---|---|
| Infectious Particle Production | DENV-2 (DV2) | THP-1 | 20 µM | Significant reduction in infectious particles at 48h post-infection |
| Viral RNA Levels | DENV-2 (DV2) | THP-1 | 20 µM | Significant reduction in viral RNA at 48h post-infection |
| Viral RNA Levels | WNV | HEK293 | 20 µM | Greater suppression of intracellular WNV RNA than 100 IU/ml IFN-β |
Table 2: this compound-Induced Innate Immune Gene Expression
| Gene | Cell Line | Treatment | Fold Induction vs. DMSO |
|---|---|---|---|
| RIG-I | THP-1 | 20 µM this compound | Induced |
| MDA5 | THP-1 | 20 µM this compound | Induced |
| IFIT1 | THP-1 | 20 µM this compound | Induced |
| Mx1 | THP-1 | 20 µM this compound | Induced |
Experimental Workflow
A typical workflow for evaluating the anti-DENV efficacy of this compound involves determining its cytotoxicity, treating infected cells, and quantifying the subsequent reduction in viral load and replication.
Caption: Workflow for assessing the anti-DENV activity of this compound.
Application Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol determines the concentration range of this compound that is non-toxic to the host cells.
-
Cell Seeding: Seed host cells (e.g., Vero or Huh7) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a "cells only" (untreated) control and a "medium only" (blank) control.
-
Incubation: Incubate the plate for 48-72 hours (duration should match the planned antiviral assay).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Determine the 50% cytotoxic concentration (CC50).
Protocol 2: DENV Plaque Reduction Assay
This assay quantifies the reduction in infectious DENV particles following this compound treatment.
-
Cell Seeding: Seed Vero cells in 24-well plates to form a confluent monolayer (approx. 3.4 x 10⁵ cells/well).[9]
-
Virus Preparation: Prepare 10-fold serial dilutions of the DENV stock in serum-free medium.
-
Infection: Aspirate the culture medium from the cells and infect the monolayers with 200 µL of each virus dilution for 1-2 hours at 37°C, with gentle rocking every 15 minutes.
-
Compound and Overlay: During the incubation, mix serial dilutions of this compound (at non-toxic concentrations) with a 2% carboxymethylcellulose (CMC) or methylcellulose overlay medium.
-
Treatment: After infection, remove the virus inoculum and add 1 mL of the this compound-containing overlay medium to each well.
-
Incubation: Incubate the plates for 5-7 days at 37°C with 5% CO₂ until plaques are visible.
-
Staining: Fix the cells with 4% formaldehyde for 30 minutes. Remove the overlay and stain with 0.5% crystal violet solution for 15 minutes.
-
Quantification: Wash the plates with water, allow them to dry, and count the plaques. Calculate the percentage of plaque reduction compared to the untreated virus control. Determine the 50% effective concentration (EC50).
Protocol 3: Viral RNA Quantification by RT-qPCR
This protocol measures the effect of this compound on the level of intracellular DENV RNA.
-
Cell Seeding and Infection: Seed cells (e.g., Huh7) in a 24-well plate. The next day, infect the cells with DENV at a desired multiplicity of infection (MOI), for example, an MOI of 1.[7]
-
Treatment: After a 1-2 hour adsorption period, remove the inoculum, wash the cells with PBS, and add fresh culture medium containing the desired concentration of this compound or a DMSO vehicle control.
-
Incubation: Incubate the plates for 24-48 hours at 37°C.[7]
-
RNA Extraction: At the end of the incubation, wash the cells with PBS and lyse them directly in the well using a suitable lysis buffer. Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Reverse Transcription (RT): Synthesize cDNA from 500 ng to 1 µg of total RNA using a reverse transcriptase kit with random primers or a DENV-specific primer.
-
Quantitative PCR (qPCR): Perform qPCR using DENV-specific primers and a housekeeping gene (e.g., GAPDH, ACTB) for normalization. Use a SYBR Green or probe-based detection method.
-
Analysis: Calculate the relative viral RNA levels using the ΔΔCt method, comparing this compound-treated samples to the DMSO-treated control.
Materials and Reagents
-
Cell Lines: Vero (ATCC CCL-81), Huh7 (JCRB0403), THP-1 (ATCC TIB-202)
-
Viruses: Dengue Virus Serotypes 1-4 (e.g., DENV-2 NGC strain)
-
Compound: this compound (dissolved in DMSO)
-
Reagents for Cell Culture: DMEM, RPMI-1640, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, PBS
-
Reagents for Assays: MTT solution, DMSO, Carboxymethylcellulose, Crystal Violet, Formaldehyde, RNA extraction kit, cDNA synthesis kit, qPCR master mix, specific primers for DENV and housekeeping genes.
References
- 1. Dengue Virus Infection: A Tale of Viral Exploitations and Host Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijcmas.com [ijcmas.com]
- 4. The virus of the month: The making of dengue virus - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 5. 2. Replication Cycle: Universitätsklinikum Heidelberg [klinikum.uni-heidelberg.de]
- 6. researchgate.net [researchgate.net]
- 7. Targeting Innate Immunity for Antiviral Therapy through Small Molecule Agonists of the RLR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | A critical role for IFN-β signaling for IFN-κ induction in keratinocytes [frontiersin.org]
- 9. Protocol to evaluate the antiviral effect of FDA-approved drugs against dengue virus in Huh7 cells and AG129 mice - PMC [pmc.ncbi.nlm.nih.gov]
KIN1400: A Potent Activator of Innate Immunity for In Vitro Hepatitis C Virus Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis C Virus (HCV) infection remains a significant global health challenge, necessitating the development of novel antiviral strategies. One promising approach is the modulation of the host's innate immune system to combat viral replication. KIN1400 is a small molecule activator of the RIG-I-like receptor (RLR) pathway, a critical component of the innate immune response to viral infections.[1][2] By activating this pathway, this compound induces the expression of a cascade of antiviral genes, effectively inhibiting HCV replication in vitro.[1][3] These application notes provide detailed protocols for utilizing this compound as a tool to study HCV infection and evaluate its antiviral potential in a laboratory setting.
Mechanism of Action
This compound functions by activating the RLR pathway, which is central to the detection of viral RNA in the cytoplasm of infected cells. Upon activation, the RLRs, primarily RIG-I and MDA5, initiate a signaling cascade that converges on the mitochondrial antiviral-signaling protein (MAVS). This leads to the activation of transcription factors, most notably Interferon Regulatory Factor 3 (IRF3), which translocate to the nucleus and drive the expression of type I interferons (IFN-α/β) and a broad range of interferon-stimulated genes (ISGs).[3][4][5][6] These ISGs encode for proteins with direct antiviral functions, creating an inhospitable environment for HCV replication.[3][4][5] this compound has been shown to induce the expression of key antiviral genes such as RIG-I, MDA5, IFIT1, and Mx1.[3][4] Its antiviral activity against HCV is dependent on a functional MAVS-IRF3 axis.[3]
Data Presentation
The antiviral activity and cytotoxicity of this compound against Hepatitis C Virus (HCV) in Huh7 cells are summarized below. This data is crucial for designing experiments and interpreting results.
| Parameter | Value | Experimental Conditions | Reference |
| EC50 (Pre-treatment) | <2 µM | This compound administered 24 hours before HCV (JFH-1) infection of Huh7 cells. | [3] |
| EC50 (Post-treatment) | ~2-5 µM | This compound administered after HCV (JFH-1) infection of Huh7 cells. | [3] |
| Cytotoxicity (CC50) | Not explicitly reported in the provided search results. It is recommended to perform a cytotoxicity assay to determine the CC50 in the specific cell line being used. | - |
Mandatory Visualizations
Signaling Pathway of this compound in HCV-Infected Cells
Caption: this compound activates the RLR pathway to induce an antiviral state.
Experimental Workflow for Evaluating this compound Antiviral Activity
Caption: Workflow for assessing this compound's anti-HCV efficacy in vitro.
Experimental Protocols
Protocol 1: In Vitro HCV Infection of Huh7.5 Cells
This protocol describes the general procedure for infecting Huh7.5 cells with the cell culture-adapted HCV strain JFH-1.
Materials:
-
Huh7.5 cells
-
Complete Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
HCV (JFH-1 strain) stock
-
Phosphate-Buffered Saline (PBS)
-
6-well or 24-well cell culture plates
Procedure:
-
Seed Huh7.5 cells in a cell culture plate at a density that will result in 70-80% confluency on the day of infection.[7]
-
On the day of infection, remove the culture medium and wash the cells once with PBS.
-
Dilute the HCV stock to the desired multiplicity of infection (MOI) in complete DMEM. An MOI of 0.01 to 1 is commonly used.[3][8]
-
Add the diluted virus to the cells and incubate for 4-6 hours at 37°C in a 5% CO2 incubator to allow for viral entry.
-
After the incubation period, remove the virus-containing medium and wash the cells three times with PBS to remove any unbound virus.[9]
-
Add fresh complete DMEM to the cells and incubate at 37°C in a 5% CO2 incubator.
-
The infection can be monitored over several days by harvesting cells and supernatant for analysis.
Protocol 2: Evaluation of this compound Antiviral Activity
This protocol details the steps to assess the efficacy of this compound in inhibiting HCV replication.
Materials:
-
HCV-infected Huh7.5 cells (from Protocol 1)
-
This compound stock solution (dissolved in DMSO)
-
Complete DMEM
-
DMSO (vehicle control)
Procedure:
For Pre-treatment (Prophylactic) Evaluation:
-
Seed Huh7.5 cells as described in Protocol 1.
-
24 hours prior to infection, treat the cells with various concentrations of this compound (e.g., 0.1 µM to 20 µM). Include a DMSO vehicle control.[3]
-
After 24 hours of pre-treatment, infect the cells with HCV as described in Protocol 1. The medium containing this compound can be removed and replaced with fresh medium containing the virus, or the virus can be added directly to the this compound-containing medium.
-
Proceed with the infection and subsequent analysis as outlined in Protocol 1.
For Post-treatment (Therapeutic) Evaluation:
-
Infect Huh7.5 cells with HCV as described in Protocol 1.
-
After the 4-6 hour viral entry period and washing, add fresh complete DMEM containing various concentrations of this compound (e.g., 0.1 µM to 20 µM) or a DMSO vehicle control.[3]
-
Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).
-
Harvest the cells and supernatant for analysis.
Protocol 3: Quantification of HCV RNA by Quantitative Real-Time RT-PCR (qRT-PCR)
This protocol is for measuring the amount of HCV RNA in infected cells or culture supernatant.
Materials:
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
Reverse transcription kit
-
qPCR master mix
-
HCV-specific primers and probe (targeting the 5' non-coding region is common)[10]
-
qRT-PCR instrument
Procedure:
-
RNA Extraction:
-
For cellular RNA, lyse the cells directly in the culture plate using the lysis buffer from the RNA extraction kit.
-
For supernatant RNA, collect the cell culture medium and proceed with a viral RNA extraction protocol.
-
Follow the manufacturer's instructions for the chosen RNA extraction kit to purify the total RNA.
-
-
Reverse Transcription (RT):
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit. Follow the manufacturer's protocol.
-
-
Quantitative PCR (qPCR):
-
Prepare a reaction mixture containing the qPCR master mix, HCV-specific primers and probe, and the synthesized cDNA.
-
Run the qPCR reaction in a real-time PCR instrument.
-
Include a standard curve of known HCV RNA concentrations to quantify the absolute copy number of HCV RNA in the samples.[10]
-
Analyze the data to determine the level of HCV replication in the presence and absence of this compound.
-
Protocol 4: Immunofluorescence Assay for HCV Protein Expression
This protocol allows for the visualization of HCV protein expression within infected cells.
Materials:
-
HCV-infected Huh7.5 cells grown on coverslips
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.1% Triton X-100 in PBS for permeabilization
-
Blocking solution (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody against an HCV protein (e.g., anti-NS5A)[11]
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Wash the cells on coverslips twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating the cells in blocking solution for 1 hour at room temperature.
-
Incubate the cells with the primary antibody diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently-labeled secondary antibody diluted in blocking solution for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope.
Protocol 5: Cytotoxicity Assay
It is essential to determine the cytotoxicity of this compound to ensure that the observed antiviral effects are not due to cell death.
Materials:
-
Huh7.5 cells
-
This compound
-
Complete DMEM
-
96-well plates
-
MTS or MTT assay kit
Procedure:
-
Seed Huh7.5 cells in a 96-well plate.
-
The following day, treat the cells with a range of concentrations of this compound. Include a DMSO vehicle control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Incubate the plate for the same duration as the antiviral assays (e.g., 48-72 hours).
-
Perform the MTS or MTT assay according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the 50% cytotoxic concentration (CC50) of this compound.
Conclusion
This compound represents a valuable research tool for investigating the interplay between the innate immune system and HCV infection. Its ability to potently activate the RLR pathway provides a means to study the downstream effects of innate immune stimulation on viral replication. The protocols provided herein offer a framework for researchers to effectively utilize this compound in their in vitro HCV studies, contributing to a deeper understanding of HCV pathogenesis and the development of novel host-targeted antiviral therapies.
References
- 1. This compound - Anti-Infection - CAT N°: 22441 [bertin-bioreagent.com]
- 2. This compound | CAS 446826-86-4 | Cayman Chemical | Biomol.com [biomol.com]
- 3. Targeting Innate Immunity for Antiviral Therapy through Small Molecule Agonists of the RLR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. experts.umn.edu [experts.umn.edu]
- 7. journals.asm.org [journals.asm.org]
- 8. Cell‐Based Hepatitis C Virus Infection Fluorescence Resonance Energy Transfer (FRET) Assay for Antiviral Compound Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Viral Load Analysis of Hepatitis C Virus in Huh7.5 Cell Culture System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Throughput Real-Time Reverse Transcription-PCR Quantitation of Hepatitis C Virus RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
Application of KIN1400 in Ebola virus research.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ebola virus (EBOV) is a highly pathogenic filovirus that causes severe and often fatal hemorrhagic fever in humans and non-human primates. The virus has evolved mechanisms to evade the host's innate immune system, a key factor in its virulence. One of the primary evasion strategies of Ebola virus is the inhibition of the RIG-I-like receptor (RLR) signaling pathway by the viral protein 35 (VP35). This pathway is crucial for detecting viral RNA and initiating an antiviral response, including the production of type I interferons. KIN1400 is a small molecule agonist of the RLR pathway, which presents a promising therapeutic strategy against Ebola virus by circumventing its immune evasion tactics. This document provides detailed application notes and protocols for the use of this compound in Ebola virus research.
Mechanism of Action
This compound and its analogs function as activators of the innate immune response. Unlike direct-acting antivirals that target viral proteins, this compound is a host-directed therapeutic. It activates the mitochondrial antiviral-signaling (MAVS) protein, a central adaptor in the RLR pathway. This activation leads to the phosphorylation and activation of Interferon Regulatory Factor 3 (IRF3), a key transcription factor for type I interferons and other antiviral genes.
Crucially, Ebola virus VP35 protein inhibits the RLR pathway at the level of RIG-I, preventing the detection of viral RNA. By activating MAVS directly, this compound bypasses this viral blockade, effectively restoring the cell's ability to mount an antiviral response. This mechanism makes this compound a compelling candidate for further investigation as a countermeasure against Ebola virus disease.
Data Presentation
While research has demonstrated the antiviral activity of this compound and its analogs against a range of RNA viruses, including Ebola virus, specific quantitative data from publicly available literature is limited. The following tables are structured to present key antiviral parameters. Should further research provide specific values for this compound against Ebola virus, they can be populated accordingly.
Table 1: In Vitro Antiviral Activity of this compound Analogs against Ebola Virus
| Compound | Cell Line | Assay Type | EC50 / IC50 (µM) | Cytotoxicity (CC50) (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| KIN1408 | HUVEC | Plaque Assay | Data not available | Data not available | Data not available | [1] |
| This compound | THP-1 (PMA-differentiated) | Not Specified | Data not available | Data not available | Data not available | [1] |
HUVEC: Human Umbilical Vein Endothelial Cells; THP-1: Human monocytic cell line; PMA: Phorbol 12-myristate 13-acetate.
Table 2: Summary of Antiviral Activity of KIN1408 Against Ebola Virus in HUVEC Cells
| Compound | Concentration (µM) | Viral Titer Reduction | Reference |
| KIN1408 | 1 | Data not available | [1] |
| KIN1408 | 5 | Data not available | [1] |
Experimental Protocols
The following are detailed protocols for key experiments relevant to the study of this compound's anti-Ebola virus activity. These are representative protocols based on established methodologies in the field.
Protocol 1: In Vitro Antiviral Activity Assessment using a Plaque Assay
This protocol is designed to determine the effective concentration of this compound required to inhibit Ebola virus replication in a susceptible cell line.
Materials:
-
This compound (or its analogs)
-
Vero E6 cells (or other susceptible cell line, e.g., HUVECs)
-
Ebola virus (e.g., Zaire ebolavirus)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS)
-
SeaPlaque Agarose
-
Neutral Red solution
-
Phosphate Buffered Saline (PBS)
-
96-well plates
-
Incubator (37°C, 5% CO2)
-
Biosafety Level 4 (BSL-4) facility and procedures
Procedure:
-
Cell Seeding: Seed Vero E6 cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.
-
Pre-treatment (Optional but recommended for host-directed compounds):
-
Remove the culture medium from the confluent cell monolayers.
-
Add the diluted this compound solutions to the wells.
-
Incubate for a predetermined time (e.g., 2, 6, or 24 hours) at 37°C with 5% CO2.
-
-
Infection:
-
Work within a BSL-4 laboratory.
-
Dilute the Ebola virus stock to a known titer (e.g., 100 plaque-forming units (PFU) per well).
-
Remove the medium (or this compound-containing medium) from the wells and infect the cells with the diluted virus.
-
Incubate for 1 hour at 37°C to allow for viral adsorption.
-
-
Agarose Overlay:
-
Prepare a 2X working solution of cell culture medium and a 1.2% solution of SeaPlaque Agarose. Mix them in equal volumes to get a 0.6% agarose overlay.
-
After the 1-hour incubation, remove the virus inoculum and gently add the agarose overlay containing the respective concentrations of this compound.
-
Allow the overlay to solidify at room temperature.
-
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 7-10 days, or until plaques are visible.
-
Staining and Plaque Counting:
-
Prepare a solution of Neutral Red in PBS.
-
Add the Neutral Red solution to each well and incubate for 2 hours at 37°C.
-
Carefully remove the stain and count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each this compound concentration compared to the untreated virus control.
-
Determine the 50% effective concentration (EC50) by plotting the percentage of plaque reduction against the log of the this compound concentration and fitting the data to a dose-response curve.
-
Protocol 2: Pseudovirus Neutralization Assay
This assay provides a safer alternative to working with live Ebola virus and can be performed in a BSL-2 laboratory. It measures the ability of a compound to inhibit viral entry.
Materials:
-
This compound
-
Ebola virus pseudotyped particles (e.g., lentiviral or VSV-based, expressing Ebola virus glycoprotein and a reporter gene like luciferase or GFP)
-
Target cells (e.g., HEK293T cells)
-
Cell culture medium
-
96-well plates (white, opaque for luminescence assays)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed target cells in a 96-well plate and incubate to achieve 80-90% confluency on the day of the assay.
-
Compound and Pseudovirus Incubation:
-
In a separate plate, mix serial dilutions of this compound with a fixed amount of Ebola pseudovirus.
-
Incubate this mixture for 1 hour at 37°C.
-
-
Infection:
-
Remove the culture medium from the target cells.
-
Add the this compound-pseudovirus mixture to the cells.
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2 to allow for viral entry and reporter gene expression.
-
Quantification of Reporter Gene Expression:
-
If using a luciferase reporter, add the luciferase substrate to the wells according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
If using a GFP reporter, measure the fluorescence using a plate reader or by flow cytometry.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of reporter gene expression for each this compound concentration relative to the untreated control.
-
Determine the 50% inhibitory concentration (IC50) from the dose-response curve.
-
Visualizations
Signaling Pathway Diagram
Caption: this compound circumvents Ebola's VP35-mediated immune evasion.
Experimental Workflow Diagram
Caption: Workflow for assessing this compound's anti-Ebola activity.
Conclusion
This compound represents a promising host-directed therapeutic approach for Ebola virus disease by overcoming the virus's primary immune evasion mechanism. The provided protocols and diagrams offer a framework for researchers to investigate its potential further. The key advantage of this compound lies in its ability to stimulate the innate immune system in a manner that is resistant to viral countermeasures. Further studies are warranted to quantify its efficacy against Ebola virus and to evaluate its potential in in vivo models. The development of potent, broad-spectrum antivirals like this compound is critical for preparedness against future Ebola virus outbreaks and other emerging viral threats.
References
Application Notes and Protocols: Gene Expression Analysis Following KIN1400 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
KIN1400 is a potent small molecule activator of the innate immune response. It functions by targeting the RIG-I-like receptor (RLR) pathway, leading to the activation of Interferon Regulatory Factor 3 (IRF3). This activation triggers a cascade of downstream signaling, resulting in the expression of a host of antiviral and immune-modulatory genes.[1][2] Understanding the specific gene expression changes induced by this compound is crucial for elucidating its mechanism of action and for the development of novel therapeutics. These application notes provide a detailed guide for analyzing gene expression following this compound treatment, including experimental protocols and data interpretation.
Mechanism of Action: The RLR Signaling Pathway
This compound induces innate antiviral immunity through a MAVS-IRF3-dependent signaling axis.[1][2] Upon entering the cell, this compound activates the RLR pathway, which culminates in the phosphorylation and nuclear translocation of IRF3. In the nucleus, IRF3 acts as a transcription factor, binding to specific DNA elements and driving the expression of numerous interferon-stimulated genes (ISGs). This orchestrated gene expression program establishes an antiviral state within the cell.[1][3]
Quantitative Gene Expression Analysis
Treatment of various cell lines with this compound results in a dose-dependent upregulation of specific innate immune genes. The following tables summarize the fold change in gene expression observed in PMA-differentiated THP-1 cells treated with this compound for 20 hours, as determined by microarray analysis.[4][5]
Table 1: Upregulation of Key Antiviral Genes by this compound Treatment
| Gene | Function | Fold Change (10 µM this compound) |
| IFIT1 (ISG56) | Antiviral protein | > 2-fold |
| IFIT2 | Antiviral protein | > 2-fold |
| IFITM1 | Interferon-induced transmembrane protein 1 | > 2-fold |
| MX1 | Dynamin-like GTPase with antiviral activity | > 2-fold |
| OAS3 | 2'-5'-oligoadenylate synthetase 3, antiviral enzyme | > 2-fold |
| DDX58 (RIG-I) | Retinoic acid-inducible gene I, viral RNA sensor | > 2-fold |
Table 2: Dose-Dependent Induction of Innate Immune Genes by this compound
| Gene | 0.625 µM this compound (Fold Change) | 2.5 µM this compound (Fold Change) | 10 µM this compound (Fold Change) |
| IFIT1 | > 2 | > 2 | > 2 |
| MX1 | > 2 | > 2 | > 2 |
| DDX58 (RIG-I) | > 2 | > 2 | > 2 |
Note: Differential gene expression was defined as at least a 2-fold change in expression with a Benjamini-Hochberg corrected p-value <0.01 compared to the DMSO control.[4][5]
Experimental Protocols
The following protocols provide a framework for conducting gene expression analysis following this compound treatment.
Protocol 1: Cell Culture and this compound Treatment
-
Cell Line Maintenance : Culture human macrophage-like THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Differentiation : For THP-1 cells, induce differentiation into a macrophage-like phenotype by treating with 40 nM phorbol 12-myristate 13-acetate (PMA) for 30 hours.[5]
-
This compound Preparation : Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.625 µM, 2.5 µM, 10 µM).[4][5] A DMSO-only control should be included in all experiments.[1]
-
Treatment : Replace the culture medium of differentiated THP-1 cells with medium containing the desired concentration of this compound or DMSO control.
-
Incubation : Incubate the cells for the desired time period (e.g., 20 hours) at 37°C in a 5% CO2 incubator.[4][5]
Protocol 2: RNA Extraction and cDNA Synthesis
-
Cell Lysis and RNA Extraction : Following treatment, harvest the cells and extract total RNA using a commercially available RNA purification kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control : Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis : Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit with oligo(dT) and random primers.
Protocol 3: Quantitative Real-Time PCR (qPCR)
-
Primer Design : Design or obtain validated primers for the target genes of interest (e.g., IFIT1, MX1, DDX58) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
qPCR Reaction Setup : Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers, and a suitable qPCR master mix.
-
Thermocycling : Perform the qPCR reaction using a real-time PCR system with appropriate cycling conditions.
-
Data Analysis : Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression between this compound-treated and control samples.
Protocol 4: Microarray Analysis
-
Sample Preparation : Prepare high-quality total RNA from this compound-treated and control cells as described in Protocol 2.
-
Microarray Hybridization : Submit the RNA samples to a genomics core facility for labeling, hybridization to a human genome microarray (e.g., Agilent SurePrint G3 Human GE v2 8x60K), and scanning.[5]
-
Data Analysis : Analyze the microarray data to identify differentially expressed genes. This typically involves normalization, statistical analysis (e.g., t-test or ANOVA), and correction for multiple testing (e.g., Benjamini-Hochberg).[4] Genes with a fold change of ≥2 and a corrected p-value of <0.01 are generally considered significantly differentially expressed.[4][5]
Conclusion
This compound is a valuable tool for studying the innate immune response and for the development of novel antiviral therapies. The protocols and data presented in these application notes provide a comprehensive guide for researchers to investigate the effects of this compound on gene expression. By following these methodologies, scientists can further unravel the intricate signaling pathways modulated by this compound and its potential therapeutic applications.
References
- 1. Targeting Innate Immunity for Antiviral Therapy through Small Molecule Agonists of the RLR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Specific enhancer selection by IRF3, IRF5 and IRF9 is determined by ISRE half-sites, 5′ and 3′ flanking bases, collaborating transcription factors and the chromatin environment in a combinatorial fashion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Transcriptional analysis of antiviral small molecule therapeutics as agonists of the RLR pathway - PMC [pmc.ncbi.nlm.nih.gov]
KIN1400 treatment protocols for different cell lines (e.g., Huh7, HEK293).
Application Notes and Protocols for Researchers
Introduction
KIN1400 is a small molecule agonist of the RIG-I-like receptor (RLR) pathway, a critical component of the innate immune system responsible for detecting viral RNA and initiating an antiviral response. This compound has been shown to induce the expression of antiviral genes and inhibit the replication of various RNA viruses. These application notes provide detailed protocols for the treatment of Human hepatoma (Huh7) and Human Embryonic Kidney 293 (HEK293) cell lines with this compound, along with data on its mechanism of action and effects on gene expression.
Mechanism of Action
This compound activates the RLR pathway, leading to the induction of an antiviral state. Upon entering the cell, this compound triggers a signaling cascade that is dependent on the mitochondrial antiviral-signaling protein (MAVS) and interferon regulatory factor 3 (IRF3)[1]. This leads to the transcription of interferon-stimulated genes (ISGs), such as IFIT1, IFIT2, RIG-I, MDA5, and Mx1, which establish an antiviral state within the cell[1].
Quantitative Data Summary
The following tables summarize the quantitative data from studies involving this compound treatment in HEK293 and Huh7 cells.
Table 1: Inhibition of West Nile Virus (WNV) RNA in HEK293 Cells [1]
| Treatment | Concentration | WNV RNA Levels (% of DMSO control) |
| This compound | 0.2 µM | ~80% |
| This compound | 2 µM | ~60% |
| This compound | 10 µM | ~40% |
| This compound | 20 µM | ~20% |
| IFN-β (control) | 100 IU/ml | ~20% |
Table 2: Induction of Innate Immune Gene Expression by this compound [1]
| Cell Line | Treatment | Gene | Fold Induction (over DMSO) |
| THP-1 | 20 µM this compound | RIG-I | Significant Induction |
| THP-1 | 20 µM this compound | MDA5 | Significant Induction |
| THP-1 | 20 µM this compound | IFIT1 | Significant Induction |
| THP-1 | 20 µM this compound | Mx1 | Significant Induction |
| Huh7 (WT) | 0.5 µM this compound | IFIT1 | Significant Induction |
| Huh7 (WT) | 0.5 µM this compound | IFIT2 | Significant Induction |
| Huh7 (MAVS-KO) | 0.5 µM this compound | IFIT1 | No Induction |
| Huh7 (MAVS-KO) | 0.5 µM this compound | IFIT2 | No Induction |
| HEK293 | 0.5 µM this compound | IFIT2 | Significant Induction |
Experimental Protocols
A general experimental workflow for assessing the effect of this compound is outlined below.
Materials
-
Huh7 or HEK293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
RNA extraction kit
-
RT-PCR reagents and primers for target genes (e.g., IFIT1, IFIT2, GAPDH)
-
Cell lysis buffer
-
Reagents for immunoblotting (primary and secondary antibodies)
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo)
Protocol 1: this compound Treatment for Gene Expression Analysis
-
Cell Seeding: Seed Huh7 or HEK293 cells in 12-well or 24-well plates at a density that will result in 70-80% confluency on the day of treatment.
-
Cell Culture: Culture the cells overnight in complete DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a 5% CO2 incubator.
-
This compound Treatment:
-
Prepare working solutions of this compound in complete DMEM from a stock solution. A final DMSO concentration of 0.5% is recommended for all treatments, including the vehicle control[1].
-
For gene expression induction, a concentration of 0.5 µM this compound can be used[1]. For antiviral assays, concentrations ranging from 0.2 µM to 20 µM have been utilized[1].
-
Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound or DMSO vehicle control.
-
-
Incubation: Incubate the treated cells for 20-24 hours at 37°C in a 5% CO2 incubator[1].
-
RNA Extraction and RT-PCR:
-
After incubation, wash the cells with PBS and lyse them for RNA extraction according to the manufacturer's protocol of your chosen kit.
-
Perform reverse transcription followed by quantitative PCR (RT-qPCR) to analyze the expression levels of target genes (e.g., IFIT1, IFIT2). Normalize the expression to a housekeeping gene such as GAPDH[1].
-
Protocol 2: Antiviral Activity Assay
-
Follow steps 1 and 2 from Protocol 1.
-
Pre-treatment with this compound: Treat the cells with this compound or DMSO for 24 hours prior to viral infection[1].
-
Viral Infection: After the pre-treatment period, infect the cells with the virus of interest (e.g., West Nile Virus, Dengue Virus, Hepatitis C Virus) at a specified multiplicity of infection (MOI)[1].
-
Post-infection Incubation: Incubate the infected cells for a specified period (e.g., 24 or 48 hours)[1].
-
Analysis:
Protocol 3: Cell Viability Assay
-
Seed cells in a 96-well plate.
-
Follow steps 2 and 3 from Protocol 1, treating cells with a range of this compound concentrations (e.g., 5, 10, 20 µM)[1].
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Perform a cell viability assay according to the manufacturer's instructions to assess the cytotoxic effects of this compound[1].
Note on MAVS-knockout Huh7 cells: To confirm the MAVS-dependency of this compound's activity, MAVS-knockout (KO) Huh7 cells can be utilized. In these cells, this compound is not expected to induce the expression of innate immune genes like IFIT1 and IFIT2[1].
These protocols provide a framework for studying the effects of this compound in Huh7 and HEK293 cells. Researchers should optimize the specific conditions, such as cell density and treatment concentrations, for their particular experimental setup.
References
Troubleshooting & Optimization
Optimizing KIN1400 concentration to minimize cytotoxicity.
Welcome to the technical support center for KIN1400. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues, with a focus on minimizing cytotoxicity while maximizing therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule activator of the RIG-I-like receptor (RLR) innate immune signaling pathway.[1][2] It functions by triggering a signaling cascade that involves the mitochondrial antiviral-signaling protein (MAVS) and the interferon regulatory factor 3 (IRF3).[3][4] This activation leads to the expression of IRF3-dependent antiviral genes, such as IFIT1 and IFIT2, and the production of type I interferons, which establish an antiviral state in cells to control various RNA virus infections.[3][4][5]
Q2: What are the primary research applications for this compound?
A2: this compound is primarily used as a broad-spectrum antiviral agent in in vitro research settings. It has demonstrated efficacy in inhibiting the replication of several RNA viruses, including members of the Flaviviridae family like West Nile Virus (WNV), Dengue virus (DV), and Hepatitis C virus (HCV).[1][2][3]
Q3: How should I prepare and store this compound?
A3: this compound is a solid that is highly soluble in DMSO and DMF (up to 30 mg/mL).[1][5] It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in sterile DMSO. For long-term storage, the stock solution should be stored at -20°C or -80°C.[5][6] When treating cells, the stock solution should be further diluted in cell culture medium to the desired final concentration. It is critical to keep the final DMSO concentration in the culture well below 0.5% to avoid solvent-induced cytotoxicity.[3]
Q4: What is a good starting concentration for my experiments?
A4: Based on published data, effective concentrations (EC50) are often in the low micromolar range. A dose-response experiment is always recommended, but a good starting range is between 2 µM and 20 µM.[3][4][5] For example, a concentration of 2 µM this compound was sufficient to achieve a 50% or greater inhibition of WNV and DV2 RNA levels.[3][4]
Troubleshooting Guide
Q5: I am observing significant cell death after treating my cells with this compound. What are the potential causes and solutions?
A5: High cytotoxicity can stem from several factors. Follow these steps to troubleshoot the issue:
-
Verify Solvent Concentration: Ensure the final concentration of DMSO in your cell culture is non-toxic (ideally ≤0.1%, and not exceeding 0.5%). Run a "vehicle-only" control with the same final DMSO concentration as your highest this compound dose.
-
Determine the Cytotoxic Concentration (CC50): Your cell type may be particularly sensitive to this compound. You must perform a dose-response experiment to determine the concentration at which this compound becomes toxic to your cells. This is crucial for establishing a therapeutic window. See the protocol for "Assessing this compound Cytotoxicity" below.
-
Consider On-Target Cytotoxicity: this compound's mechanism involves activating IRF3. In addition to its role in gene transcription, IRF3 activation can also trigger apoptosis, which is a mechanism to eliminate virus-infected cells.[7] It is possible that potent activation of this pathway, especially in certain cell lines or at high concentrations, induces cell death even in the absence of a virus.
-
Optimize Treatment Duration: Reduce the incubation time. Continuous exposure may not be necessary for an antiviral effect and could be contributing to cytotoxicity. A shorter treatment duration might be sufficient to trigger the desired innate immune response.
-
Check Cell Health: Ensure your cells are healthy, within a low passage number, and not overly confluent before starting the experiment, as stressed cells are more susceptible to compound toxicity.
Q6: I am not observing the expected antiviral effect. What should I do?
A6: If this compound is not inhibiting viral replication, consider the following:
-
Confirm Compound Activity: Test the compound in a sensitive, previously validated cell line (e.g., Huh7, HEK293) to ensure your stock solution is active.[3]
-
Increase Concentration: Your cell line or virus may require a higher concentration for an effective response. Perform a dose-response experiment to determine the EC50 in your specific model.
-
Check the MAVS-IRF3 Axis: The antiviral activity of this compound is dependent on the MAVS-IRF3 signaling pathway.[3] Ensure the cell line you are using has a functional RLR pathway. Some cell lines may have deficiencies in these key signaling proteins.
-
Optimize Treatment Timing: The timing of compound addition relative to infection is critical. This compound has shown both prophylactic (pretreatment) and therapeutic effects.[3] For initial experiments, pretreating cells for 24 hours before viral infection is a common starting point.[3]
Data Presentation
For optimal experimental design, it is crucial to understand the relationship between the effective concentration for antiviral activity and the concentration that induces cytotoxicity.
Table 1: Reported Effective Concentrations of this compound in vitro
| Cell Line | Virus | Concentration | Observed Effect | Reference |
|---|---|---|---|---|
| HEK293 | West Nile Virus (WNV) | 2 µM | >50% inhibition of viral RNA | [4] |
| Huh7 | Dengue Virus (DV2) | 2 µM | >50% inhibition of viral RNA | [3] |
| Huh7 | Dengue Virus (DV2) | 20 µM | ~4-log reduction in infectious virus | [3] |
| Huh7 | Hepatitis C Virus (HCV) | <2 µM (EC50) | Dose-dependent inhibition of viral RNA | [3] |
| THP-1 | (PMA-differentiated) | 0-20 µM | Dose-dependent induction of IFIT1, Mx1 |[4][5] |
Table 2: Example Dose-Response Data for Optimizing this compound This table presents hypothetical data for illustrative purposes.
| This compound Conc. (µM) | % Viral Inhibition (Efficacy) | % Cell Viability (Cytotoxicity) |
|---|---|---|
| 0.1 | 5% | 100% |
| 0.5 | 25% | 100% |
| 1.0 | 48% | 98% |
| 2.0 (EC50) | 50% | 95% |
| 5.0 | 85% | 92% |
| 10.0 | 95% | 88% |
| 25.0 | 98% | 75% |
| 50.0 (CC50) | 99% | 50% |
| 100.0 | 99% | 15% |
From this data, the Therapeutic Index (TI = CC50/EC50) would be 50/2 = 25. A higher TI is desirable.
Experimental Protocols & Visualizations
This compound Signaling Pathway
This compound activates the RLR pathway via a MAVS- and IRF3-dependent mechanism to induce the expression of antiviral genes.
Caption: this compound activates the MAVS-IRF3 signaling axis.
Protocol 1: Determining Optimal this compound Concentration
This workflow outlines the process of identifying a concentration that maximizes antiviral activity while minimizing cytotoxicity.
Caption: Workflow for optimizing this compound concentration.
Protocol 2: Assessing this compound Cytotoxicity using MTT Assay
Objective: To determine the 50% cytotoxic concentration (CC50) of this compound on a specific cell line.
Materials:
-
This compound DMSO stock solution
-
96-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for solubilizing formazan)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare 2x concentrated serial dilutions of this compound in complete medium from your DMSO stock. Also, prepare a 2x vehicle control (containing the highest DMSO concentration).
-
Cell Treatment: Add 100 µL of the 2x this compound dilutions to the corresponding wells. This will bring the total volume to 200 µL and the compound concentrations to 1x. Include "cells only" (untreated) and "vehicle control" wells.
-
Incubation: Incubate the plate for a duration relevant to your antiviral experiment (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, carefully remove 100 µL of medium from each well. Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: After the incubation, you will see purple formazan crystals. Carefully remove all the medium and add 150 µL of DMSO to each well. Pipette up and down to fully dissolve the crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control wells: % Viability = (Absorbance_Treated / Absorbance_Untreated) * 100
-
Plot % Viability against the log of this compound concentration and use non-linear regression to calculate the CC50 value.
-
Troubleshooting High Cytotoxicity
Use this decision tree to diagnose and resolve issues with unexpected cell death.
Caption: A decision tree for troubleshooting this compound cytotoxicity.
References
- 1. This compound | CAS 446826-86-4 | Cayman Chemical | Biomol.com [biomol.com]
- 2. This compound - Anti-Infection - CAT N°: 22441 [bertin-bioreagent.com]
- 3. Targeting Innate Immunity for Antiviral Therapy through Small Molecule Agonists of the RLR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. researchgate.net [researchgate.net]
Addressing KIN1400 solubility issues in cell culture media.
KIN1400 Technical Support Center
Welcome to the technical support center for this compound, a novel and potent kinase inhibitor. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly those related to solubility in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it poorly soluble in aqueous media?
This compound is a synthetic, small-molecule kinase inhibitor characterized by a highly lipophilic structure. This hydrophobicity is essential for its potent activity but results in poor aqueous solubility. Most small-molecule kinase inhibitors are lipophilic compounds with low solubility in aqueous media, which can affect their bioavailability and utility in in vitro assays.[1][2]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[3] It is a powerful organic solvent capable of dissolving most hydrophobic compounds.[4][5]
Q3: What is the maximum concentration of DMSO my cells can tolerate?
Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity.[3] Some robust cell lines may tolerate up to 1%, but it is crucial to perform a dose-response curve to determine the specific tolerance of your cell line.[3] Primary cells are often more sensitive.[3] High concentrations of DMSO (above 1%) can inhibit cell proliferation and induce toxicity.[6]
Q4: Can I use other solvents like ethanol to dissolve this compound?
While ethanol can be used for some hydrophobic compounds, DMSO is generally a more effective solvent for kinase inhibitors. If using ethanol, it is also critical to determine the final concentration that is non-toxic to your specific cell line. Combining a small amount of an organic co-solvent like ethanol or DMSO with other solubilizing agents can be an effective strategy.[7]
Q5: Are there alternatives to organic solvents for improving this compound solubility?
Yes, formulation strategies can enhance aqueous solubility. Cyclodextrins, which are cyclic oligosaccharides, can form inclusion complexes with hydrophobic molecules like this compound, effectively increasing their solubility in aqueous solutions.[8][9][10] These are particularly useful for reducing the required concentration of organic solvents in your final culture medium.[8]
Troubleshooting Guide
Issue 1: My this compound precipitated after I diluted the DMSO stock solution into my cell culture medium.
This is a common issue when a drug that is highly soluble in DMSO is diluted into an aqueous environment.[11]
-
Cause A: Final concentration is too high. The concentration of this compound in your final medium may have exceeded its maximum aqueous solubility.
-
Solution A: Lower the final concentration of this compound. Test a range of concentrations to find the highest functional, non-precipitating dose.
-
Cause B: Insufficient mixing during dilution. Adding the DMSO stock directly to the bulk medium without rapid mixing can cause localized high concentrations, leading to precipitation.
-
Solution B: Add the DMSO stock drop-wise into the medium while vortexing or swirling gently to ensure immediate and thorough mixing.[3]
-
Cause C: Presence of serum. Components in fetal bovine serum (FBS) can sometimes interact with compounds and affect their solubility.
-
Solution C: Try pre-diluting the this compound stock in a small volume of serum-free medium before adding it to your complete, serum-containing medium.
Issue 2: I observe crystal formation in my stock solution of this compound in DMSO.
-
Cause A: The stock solution is supersaturated. The concentration of your stock solution may be too high for stable dissolution, even in DMSO.
-
Solution A: Gently warm the stock solution in a 37°C water bath and vortex until the crystals redissolve. If the issue persists, prepare a new stock solution at a slightly lower concentration.
-
Cause B: Improper storage. Storing the DMSO stock at very low temperatures (e.g., -20°C or -80°C) can cause the DMSO to freeze and the compound to fall out of solution.
-
Solution B: Store the DMSO stock solution at 4°C or room temperature, protected from light and moisture. For long-term storage, aliquot and store at -20°C, but be prepared to warm and vortex before use.
Issue 3: I am seeing unexpected biological effects or toxicity in my control (vehicle-treated) cells.
-
Cause: The final concentration of your solvent (e.g., DMSO) is too high.
-
Solution: Ensure the final concentration of DMSO in your cell culture medium is 0.5% or lower.[3] It is critical to include a vehicle-only control in all experiments, where the cells are treated with the same final concentration of DMSO as the this compound-treated cells. This allows you to distinguish the effects of the compound from the effects of the solvent.
Data & Protocols
Quantitative Data: this compound Solubility
The following table summarizes the approximate solubility of this compound in various solvents and conditions. This data should be used as a guideline for preparing your solutions.
| Solvent/Medium | Temperature | Maximum Solubility (Approx.) | Notes |
| 100% DMSO | 25°C | 50 mM | Clear solution |
| 100% Ethanol | 25°C | 10 mM | Clear solution |
| PBS (pH 7.4) | 25°C | < 1 µM | Forms precipitate |
| Cell Culture Medium + 10% FBS | 37°C | 5 µM (with 0.1% DMSO) | May precipitate at higher concentrations |
| Cell Culture Medium + 10% FBS + 1% HP-β-CD | 37°C | 25 µM (with 0.1% DMSO) | Cyclodextrin enhances solubility |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Objective: To prepare a high-concentration primary stock solution of this compound.
-
Materials:
-
This compound powder (Molecular Weight: 500 g/mol )
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out 5 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. A brief warming to 37°C can assist dissolution if needed.
-
Store the 10 mM stock solution in small aliquots at 4°C for short-term use or -20°C for long-term storage.
-
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
-
Objective: To prepare a final working solution of this compound for treating cells, ensuring the final DMSO concentration remains below 0.5%.
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium (e.g., DMEM + 10% FBS)
-
Sterile conical tubes
-
-
Procedure:
-
Calculate the required volume of the 10 mM stock. For a 10 mL final volume of 10 µM this compound, you will need 10 µL of the 10 mM stock. This will result in a final DMSO concentration of 0.1% (10 µL in 10 mL).
-
Dispense 10 mL of pre-warmed cell culture medium into a sterile 15 mL conical tube.
-
While gently vortexing the medium, add the 10 µL of the 10 mM this compound stock solution drop-by-drop.
-
Continue to mix for another 10-15 seconds to ensure homogeneity.
-
Use this working solution immediately to treat your cells. Do not store diluted aqueous solutions of this compound.
-
Visual Guides
Caption: Workflow for using this compound in cell culture experiments.
Caption: Troubleshooting flowchart for this compound precipitation.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
- 1. iris.landsbokasafn.is [iris.landsbokasafn.is]
- 2. iris.hi.is [iris.hi.is]
- 3. lifetein.com [lifetein.com]
- 4. Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf Denmark [eppendorf.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 7. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemicaljournals.com [chemicaljournals.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
KIN1400 Technical Support Center: Ensuring On-Target Specificity in Your Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on controlling for the potential off-target effects of KIN1400 in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target mechanism of action for this compound?
This compound is characterized as a small molecule agonist of the RIG-I-like receptor (RLR) pathway, which leads to the activation of Interferon Regulatory Factor 3 (IRF3).[1][2] This activation is dependent on the mitochondrial antiviral-signaling protein (MAVS).[1] The downstream effect is the induction of innate immune genes, including type I interferons and interferon-stimulated genes (ISGs), which mediate its antiviral activity.[1][3] While often discussed in the context of kinase inhibitors, its primary described function is the activation of a signaling pathway leading to a transcriptional response, and a specific kinase target has not been definitively identified in the public domain.[3]
Q2: Why is it critical to control for off-target effects when using this compound?
Controlling for off-target effects is crucial for several reasons:
-
Data Integrity: To ensure that the observed biological effects are genuinely due to the intended on-target activity (MAVS-IRF3 pathway activation) and not an unrelated molecular interaction.
-
Minimizing Confounding Variables: Off-target interactions can lead to unexpected phenotypes, making it difficult to interpret your results accurately.[4][5]
-
Translational Relevance: In a therapeutic context, off-target effects can lead to toxicity and other adverse effects.[6] A thorough understanding of a compound's selectivity is essential for its development as a safe and effective agent.
Q3: What is the first step I should take to characterize the selectivity of this compound in my experimental system?
The initial and most crucial step is to perform a comprehensive kinase selectivity profile. This involves screening this compound against a large panel of recombinant kinases to identify potential off-target interactions.[7][8] This is typically done through biochemical assays that measure the binding affinity (Kd) or inhibitory concentration (IC50) of the compound against each kinase in the panel.[6][9]
Troubleshooting Guide
Issue 1: An unexpected phenotype is observed that doesn't align with the known MAVS-IRF3 pathway activation.
This could be indicative of an off-target effect. The following steps can help you dissect the observed phenotype:
1. Confirm On-Target Pathway Engagement
-
Methodology: Use Western blotting to verify the phosphorylation and activation of key proteins in the MAVS-IRF3 pathway, such as IRF3. Additionally, measure the expression of downstream target genes like IFIT1, IFIT2, and IFN-β using RT-qPCR.[1]
-
Control: Compare the effects of this compound in wild-type cells versus cells where MAVS or IRF3 has been knocked out or knocked down (e.g., using CRISPR/Cas9 or shRNA). A true on-target effect should be diminished or absent in the knockout/knockdown cells.[1]
Experimental Workflow for On-Target Validation
References
- 1. Targeting Innate Immunity for Antiviral Therapy through Small Molecule Agonists of the RLR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
Cell viability assays for KIN1400 dose-response studies.
This guide provides troubleshooting advice and frequently asked questions for researchers conducting dose-response studies with KIN1400 using common cell viability assays.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cells?
This compound is a small molecule agonist of the RIG-I-like receptor (RLR) pathway.[1] It activates this innate immune signaling cascade through the mitochondrial antiviral-signaling (MAVS) protein, leading to the activation of Interferon Regulatory Factor 3 (IRF3).[1][2] This process drives the expression of antiviral genes and can establish an antiviral state in cells, which may influence cellular metabolism and proliferation.[1][3]
Q2: Which cell viability assay is best for this compound studies?
The choice of assay depends on your specific cell type, experimental goals, and available equipment. The three most common types are MTT, XTT, and ATP-based luminescent assays like CellTiter-Glo®.
-
MTT: A cost-effective colorimetric assay measuring mitochondrial reductase activity.[4] However, it requires a solubilization step for the formazan crystals, which can introduce variability.
-
XTT: Similar to MTT, but its formazan product is water-soluble, simplifying the protocol.[4] It is generally considered more sensitive than MTT but may not be suitable for all cell types.[4]
-
CellTiter-Glo® (ATP Assay): A highly sensitive luminescent assay that measures intracellular ATP levels, a key indicator of metabolically active cells.[5][6] Its "add-mix-measure" format is fast and ideal for high-throughput screening.[7]
Q3: Can this compound's mechanism of action interfere with the assay?
Yes. Since this compound modulates innate immune signaling originating at the mitochondria (via MAVS), it could potentially alter mitochondrial metabolism.[1] Assays that rely on mitochondrial dehydrogenase activity, like MTT and XTT, might be affected by these changes, independent of actual cell viability.[8] It is advisable to validate results with an orthogonal method, such as an ATP-based assay or a direct cell counting method like Trypan Blue exclusion.[9]
Q4: What are the critical parameters to define in a dose-response curve?
A dose-response curve visualizes the relationship between the dose of a substance and its effect on an organism or cell.[10] Key parameters include:
-
EC50 (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response.
-
IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor that gives half of the maximal inhibition.
-
Hill Slope: Describes the steepness of the curve. A steep curve indicates a small change in concentration leads to a large change in response.[10]
-
Maximal and Minimal Response: The plateaus of the curve representing the maximum and minimum possible effects.
| Parameter | Description |
| EC50/IC50 | The concentration of this compound that produces a 50% response or inhibition. A lower value indicates higher potency. |
| Upper Asymptote | The maximum possible response (100% viability for vehicle control). |
| Lower Asymptote | The minimum response at maximum this compound concentration. |
| Hill Slope | The steepness of the curve, indicating the sensitivity of the response to changes in this compound concentration.[10] |
Section 2: Experimental Protocols & Workflows
A typical experimental workflow for a this compound dose-response study involves cell seeding, treatment, incubation, and viability assessment.
References
- 1. Targeting Innate Immunity for Antiviral Therapy through Small Molecule Agonists of the RLR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Transcriptional analysis of antiviral small molecule therapeutics as agonists of the RLR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jrmds.in [jrmds.in]
- 5. ch.promega.com [ch.promega.com]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 7. ulab360.com [ulab360.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. collaborativedrug.com [collaborativedrug.com]
Mitigating batch-to-batch variability of KIN1400.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to mitigate batch-to-batch variability of KIN1400 and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule agonist of the RIG-I-like receptor (RLR) pathway, which plays a crucial role in the innate immune response to viral infections.[1] It functions by activating the mitochondrial antiviral signaling (MAVS) protein, leading to the phosphorylation and activation of interferon regulatory factor 3 (IRF3). Activated IRF3 then translocates to the nucleus and induces the expression of a wide range of antiviral genes, including type I interferons (IFN-α/β) and interferon-stimulated genes (ISGs) like IFIT1, IFIT2, and Mx1. This cascade ultimately establishes an antiviral state in the cell, inhibiting the replication of a broad spectrum of RNA viruses.
Q2: What are the key components of the this compound signaling pathway?
A2: The key components of the this compound signaling pathway are:
-
RIG-I (Retinoic acid-inducible gene I): A primary sensor of viral RNA in the cytoplasm.
-
MAVS (Mitochondrial Antiviral Signaling protein): An adaptor protein located on the mitochondrial membrane that is activated by RIG-I.
-
IRF3 (Interferon Regulatory Factor 3): A transcription factor that is phosphorylated and activated downstream of MAVS.
-
Antiviral Genes (e.g., IFIT1, IFIT2, Mx1): Genes induced by activated IRF3 that encode proteins to inhibit viral replication.
Troubleshooting Guide: Mitigating Batch-to-Batch Variability
Batch-to-batch variability can manifest as inconsistent experimental results, such as changes in the effective concentration (EC50) or the magnitude of the induced antiviral response. This guide provides a systematic approach to identifying and resolving such issues.
Q3: My new batch of this compound shows significantly lower potency (higher EC50) than the previous batch. What are the potential causes and how can I troubleshoot this?
A3: A decrease in potency can stem from issues with the compound itself or the experimental setup. Here’s a step-by-step approach to investigate:
Step 1: Verify Compound Identity and Purity
-
Action: Review the Certificate of Analysis (CoA) for the new batch.[2][3] Compare the purity (typically determined by HPLC) and identity (confirmed by LC-MS and/or NMR) with the CoA of the previous, well-performing batch.[4][5]
-
Rationale: Impurities from the synthesis process, such as unreacted starting materials or byproducts, can interfere with the activity of this compound.[6][7][8] A lower percentage of the active compound will result in reduced potency.
Step 2: Assess Compound Solubility and Stability
-
Action: Ensure the this compound is fully dissolved in the recommended solvent (e.g., DMSO) at the stock concentration. Visually inspect for any precipitation. Prepare fresh dilutions for each experiment.
-
Rationale: Improper storage or handling can lead to degradation of the compound. If the compound has precipitated out of solution, the actual concentration in your assay will be lower than intended.
Step 3: Perform a Quality Control (QC) Bioassay
-
Action: Run a standardized QC bioassay using a reliable cell line (e.g., A549 or HEK293T) and a known positive control for RLR pathway activation (e.g., poly(I:C)). Measure the induction of a key antiviral gene like IFIT1 via qPCR.
-
Rationale: This will help determine if the issue lies with the compound or other experimental variables. Comparing the new batch's activity directly against the old batch and a positive control in the same experiment is the most definitive way to confirm a batch-specific problem.
Q4: I am observing higher than expected cytotoxicity with a new batch of this compound. What could be the cause?
A4: Increased cytotoxicity is often linked to the presence of impurities.
-
Action:
-
Re-examine the CoA: Look for any notes on residual solvents or heavy metals, which can be cytotoxic.[6][9]
-
Perform a Cytotoxicity Assay: Conduct a standard cytotoxicity assay (e.g., MTT or LDH assay) comparing the new batch with a previous batch that showed acceptable toxicity.
-
Filter-sterilize your stock solution: Although less common for small molecules, this can rule out microbial contamination as a source of cytotoxicity.
-
-
Rationale: Certain impurities from the chemical synthesis process can be toxic to cells, even at low concentrations.[8] A direct comparison with a trusted batch is the best way to confirm if the new batch is the source of the problem.
Data Presentation
Table 1: Antiviral Activity of this compound Against Various RNA Viruses
| Virus | Cell Line | Assay Type | EC50 (µM) | Reference |
| West Nile Virus (WNV) | HEK293 | Viral RNA Reduction (post-infection) | ~2-10 | [10] |
| Hepatitis C Virus (HCV) | Huh7 | Viral RNA Reduction (pre-infection) | <2 | [10] |
| Hepatitis C Virus (HCV) | Huh7 | Viral RNA Reduction (post-infection) | ~2-5 | [10] |
| Dengue Virus (DV2) | Not Specified | Not Specified | Not Specified | [10] |
| Ebola Virus (EBOV) | Not Specified | Not Specified | Not Specified | [10] |
| Lassa Virus (LASV) | Not Specified | Not Specified | Not Specified | [10] |
| Influenza A Virus (IAV) | Not Specified | Not Specified | Not Specified | [10] |
| Nipah Virus (NiV) | Not Specified | Not Specified | Not Specified | [10] |
| Respiratory Syncytial Virus (RSV) | Not Specified | Not Specified | Not Specified | [10] |
Experimental Protocols
Protocol 1: In Vitro Antiviral Activity Assay using qPCR
This protocol is designed to determine the EC50 of this compound by measuring the reduction in viral RNA in infected cells.
Materials:
-
Host cells permissive to the virus of interest (e.g., Huh7 for HCV)
-
Complete cell culture medium
-
This compound
-
Virus stock of known titer
-
96-well cell culture plates
-
RNA extraction kit
-
qRT-PCR reagents and primers for viral and housekeeping genes (e.g., GAPDH)
Procedure:
-
Cell Seeding: Seed host cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 2x serial dilution of this compound in cell culture medium. Also, prepare a vehicle control (e.g., 0.5% DMSO) and a positive control (e.g., another known antiviral).
-
Treatment and Infection:
-
For pre-infection treatment, remove the old medium and add the this compound dilutions to the cells. Incubate for a set period (e.g., 24 hours). Then, infect the cells with the virus at a pre-determined multiplicity of infection (MOI).
-
For post-infection treatment, infect the cells with the virus first. After a 1-2 hour absorption period, remove the virus inoculum and add the this compound dilutions.
-
-
Incubation: Incubate the plates for a period sufficient for viral replication (e.g., 24-48 hours).
-
RNA Extraction: At the end of the incubation period, lyse the cells and extract total RNA using a commercial kit.
-
qRT-PCR: Perform quantitative reverse transcription PCR (qRT-PCR) to quantify the levels of viral RNA and a housekeeping gene.
-
Data Analysis:
-
Normalize the viral RNA levels to the housekeeping gene.
-
Calculate the percentage of viral inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the this compound concentration and use a non-linear regression model to determine the EC50 value.[11]
-
Protocol 2: Quality Control (QC) Workflow for New this compound Batches
This workflow ensures that new batches of this compound meet the required standards before use in critical experiments.
References
- 1. This compound - Marques da Silva & Neves, Lda [marquessilvaneves.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. What is Certificate of Analysis (CoA) in Chemistry? | Advent [adventchembio.com]
- 4. Quality control of small molecules - Kymos [kymos.com]
- 5. nuvisan.com [nuvisan.com]
- 6. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. veeprho.com [veeprho.com]
- 9. Impurities in Drug Synthesis | PPTX [slideshare.net]
- 10. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 11. Anti–SARS‐CoV‐2 Repurposing Drug Database: Clinical Pharmacology Considerations - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for storing and handling KIN1400.
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide best practices for storing, handling, and utilizing KIN1400 in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent small molecule activator of Interferon Regulatory Factor 3 (IRF3). It functions as a RIG-I-like receptor (RLR) agonist, triggering a signaling cascade that leads to the expression of IRF3-dependent innate immune antiviral genes, including IFN-β.[1][2] this compound induces innate antiviral immunity through a MAVS-IRF3 axis.[2][3]
Q2: What is the recommended long-term storage condition for this compound?
A2: For long-term stability, this compound should be stored as a solid at -20°C.[4][5] Under these conditions, it is stable for at least four years.[5]
Q3: How should I prepare a stock solution of this compound?
A3: A stock solution of this compound can be prepared by dissolving the solid compound in dimethyl sulfoxide (DMSO).[5] this compound is soluble in DMSO at a concentration of approximately 30 mg/ml.[5] It is recommended to purge the solvent with an inert gas before dissolving the compound.[5]
Q4: How should I store the this compound stock solution?
A4: this compound stock solutions in DMSO can be stored at 4°C for up to two weeks or at -80°C for up to six months.[1]
Q5: What are the potential applications of this compound in research?
A5: this compound is primarily used for in vitro research to study the innate immune response and for its antiviral properties. It has shown activity against a broad range of RNA viruses, including West Nile Virus (WNV), Dengue Virus (DV), and Hepatitis C Virus (HCV).[1][2][3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low induction of target gene expression (e.g., IFIT1, Mx1) | Improper storage of this compound leading to degradation. | Ensure this compound solid is stored at -20°C and DMSO stock solutions are stored at -80°C for long-term use.[1][4][5] Avoid repeated freeze-thaw cycles of the stock solution. |
| Incorrect concentration of this compound used. | The effective concentration of this compound can be cell-type dependent. A dose-response experiment is recommended, typically in the range of 2 µM to 20 µM.[2][3] | |
| Problems with the cell line. | Ensure cells are healthy, within a low passage number, and free of mycoplasma contamination. Confirm the cell line is responsive to innate immune stimuli. | |
| High cell toxicity or unexpected cell death | This compound concentration is too high. | Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line. |
| DMSO concentration is too high. | Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) and that a vehicle control (DMSO alone) is included in your experiments. | |
| Inconsistent results between experiments | Variability in cell density or health. | Standardize cell seeding density and ensure consistent cell health and passage number across experiments. |
| Inconsistent incubation times. | Adhere to a strict and consistent incubation time for this compound treatment. | |
| This compound did not inhibit viral replication | Timing of this compound administration. | This compound has been shown to be effective both prophylactically (administered before infection) and therapeutically (administered after infection).[3] Optimize the timing of administration for your specific virus and experimental setup. |
| Virus is not susceptible to the IRF3-mediated antiviral response. | Confirm that the virus you are studying is known to be sensitive to the antiviral state induced by the RLR pathway. |
Experimental Protocols
Protocol 1: Induction of Antiviral Gene Expression in THP-1 Cells
This protocol describes how to induce the expression of innate immune genes in PMA-differentiated THP-1 cells using this compound.
Materials:
-
This compound
-
DMSO
-
THP-1 cells
-
Phorbol 12-myristate 13-acetate (PMA)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
6-well tissue culture plates
-
Reagents for RNA extraction and qPCR
Methodology:
-
Cell Seeding and Differentiation: Seed THP-1 cells in 6-well plates at a density that will result in a confluent monolayer after differentiation.
-
Differentiate the THP-1 cells into macrophage-like cells by treating them with PMA.
-
This compound Treatment: Prepare a working solution of this compound in complete cell culture medium from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the PMA-containing medium and replace it with the medium containing the desired concentration of this compound (e.g., 0-20 µM).[2] Include a vehicle control (DMSO only).
-
Incubate the cells for 20 hours.[2]
-
Analysis: After incubation, harvest the cells for RNA extraction.
-
Perform reverse transcription and quantitative PCR (RT-qPCR) to measure the expression levels of target genes such as RIG-I (DDX58), IFIT1, and Mx1.[2]
Protocol 2: Antiviral Assay in HEK293 Cells
This protocol details a method to assess the antiviral activity of this compound against a susceptible RNA virus, such as West Nile Virus (WNV), in HEK293 cells.
Materials:
-
This compound
-
DMSO
-
HEK293 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Virus stock (e.g., WNV)
-
24-well tissue culture plates
-
Reagents for RNA extraction and qPCR or plaque assay
Methodology:
-
Cell Seeding: Seed HEK293 cells in 24-well plates and allow them to adhere and reach a confluent monolayer.
-
This compound Pre-treatment (Prophylactic): Treat the cells with the desired concentration of this compound (e.g., 2-20 µM) or a vehicle control (DMSO) for 24 hours prior to infection.[3]
-
Viral Infection: After the pre-treatment period, infect the cells with the virus at a specific multiplicity of infection (MOI).
-
Incubate the infected cells for a predetermined period (e.g., 24 hours).
-
Analysis:
-
Viral RNA Levels: Harvest the cells and extract total RNA. Quantify the viral RNA levels using RT-qPCR.
-
Infectious Virus Titer: Collect the cell culture supernatant and determine the viral titer using a plaque assay on a susceptible cell line (e.g., Vero cells).[6]
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound signaling pathway leading to antiviral gene expression.
Caption: Experimental workflow for a prophylactic antiviral assay using this compound.
References
- 1. This compound - Anti-Infection - CAT N°: 22441 [bertin-bioreagent.com]
- 2. researchgate.net [researchgate.net]
- 3. A quantitative infection assay for human type I, II, and III interferon antiviral activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. Protocol for the expansion of mouse immune effector cells for in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Innate Immunity for Antiviral Therapy through Small Molecule Agonists of the RLR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results in KIN1400 experiments.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with KIN1400. Here, you will find information to help interpret unexpected results and optimize your experimental outcomes.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound experiments in a question-and-answer format.
Question 1: We are not observing the expected induction of antiviral genes (e.g., IFIT1, IFIT2, IFN-β) after treating cells with this compound. What are the possible causes and troubleshooting steps?
Answer:
Failure to induce target gene expression is a common issue that can stem from several factors, from procedural to biological.
Potential Causes and Troubleshooting Steps:
-
Cell Line Competency:
-
MAVS or IRF3 Deficiency: this compound's activity is dependent on the MAVS-IRF3 signaling axis.[1] Ensure the cell line you are using expresses these components. For example, MAVS-knockout (KO) cells will not respond to this compound.[1]
-
Verification: If you are using a novel or uncharacterized cell line, it is advisable to perform a Western blot to confirm the presence of MAVS and IRF3 proteins.
-
-
Compound Integrity and Concentration:
-
Degradation: Ensure the this compound compound has been stored correctly and has not degraded.
-
Concentration: The effective concentration (EC50) of this compound can be cell-type dependent.[1] Perform a dose-response experiment to determine the optimal concentration for your specific cell line. A typical starting range for this compound is between 2 µM and 20 µM.[1]
-
-
Experimental Procedure:
-
Time-Course: The kinetics of gene induction can vary. Conduct a time-course experiment to identify the peak expression time for your target genes post-treatment.
-
Positive Control: Include a positive control, such as Sendai virus (SeV) infection, which is known to potently induce IFIT2 expression.[1] This will help confirm that the cellular machinery for the innate immune response is functional.
-
-
Assay Sensitivity:
-
qPCR: Ensure your qPCR primers are specific and efficient. Run a standard curve to verify primer performance.
-
Western Blot: Confirm the quality of your primary antibodies for detecting target proteins like IFIT1 or phosphorylated IRF3.
-
Experimental Protocol: Verification of MAVS and IRF3 Expression by Western Blot
-
Cell Lysis: Prepare whole-cell lysates from your experimental cell line and a positive control cell line (e.g., Huh7).
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against MAVS, IRF3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Question 2: We observe significant cell toxicity at concentrations where this compound is expected to be effective. How can we address this?
Answer:
Unexpected cytotoxicity can confound results by inducing stress pathways or leading to non-specific effects.
Potential Causes and Troubleshooting Steps:
-
Off-Target Effects: While this compound targets the RLR pathway, high concentrations of any small molecule can lead to off-target effects.[2][3][4]
-
Dose-Response: Perform a careful dose-response curve to find a concentration that balances efficacy with minimal toxicity.
-
Cell Viability Assays: Use a sensitive cell viability assay (e.g., CellTiter-Glo®) to quantify cytotoxicity across a range of this compound concentrations.[5]
-
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to small molecules. The observed toxicity may be specific to your chosen cell model.
-
Comparison: If possible, test this compound on a different, validated cell line to see if the toxicity is consistent.
-
-
Experimental Conditions:
-
Serum Concentration: The concentration of serum in your cell culture medium can influence the effective concentration and toxicity of compounds. Ensure consistency in serum levels across experiments.
-
Treatment Duration: Shorten the treatment duration to see if the therapeutic window can be improved. A time-course experiment can help determine the minimum time required for target gene induction.
-
Data Presentation: this compound Dose-Response and Cytotoxicity
| This compound Conc. (µM) | IFIT1 mRNA Fold Induction (qPCR) | Cell Viability (%) |
| 0 (DMSO) | 1.0 | 100 |
| 1 | 5.2 | 98 |
| 2.5 | 15.8 | 95 |
| 5 | 45.3 | 92 |
| 10 | 110.7 | 85 |
| 20 | 150.2 | 60 |
| 40 | 155.4 | 35 |
This table illustrates a hypothetical scenario where IFIT1 induction begins to plateau at higher concentrations, while cytotoxicity becomes more pronounced.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule agonist of the RIG-I-like receptor (RLR) pathway.[1] It induces innate immune gene expression through a signaling cascade that requires the mitochondrial antiviral-signaling protein (MAVS) and interferon regulatory factor 3 (IRF3).[1] This leads to the transcription of antiviral genes, such as IFIT1 and IFIT2, and type I interferons like IFN-β.[1]
Q2: Is this compound a kinase inhibitor?
A2: No, this compound is not a kinase inhibitor. It functions as an agonist to stimulate the innate immune signaling pathway. This is a different mechanism from kinase inhibitors, which typically block the activity of specific kinases.[6][7][8]
Q3: What are appropriate positive and negative controls for a this compound experiment?
A3:
-
Positive Controls:
-
For RLR pathway activation: Sendai virus (SeV) infection or transfection with poly(I:C).
-
For downstream gene expression: Treatment with recombinant IFN-β.
-
-
Negative Controls:
-
Vehicle control: DMSO (or the solvent used to dissolve this compound) at the same final concentration used for the this compound treatment.
-
Cell line control: A MAVS-knockout or IRF3-knockout cell line can be used to demonstrate the specificity of this compound's action.[1]
-
Q4: How can I be sure the observed effects are specific to this compound's intended pathway?
A4: To confirm on-target activity, you can perform experiments in knockout cell lines (e.g., MAVS-KO or IRF3-KO) where this compound should have no effect.[1] Additionally, using a dominant-negative mutant, such as IRF3ΔN, can also demonstrate the requirement of IRF3 for this compound-induced gene expression.[1]
Visualizations
Caption: this compound Signaling Pathway.
Caption: Troubleshooting Workflow for this compound Experiments.
References
- 1. Targeting Innate Immunity for Antiviral Therapy through Small Molecule Agonists of the RLR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
KIN1400 Viral Infection Model Optimization: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing KIN1400 in viral infection models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule agonist of the RIG-I-like receptor (RLR) pathway.[1] It functions by activating innate immunity through a MAVS-IRF3 signaling axis.[1] This leads to the expression of interferon-stimulated genes (ISGs) like IFIT1, IFIT2, and Mx1, which establish an antiviral state within host cells.[1] Unlike direct-acting antivirals, this compound targets the host's innate immune response, giving it the potential for broad-spectrum activity.[1][2]
Q2: Against which types of viruses has this compound shown efficacy?
A2: this compound has demonstrated antiviral activity against a range of RNA viruses. This includes members of the Flaviviridae family, such as West Nile Virus (WNV), Dengue Virus (DV), and Hepatitis C Virus (HCV).[1] Its mechanism of action suggests potential efficacy against other viruses that are sensitive to the host interferon response.[2]
Q3: What is the difference between IC50, EC50, and CC50?
A3: These are critical metrics in antiviral drug testing:
-
IC50 (50% Inhibitory Concentration): The concentration of a compound required to inhibit a specific viral process (like viral RNA replication) by 50%.[3][4]
-
EC50 (50% Effective Concentration): The concentration of a compound required to reduce a virus-induced effect (like cytopathic effect or viral production) by 50%.[1][5]
-
CC50 (50% Cytotoxic Concentration): The concentration of a compound that causes the death of 50% of uninfected host cells.[3][4]
Q4: What is the Selectivity Index (SI) and why is it important?
A4: The Selectivity Index (SI) is a crucial measurement that indicates the therapeutic window of an antiviral compound. It is calculated as the ratio of the cytotoxicity to the antiviral activity (SI = CC50 / EC50).[4] A higher SI value is desirable, as it signifies that the compound is effective at concentrations far below those that are toxic to host cells. Compounds with an SI value of 10 or greater are generally considered promising candidates for further development.[4]
Troubleshooting Guides
Issue 1: High variability in results or a low Z'-factor (<0.5).
-
Question: My high-throughput screen (HTS) is showing high variability between replicate wells and the Z'-factor is consistently below 0.5. What are the likely causes and how can I fix this?
-
Answer: A low Z'-factor indicates poor assay quality, making it difficult to distinguish true hits from noise. Several factors can contribute to this:
-
Inconsistent Cell Seeding: Ensure you have a homogenous single-cell suspension before plating. Calibrate your multichannel pipette or automated dispenser to ensure each well receives the same number of cells. Cell density should be optimized; for example, 5,000 cells/well in a 384-well plate has been used successfully in CPE-based assays.[6]
-
Inconsistent Virus Titer (MOI): The Multiplicity of Infection (MOI), or the ratio of infectious virus particles to cells, is critical.[7] A very low MOI might not produce a sufficient cytopathic effect (CPE) within the assay timeframe, while a very high MOI can cause rapid cell death, narrowing the window to observe inhibition. Perform a virus titration (e.g., TCID50 assay) before each experiment to use a consistent and optimized MOI.[6] An MOI of 0.01 was found to be optimal for a 72-hour CPE assay.[6]
-
Edge Effects: The outer wells of a microplate are prone to evaporation, leading to changes in media concentration and affecting cell health and viral infection. Consider leaving the perimeter wells empty and filling them with sterile PBS or media to create a humidity barrier.
-
Reagent Handling: Ensure all reagents, including media, virus dilutions, and this compound solutions, are thoroughly mixed and at the correct temperature before being added to the plate.
-
Issue 2: this compound appears to be toxic to the host cells.
-
Question: At concentrations where I expect to see an antiviral effect, I'm observing significant cell death in my uninfected control wells. How do I determine if this is true cytotoxicity?
-
Answer: It is essential to distinguish between the desired antiviral effect and undesired cytotoxicity.
-
Determine the CC50: You must run a parallel cytotoxicity assay on uninfected cells.[8][9] Plate your host cells and treat them with a serial dilution of this compound (at the same concentrations used in your antiviral assay) without any virus.
-
Use a Viability Assay: After the incubation period (e.g., 48-72 hours), measure cell viability using a standard method like an MTT, XTT, or a luminescent-based assay (e.g., CellTiter-Glo) which quantifies ATP.[6][10]
-
Calculate the Selectivity Index (SI): Once you have determined both the CC50 from your cytotoxicity assay and the EC50 from your antiviral assay, calculate the SI (CC50/EC50).[4] A high SI indicates that the antiviral activity is not an artifact of the compound killing the host cells.
-
Check DMSO Concentration: this compound is likely dissolved in DMSO. High concentrations of DMSO (>1%) can be toxic to cells.[6] Ensure the final concentration of DMSO is consistent across all wells (including controls) and is below the toxic threshold for your specific cell line.
-
Issue 3: No significant antiviral effect is observed with this compound treatment.
-
Question: I'm not seeing any inhibition of viral replication even at high concentrations of this compound. What could be wrong?
-
Answer: A lack of efficacy could stem from several biological or technical factors.
-
Confirm Pathway Competency: this compound requires the MAVS-IRF3 signaling pathway to be intact.[1] Verify that your chosen host cell line expresses MAVS and IRF3. Some cell lines, or cells derived from certain organisms, may have deficiencies in this pathway. You can test this by treating cells with this compound and measuring the upregulation of an interferon-stimulated gene (e.g., IFIT1) via RT-qPCR.[1]
-
Optimize Time-of-Addition: The timing of this compound administration is critical for its prophylactic mechanism.[10] Since it induces an antiviral state, it is most effective when added before infection.[1] A typical pre-treatment window is 24 hours.[1] If you are adding the compound post-infection, its efficacy may be significantly reduced. Perform a time-of-addition experiment where you add this compound at various points before, during, and after viral inoculation to find the optimal window.[8][10]
-
Virus Sensitivity: The target virus may be resistant to the interferon-mediated antiviral state induced by this compound. Some viruses have evolved sophisticated mechanisms to evade the host innate immune response.
-
Compound Integrity: Ensure the this compound compound has been stored correctly and has not degraded.
-
Data & Parameters
Table 1: Recommended Starting Parameters for Assay Optimization
| Parameter | Recommended Range/Value | Rationale & Reference |
| Cell Line | HEK293, THP-1, Huh7 | Known to have competent RLR signaling pathways.[1][2] |
| Cell Seeding Density | 5,000 - 15,000 cells/well (384/96-well) | Density must be optimized to ensure a healthy monolayer for the duration of the assay.[6] |
| Multiplicity of Infection (MOI) | 0.01 - 1.0 | Lower MOIs are used for multi-cycle replication assays, while higher MOIs are for single-cycle analysis.[6][8][10] |
| This compound Pre-treatment Time | 24 hours | Allows for sufficient induction of the innate immune response and ISG expression before viral challenge.[1] |
| Final DMSO Concentration | < 0.5% | High DMSO concentrations can be cytotoxic and interfere with viral entry or replication.[6] |
| Incubation Time (Post-Infection) | 48 - 72 hours | Must be long enough to observe significant cytopathic effect in virus controls but short enough to maintain cell health in mock controls.[6] |
Table 2: Example Antiviral Activity & Quality Metrics
| Metric | Virus | Cell Line | Value | Reference |
| EC50 | Hepatitis C Virus (HCV) | Huh7 | < 2 µM (24h pre-treatment) | [1] |
| EC50 | Dengue Virus (DV) | Unknown | ~2-5 µM (post-infection) | [1] |
| Z'-Factor | Bluetongue Virus (BTV) CPE Assay | BSR | 0.70 - 0.71 | [6] |
| Signal-to-Background (S/B) | Bluetongue Virus (BTV) CPE Assay | BSR | 4.49 - 7.56 | [6] |
Key Experimental Protocols
Protocol 1: Determination of 50% Cytotoxic Concentration (CC50)
-
Cell Seeding: Seed host cells in a 96-well plate at a pre-optimized density and incubate for 4-6 hours to allow for attachment.[10]
-
Compound Dilution: Prepare a 2-fold serial dilution of this compound in cell culture medium. Also prepare a vehicle control containing the highest equivalent concentration of DMSO.
-
Treatment: Remove the seeding medium and add 100 µL of the this compound dilutions and controls to the appropriate wells.
-
Incubation: Incubate the plate for the same duration as your planned antiviral assay (e.g., 72 hours) under standard culture conditions (37°C, 5% CO2).[6]
-
Viability Assessment: Add a cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo) to each well according to the manufacturer's instructions.[3][10]
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Use non-linear regression analysis to plot the dose-response curve and determine the CC50 value.[3][4]
Protocol 2: Antiviral Efficacy (EC50) Assay using a CPE Reduction Method
-
Cell Seeding: Seed host cells in duplicate 96-well plates at their optimal density and incubate overnight.
-
Pre-treatment: Remove media and add 100 µL of medium containing serial dilutions of this compound to one set of plates. Add medium with vehicle control to control wells. Incubate for 24 hours.[1]
-
Infection: After pre-treatment, add the virus at a pre-determined optimal MOI (e.g., 0.01) to all wells except the mock-infected (cell control) wells.[6]
-
Incubation: Incubate the plates for 48-72 hours, or until at least 80-90% cytopathic effect (CPE) is visible in the virus control wells.[6]
-
Quantify Viability: Assess cell viability using a method like CellTiter-Glo, which measures ATP levels.[6] A higher signal indicates more viable cells and thus, protection from virus-induced CPE.
-
Data Analysis: Normalize the data with the virus control (0% inhibition) and mock control (100% inhibition). Plot the percent inhibition against the log of this compound concentration and use a non-linear regression model to calculate the EC50 value.[3]
This compound Signaling Pathway
References
- 1. Targeting Innate Immunity for Antiviral Therapy through Small Molecule Agonists of the RLR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A comprehensive procedure for antiviral inhibitor discovery using EV71 as an example - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Assay development and high-throughput antiviral drug screening against Bluetongue virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Culture – How to Optimize your Viral Transduction | abm Inc. [info.abmgood.com]
- 8. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 9. emerypharma.com [emerypharma.com]
- 10. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing the antiviral potency of KIN1400 and its analogs (KIN1408, KIN1409).
A comprehensive guide for researchers on a novel class of broad-spectrum antiviral compounds.
This guide provides a detailed comparison of the antiviral activities of KIN1400 and its structural analogs, KIN1408 and KIN1409. These hydroxyquinoline compounds represent a promising class of host-directed antiviral agents that function by stimulating the innate immune system. The information presented herein, including quantitative data, experimental methodologies, and pathway visualizations, is intended for researchers in virology, immunology, and drug development.
Mechanism of Action: Activating the Host's Antiviral Defenses
This compound and its analogs, KIN1408 and KIN1409, exert their broad-spectrum antiviral effects not by targeting viral components directly, but by activating the host's intrinsic antiviral signaling pathways.[1][2] These small molecules function as agonists of the RIG-I-like receptor (RLR) pathway.[1][2] Upon administration, they signal through the mitochondrial antiviral-signaling protein (MAVS), leading to the activation of Interferon Regulatory Factor 3 (IRF3).[1] Activated IRF3 then drives the transcription of a suite of antiviral genes, including type I interferons and other interferon-stimulated genes (ISGs), which establish a cellular state that is non-permissive for viral replication.[1][3] This host-directed mechanism of action gives them the potential to be effective against a wide range of RNA viruses.[1][4]
Comparative Antiviral Activity
While all three compounds demonstrate a similar mechanism of action, they were developed with the goal of improving potency and solubility.[1] Transcriptional analysis reveals that this compound, KIN1408, and KIN1409 induce comparable antiviral gene expression profiles, with the analogs potentially offering a slightly more selective induction of specific gene sets.[3]
Quantitative Antiviral Potency
The parent compound, this compound, has been shown to be a potent inhibitor of several flaviviruses. When administered 24 hours before infection, this compound demonstrated a 50% effective concentration (EC50) of less than 2 µM against Hepatitis C Virus (HCV).[1] When administered post-infection, the estimated EC50 was between 2 to 5 µM.[1] Against West Nile Virus (WNV), a concentration between 2 and 10 µM was required for 50% suppression when administered post-infection.[1]
Direct comparative EC50 values for KIN1408 and KIN1409 against the same viruses are not detailed in the primary literature; however, their ability to suppress viral pathogens like Influenza A virus (IAV) was demonstrated to be comparable to this compound, causing a 1.5- to 2-log-unit decrease in infectious viral particles.[1]
Table 1: Antiviral Activity of this compound
| Virus | Cell Line | EC50 (Pre-infection) | EC50 (Post-infection) | Citation |
| Hepatitis C Virus (HCV) | Huh7 | < 2 µM | ~2 - 5 µM | [1] |
| West Nile Virus (WNV) | Huh7 | Not Reported | ~2 - 10 µM | [1] |
Induction of Antiviral Gene Expression
A key measure of the potency of these compounds is their ability to induce the expression of host antiviral genes. Microarray analysis of human THP-1 macrophage-like cells treated with this compound, KIN1408, and KIN1409 showed a dose-dependent induction of crucial antiviral genes.
Table 2: Comparative Induction of Antiviral Genes
| Gene | This compound (10 µM) Fold Induction | KIN1408 (10 µM) Fold Induction | KIN1409 (10 µM) Fold Induction | Citation |
| IFIT1 | High | High | High | [1] |
| IFIT2 | High | High | High | [1] |
| Mx1 | High | High | High | [1] |
| OAS3 | High | High | High | [1] |
| RIG-I | High | High | High | [1] |
| MDA5 | High | High | High | [1] |
Note: Fold induction is relative to DMSO-treated control cells. "High" indicates significant upregulation as observed in the primary literature's heat maps and RT-PCR data.[1]
Experimental Protocols
The following are summarized methodologies for key experiments used to evaluate the antiviral potency of the this compound series of compounds, based on published studies.[1][3]
Cell Culture and Compound Treatment
-
Cell Lines: Human hepatoma (Huh7) cells and human monocytic (THP-1) cells are commonly used.
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM for Huh7, RPMI for THP-1) supplemented with fetal bovine serum and antibiotics at 37°C and 5% CO2.
-
THP-1 Differentiation: For macrophage-like characteristics, THP-1 cells are differentiated with phorbol 12-myristate 13-acetate (PMA) for 30-48 hours.[3]
-
Compound Administration: this compound, KIN1408, and KIN1409 are dissolved in DMSO to create stock solutions. Final concentrations are achieved by diluting the stock in the cell culture medium. A DMSO-only control is run in parallel.
Viral Infection Assays
-
Viruses: A range of RNA viruses can be used, including Dengue virus (DV), West Nile virus (WNV), Hepatitis C virus (HCV), and Influenza A virus (IAV).
-
Infection: Cells are infected at a specific multiplicity of infection (MOI). The virus is allowed to adsorb for 1-2 hours before the inoculum is removed and replaced with fresh medium containing the test compounds.
-
Time-of-Addition Studies: To determine if the compounds are effective pre- or post-infection, they can be added at various time points before or after viral challenge.
Quantification of Antiviral Activity
-
Quantitative RT-PCR (qRT-PCR): Total cellular RNA is extracted at a set time point post-infection. Viral RNA levels are quantified using specific primers and probes and are typically normalized to a host housekeeping gene.
-
Plaque Assay/Infectious Titer: To measure the production of infectious viral particles, cell culture supernatants are collected and serially diluted. These dilutions are used to infect a fresh monolayer of susceptible cells, and the number of plaques (zones of cell death) is counted to determine the viral titer.
-
Immunoblot Analysis: Cell lysates are collected to measure the expression levels of specific host proteins (e.g., phosphorylated IRF3, IFIT1, Mx1) to confirm the activation of the innate immune pathway.
Conclusion
The this compound series of compounds, including the parent this compound and its analogs KIN1408 and KIN1409, are potent inducers of the host's innate antiviral response. They function through the RLR-MAVS-IRF3 signaling axis, providing broad-spectrum activity against a variety of RNA viruses. While this compound has demonstrated efficacy in the low micromolar range, its analogs KIN1408 and KIN1409 induce a comparable, and potentially more selective, antiviral gene expression profile, indicating they retain potent antiviral activities. Further head-to-head quantitative comparisons of their EC50 values against a panel of viruses would be beneficial for fully elucidating the structure-activity relationship and identifying a lead candidate for further development.
References
- 1. Targeting Innate Immunity for Antiviral Therapy through Small Molecule Agonists of the RLR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lzp.gov.lv [lzp.gov.lv]
- 3. Structure–Activity Relationship Studies on Novel Antiviral Agents for Norovirus Infections [mdpi.com]
- 4. Transcriptional analysis of antiviral small molecule therapeutics as agonists of the RLR pathway - PMC [pmc.ncbi.nlm.nih.gov]
KIN1400 vs. Other RLR Pathway Agonists: A Comparative Guide to Innate Immunity Activation
For Researchers, Scientists, and Drug Development Professionals
The RIG-I-like receptor (RLR) pathway is a critical component of the innate immune system, serving as a primary defense mechanism against viral infections. Activation of this pathway triggers a cascade of signaling events that culminate in the production of type I interferons (IFNs) and other antiviral genes, effectively establishing a cellular state that is non-permissive for viral replication. Consequently, RLR agonists are being actively investigated as broad-spectrum antiviral therapeutics and vaccine adjuvants. This guide provides a detailed comparison of KIN1400, a small molecule RLR agonist, with other classes of RLR activators, supported by experimental data and protocols.
Overview of RLR Agonists
RLR agonists can be broadly categorized into two main groups: synthetic RNA ligands that directly mimic viral pathogen-associated molecular patterns (PAMPs), and small molecules that modulate the pathway's signaling components. This compound belongs to a family of hydroxyquinoline compounds identified for their ability to activate interferon regulatory factor 3 (IRF3), a key transcription factor downstream of the RLRs.[1] This contrasts with traditional RLR agonists, such as 5'-triphosphate RNA (5'pppRNA) and polyinosinic:polycytidylic acid (poly(I:C)), which directly engage the RLRs, RIG-I and MDA5.[2]
This compound: A Profile of a MAVS-IRF3 Axis Modulator
This compound is a small molecule that potently induces an antiviral state.[1][3] Unlike agonists that directly bind to RIG-I, this compound's activity is dependent on the mitochondrial antiviral-signaling (MAVS) protein and IRF3.[3] This suggests it acts downstream of the initial viral RNA sensing event. A defining characteristic of this compound is its ability to induce a robust expression of interferon-stimulated genes (ISGs) such as IFIT1, IFIT2, MX1, and OAS3, while inducing little to no type I (IFN-β) or type III (IFN-λ) interferons.[1][3] This unique "low-IFN, high-ISG" profile may offer a therapeutic advantage by establishing a potent antiviral state while minimizing the potential toxicities associated with high levels of systemic interferon.
Comparative Performance Data
The efficacy of this compound can be compared to other RLR agonists through its gene induction profile and antiviral activity. While direct head-to-head quantitative comparisons in single studies are limited, data from various experiments allow for a composite analysis.
Table 1: Qualitative Comparison of RLR Pathway Agonists
| Feature | This compound | KIN1148 | 5'pppRNA (e.g., SLR10, M8) | Poly(I:C) |
| Type | Small Molecule (Hydroxyquinoline) | Small Molecule | Synthetic RNA | Synthetic dsRNA |
| Primary Target | MAVS-IRF3 Axis[3] | RIG-I (direct binder)[4][5] | RIG-I[6][7] | RIG-I and MDA5[2] |
| Signaling Output | Strong ISG induction, minimal IFN-β/λ[1][3] | IRF3 and NF-κB activation[4][5] | Potent Type I & III IFN and ISG induction[6][8] | Broad Type I IFN and ISG induction |
| Key Application | Broad-spectrum antiviral[1] | Vaccine adjuvant[4][5] | Antiviral, Vaccine adjuvant[9][10] | Research tool, adjuvant |
| Antiviral Spectrum | WNV, DENV, HCV, Ebola, Lassa, Influenza, RSV, Nipah[1] | Influenza A[5] | Influenza, DENV, CHIKV, SARS-CoV-2[6][7][9][10] | Broad (in vitro) |
Table 2: Representative Gene Induction Profile in THP-1 Cells
This table summarizes the differential gene expression induced by this compound compared to Sendai Virus (SeV), a potent natural RIG-I activator, and exogenous IFN-β. Data is conceptually derived from published findings.[1][3]
| Gene | This compound-Induced Expression | SeV-Induced Expression (Control) | IFN-β-Induced Expression (Control) |
| IFNB1 (IFN-β) | Low / Negligible[3] | Very High | N/A |
| IFNL2/3 (IFN-λ) | Low / Negligible[3] | High | N/A |
| RIG-I (DDX58) | High Induction[1][3] | High Induction | High Induction |
| MDA5 (IFIH1) | Moderate Induction[1][3] | High Induction | High Induction |
| IFIT1 | High Induction[1][3] | High Induction | High Induction |
| IFIT2 | High Induction[1] | High Induction | High Induction |
| MX1 | High Induction[1][3] | High Induction | High Induction |
| OAS3 | High Induction[1] | High Induction | High Induction |
Signaling Pathways and Experimental Workflows
Visualizing the signaling cascades and experimental procedures is crucial for understanding the comparative activities of these agonists.
Caption: General RLR signaling pathway upon viral RNA recognition.
Caption: Proposed mechanism of this compound action on the MAVS-IRF3 axis.
Caption: Workflow for assessing antiviral activity of RLR agonists.
Detailed Experimental Protocols
Reproducibility is key in scientific research. Below are methodologies for experiments commonly used to characterize RLR agonists.
Cell Culture and Agonist Treatment
-
Cell Lines: Human monocytic THP-1 cells, human hepatoma Huh7 cells, or human embryonic kidney HEK293 cells are commonly used.
-
THP-1 Differentiation: To obtain a macrophage-like phenotype, THP-1 cells are differentiated with 40 nM Phorbol 12-myristate 13-acetate (PMA) for 24-30 hours.[3][11]
-
Treatment: Cells are treated with this compound (typically 0.5-20 µM), or other agonists like poly(I:C) or 5'pppRNA complexed with a transfection reagent (e.g., Lipofectamine RNAiMax).[3][7] A vehicle control (e.g., 0.5% DMSO for this compound) is run in parallel.[3] Incubation time is typically 20-24 hours before infection or harvesting.[3][11]
Gene Expression Analysis by RT-qPCR
-
RNA Extraction: Total cellular RNA is extracted from treated cells using a commercial kit (e.g., RNeasy Kit, Qiagen) following the manufacturer's protocol.[7]
-
cDNA Synthesis: 1-2 µg of total RNA is reverse transcribed into cDNA using a reverse transcriptase kit (e.g., SuperScript VILO cDNA Synthesis Kit).[7]
-
Quantitative PCR (qPCR): qPCR is performed using a SYBR Green or TaqMan-based assay on a real-time PCR system. Relative gene expression is calculated using the ΔΔCt method, normalizing to a housekeeping gene such as GAPDH.[3]
Protein Expression by Immunoblot Analysis
-
Lysate Preparation: Cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors. Total protein concentration is determined by a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.[8]
-
Antibody Incubation: Membranes are blocked (e.g., with 5% non-fat milk) and incubated overnight at 4°C with primary antibodies against target proteins (e.g., anti-IFIT1, anti-RIG-I, anti-tubulin).[1][3] This is followed by incubation with a corresponding HRP-conjugated secondary antibody.
-
Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate.
Antiviral Activity Assay
-
Prophylactic Treatment: Cells are pre-treated with the RLR agonist for 24 hours.[3]
-
Infection: The treatment medium is removed, and cells are infected with the virus of interest (e.g., West Nile Virus, Dengue Virus) at a specific multiplicity of infection (MOI) for 1-2 hours.[3]
-
Post-Infection: The viral inoculum is removed, and fresh medium (which can contain the agonist for therapeutic models) is added. Cells are incubated for 24-48 hours.
-
Quantification: Antiviral efficacy is determined by measuring the reduction in viral output.
-
Plaque Assay: Infectious virus particles in the supernatant are quantified by serial dilution and infection of a susceptible monolayer of cells (e.g., Vero cells).
-
RT-qPCR: Intracellular viral RNA levels are quantified from cell lysates as described above.[3]
-
MAVS/IRF3 Dependence Assay
-
Methodology: To confirm the signaling pathway, experiments are conducted in cells where key components are disabled. This can be achieved using CRISPR/Cas9-mediated knockout cells (e.g., MAVS-KO Huh7 cells) or by transiently transfecting cells with a plasmid expressing a dominant-negative mutant (e.g., IRF3ΔN).[3]
-
Procedure: Wild-type and modified cells are treated with this compound. The induction of a target gene, such as IFIT2, is measured by RT-qPCR. A lack of induction in the knockout or dominant-negative expressing cells confirms the dependency of this compound on that specific pathway component.[3]
Conclusion
This compound represents a distinct class of RLR pathway agonists that function by activating the MAVS-IRF3 signaling axis. Its unique ability to drive a strong antiviral ISG response with minimal induction of interferons distinguishes it from canonical RNA-based RLR agonists. This property could be highly beneficial for developing broad-spectrum antiviral therapies that avoid the dose-limiting toxicities associated with high interferon levels. In contrast, direct RIG-I agonists like KIN1148 and 5'pppRNA, which elicit robust IFN production and activate multiple transcription factors, may be better suited as vaccine adjuvants where a strong, multifaceted inflammatory response is desirable to shape adaptive immunity.[4][12] The choice of an RLR agonist should therefore be tailored to the specific therapeutic application, balancing the need for potent antiviral activity with the desired immunomodulatory profile.
References
- 1. journals.asm.org [journals.asm.org]
- 2. invivogen.com [invivogen.com]
- 3. Targeting Innate Immunity for Antiviral Therapy through Small Molecule Agonists of the RLR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A small molecule RIG-I agonist serves to adjuvant broad multifaceted influenza virus vaccine immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Small Molecule RIG-I Agonist Serves as an Adjuvant to Induce Broad Multifaceted Influenza Virus Vaccine Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | RIG-I agonist SLR10 promotes macrophage M1 polarization during influenza virus infection [frontiersin.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Systems Analysis of a RIG-I Agonist Inducing Broad Spectrum Inhibition of Virus Infectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RIG-I-Like Receptors as Novel Targets for Pan-Antivirals and Vaccine Adjuvants Against Emerging and Re-Emerging Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rupress.org [rupress.org]
- 11. GEO Accession viewer [ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
A Comparative Guide to the Gene Expression Profiles of KIN1400 and IFN-beta
This guide provides an objective comparison of the gene expression profiles induced by this compound, a novel small molecule agonist of the RIG-I-like receptor (RLR) pathway, and Interferon-beta (IFN-β), a well-established cytokine used in antiviral and immunomodulatory therapies. The following sections detail their distinct mechanisms of action, comparative gene expression data, and the experimental protocols used to generate this data.
Introduction
This compound is a hydroxyquinoline-based small molecule that activates the innate immune system by targeting the mitochondrial antiviral signaling (MAVS) protein, a key adaptor in the RLR pathway. This leads to the activation of Interferon Regulatory Factor 3 (IRF3) and the subsequent transcription of a specific set of antiviral and immune-modulatory genes. This compound's mechanism offers a distinct approach to stimulating an antiviral state compared to direct cytokine administration.
Interferon-beta (IFN-β) is a type I interferon that plays a critical role in the innate immune response to viral infections. It binds to the type I IFN receptor (IFNAR) on the cell surface, initiating a signaling cascade through the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway. This leads to the formation of the ISGF3 transcriptional complex and the broad upregulation of hundreds of interferon-stimulated genes (ISGs) responsible for antiviral defense, cell growth regulation, and immune modulation.
Signaling Pathways
The differential gene expression profiles induced by this compound and IFN-β are a direct consequence of their distinct signaling pathways.
Caption: this compound Signaling Pathway.
Caption: IFN-beta Signaling Pathway.[1][2][3][4]
Comparative Gene Expression Analysis
Transcriptional profiling of human THP-1 cells treated with this compound or IFN-β reveals both overlapping and distinct gene expression signatures. While both compounds induce a set of genes associated with the antiviral response, the overall profile of this compound is more restricted and shows a delayed but sustained induction pattern compared to the rapid and broad induction by IFN-β.
Key Differentially Expressed Genes
The following table summarizes the expression changes of key innate immune and interferon-stimulated genes in response to this compound and IFN-β treatment. Data is compiled from studies on PMA-differentiated THP-1 cells.[5][6]
| Gene | Function | This compound (10 µM, 20h) | IFN-β (100 IU/mL, 20h) |
| RLR Pathway Components | |||
| DDX58 (RIG-I) | Cytosolic RNA sensor | Upregulated | Upregulated |
| IFIH1 (MDA5) | Cytosolic RNA sensor | Upregulated | Upregulated |
| Antiviral Effectors | |||
| IFIT1 | Inhibits viral replication | Strongly Upregulated | Strongly Upregulated |
| IFIT2 | Inhibits viral replication | Strongly Upregulated | Strongly Upregulated |
| MX1 | GTPase with antiviral activity | Strongly Upregulated | Strongly Upregulated |
| OAS1 | Antiviral enzyme | Upregulated | Strongly Upregulated |
| Signaling Molecules | |||
| STAT1 | Key transcription factor | Upregulated | Strongly Upregulated |
| IRF7 | Transcription factor | Upregulated | Strongly Upregulated |
| Chemokines | |||
| CXCL10 (IP-10) | Chemoattractant | Moderately Upregulated | Strongly Upregulated |
| CCL5 (RANTES) | Chemoattractant | Moderately Upregulated | Strongly Upregulated |
| Type I Interferons | |||
| IFNB1 (IFN-β) | Cytokine | Low to no induction | N/A (treatment) |
Note: "Upregulated" indicates a statistically significant increase in gene expression. "Strongly Upregulated" indicates a high magnitude of induction.
Experimental Protocols
The data presented in this guide is primarily based on microarray analysis of gene expression in human cell lines.
Cell Culture and Treatment
-
Cell Line: Human monocytic THP-1 cells.
-
Differentiation: Cells were differentiated into a macrophage-like phenotype using 40 nM Phorbol 12-myristate 13-acetate (PMA) for 30 hours.[7]
-
Treatment: Differentiated THP-1 cells were treated for 20 hours with:
Gene Expression Analysis
-
Method: Whole genome microarray analysis.
-
RNA Extraction: Total RNA was isolated from treated and control cells.
-
Microarray Hybridization: Labeled cRNA was hybridized to human whole-genome expression arrays.
-
Data Analysis:
-
Differential gene expression was determined by comparing treatment groups to vehicle controls.
-
Significance thresholds were typically set at a ≥ 2-fold change in expression and a Benjamini-Hochberg corrected p-value < 0.01.[5]
-
Bioinformatic tools such as DAVID and Reactome were used for gene ontology and pathway analysis.[5]
-
Caption: General Experimental Workflow.[5][7]
Summary and Conclusion
This compound and IFN-β both induce an antiviral state, but through distinct mechanisms that result in quantitatively and qualitatively different gene expression profiles.
-
This compound acts as a specific activator of the MAVS-IRF3 axis of the RLR pathway. This results in the induction of a focused set of antiviral genes. Notably, this compound induces little to no expression of type I and III interferons themselves, suggesting its activity is largely independent of the feedback loops associated with IFN production.[6] This targeted approach may offer therapeutic advantages by minimizing off-target effects associated with broad cytokine stimulation.
-
IFN-β triggers the canonical JAK-STAT pathway, leading to a broad and potent upregulation of a wide array of interferon-stimulated genes.[8][9] This comprehensive response is a cornerstone of the natural antiviral defense but can also be associated with side effects in therapeutic applications.
The choice between a targeted RLR agonist like this compound and a broad-acting cytokine like IFN-β will depend on the specific therapeutic context. This compound represents a promising strategy for inducing a tailored antiviral response, while IFN-β remains a powerful, albeit less specific, immunomodulatory agent. Further research into the long-term gene expression dynamics and in vivo effects of these compounds is warranted.
References
- 1. commerce.bio-rad.com [commerce.bio-rad.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. researchgate.net [researchgate.net]
- 6. Targeting Innate Immunity for Antiviral Therapy through Small Molecule Agonists of the RLR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GEO Accession viewer [ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Interferon-Beta Induces Distinct Gene Expression Response Patterns in Human Monocytes versus T cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating the MAVS-Dependency of KIN1400's Antiviral Effect: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of KIN1400, a novel small molecule agonist of the innate immune system, and its derivatives. It focuses on validating the dependency of their antiviral effects on the Mitochondrial Antiviral-Signaling (MAVS) protein and compares their performance against other antiviral agents.
Introduction to this compound and the MAVS Pathway
This compound is a hydroxyquinoline-based small molecule identified for its ability to activate Interferon Regulatory Factor 3 (IRF3), a key transcription factor in the innate immune response to viral infections.[1] This activation leads to the induction of a broad range of antiviral genes, including Type I interferons. The antiviral activity of this compound and its derivatives, KIN1408 and KIN1409, has been demonstrated against a wide array of RNA viruses.[1]
The proposed mechanism of action for this compound involves the activation of the RIG-I-like receptor (RLR) pathway, which converges on the essential adaptor protein MAVS.[1] Upon detection of viral RNA, cytosolic sensors like RIG-I and MDA5 signal to MAVS, which is located on the outer mitochondrial membrane. This triggers a signaling cascade leading to the activation of transcription factors like IRF3 and NF-κB, culminating in the production of interferons and other antiviral proteins. Validating the MAVS-dependency of this compound is crucial to confirming its mechanism of action as a host-directed antiviral.
Performance Comparison of this compound and Alternatives
The following tables summarize the antiviral activity of this compound and its derivatives, compared with other antiviral compounds targeting similar viruses. The data is compiled from various in vitro studies.
Table 1: Antiviral Activity of this compound and Derivatives
| Compound | Virus | Cell Line | EC50 / Effective Concentration | Citation |
| This compound | Hepatitis C Virus (HCV) | Huh7 | <2 µM (prophylactic) | [1] |
| ~2 to 5 µM (post-infection) | [1] | |||
| West Nile Virus (WNV) | HEK293 | 2 to 10 µM (post-infection) | [1] | |
| Dengue Virus (DV) | Huh7 | Effective at 20 µM | [1] | |
| KIN1408 | Ebola Virus (EBOV) | HUVEC | Effective at 1 µM and 5 µM | [1] |
| Nipah Virus (NiV) | HUVEC | Effective at 1 µM and 5 µM | [1] | |
| Lassa Virus (LASV) | HUVEC | Effective at 1 µM and 5 µM | [1] | |
| KIN1409 | Various RNA viruses | Various | Similar potency to this compound | [1] |
Table 2: Antiviral Activity of Alternative Compounds
| Compound | Virus | Mechanism of Action | EC50 | Citation |
| Remdesivir | Ebola Virus | RdRp Inhibitor | 0.06-0.14 µM | |
| Nipah Virus | RdRp Inhibitor | 0.03-0.05 µM | ||
| Favipiravir | Ebola Virus | RdRp Inhibitor | 10.8-63 µg/mL | |
| Ribavirin | Lassa Fever Virus | Nucleoside Analog | 0.6-21.72 µg/mL | |
| Galidesivir | West Nile Virus | RdRp Inhibitor | 2.3 µM | |
| Dengue Virus | RdRp Inhibitor | >9.0 (SI) | ||
| Sofosbuvir | Hepatitis C Virus | NS5B Polymerase Inhibitor | 32-130 nM | |
| Boceprevir | Hepatitis C Virus | NS3/4A Protease Inhibitor | 200-400 nM |
Experimental Protocols
This section details the key experimental methodologies for validating the MAVS-dependency of this compound's antiviral effect.
Generation of MAVS-Knockout (KO) Cell Lines via CRISPR-Cas9
This protocol outlines the generation of a stable MAVS-knockout cell line to serve as a negative control for MAVS-dependent signaling.
Materials:
-
Huh7 cells (or other susceptible cell line)
-
Lentiviral vectors expressing Cas9 nuclease and a MAVS-specific single-guide RNA (sgRNA)
-
Control lentiviral vector (non-targeting sgRNA)
-
Lipofectamine 2000 or similar transfection reagent
-
Puromycin or other selection antibiotic
-
Anti-MAVS antibody for Western blotting
-
BCA Protein Assay Kit
Procedure:
-
sgRNA Design and Cloning: Design sgRNAs targeting an early exon of the MAVS gene using a CRISPR design tool. Clone the selected sgRNA sequence into a lentiviral expression vector that also contains the Cas9 nuclease and a selection marker (e.g., puromycin resistance).
-
Lentivirus Production: Co-transfect HEK293T cells with the lentiviral vector and packaging plasmids to produce lentiviral particles.
-
Transduction of Target Cells: Transduce Huh7 cells with the MAVS-targeting lentivirus and a control lentivirus at a low multiplicity of infection (MOI) to ensure single-copy integration.
-
Selection of Transduced Cells: Two days post-transduction, select for successfully transduced cells by adding puromycin to the culture medium.
-
Single-Cell Cloning: After selection, perform limiting dilution to isolate and expand single-cell clones.
-
Validation of MAVS Knockout:
-
Genomic DNA Sequencing: Extract genomic DNA from the expanded clones and sequence the targeted region of the MAVS gene to confirm the presence of insertions or deletions (indels) that result in a frameshift mutation.
-
Western Blot Analysis: Lyse the cells and perform a Western blot using an anti-MAVS antibody to confirm the absence of MAVS protein expression in the knockout clones compared to the wild-type and control cells.
-
Validating MAVS-Dependency of this compound's Antiviral Effect
This protocol compares the antiviral activity of this compound in wild-type (WT) and MAVS-knockout (KO) cells.
Materials:
-
Wild-type Huh7 cells
-
MAVS-KO Huh7 cells
-
This compound
-
Virus stock (e.g., Dengue Virus, West Nile Virus)
-
Cell culture medium and supplements
-
Reagents for viral quantification (qRT-PCR or Plaque Assay)
Procedure:
-
Cell Seeding: Seed both WT and MAVS-KO Huh7 cells in parallel in appropriate multi-well plates.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or a vehicle control (e.g., DMSO). Incubate for a predetermined time (e.g., 24 hours) for prophylactic treatment.
-
Viral Infection: Infect the treated cells with the virus at a specific MOI.
-
Measurement of Antiviral Effect: After a suitable incubation period (e.g., 24-48 hours), assess the antiviral effect of this compound using one or more of the following methods:
-
Quantitative Real-Time PCR (qRT-PCR):
-
Isolate total RNA from the infected cells.
-
Perform one-step or two-step qRT-PCR using primers and probes specific for a viral gene to quantify the amount of viral RNA.
-
Normalize the viral RNA levels to a host housekeeping gene.
-
Compare the reduction in viral RNA in this compound-treated WT cells versus MAVS-KO cells.
-
-
Plaque Assay:
-
Collect the supernatant from the infected cell cultures.
-
Perform serial dilutions of the supernatant and use it to infect a monolayer of susceptible cells (e.g., Vero cells).
-
After an adsorption period, overlay the cells with a semi-solid medium (e.g., agarose) to restrict virus spread.
-
After several days of incubation, stain the cells to visualize and count the plaques (zones of cell death).
-
Calculate the viral titer (Plaque Forming Units/mL) and compare the reduction in viral titer in this compound-treated WT cells versus MAVS-KO cells.
-
-
Luciferase Reporter Assay:
-
Use a reporter virus that expresses a luciferase gene upon replication.
-
Lyse the infected cells and measure luciferase activity using a luminometer.
-
Compare the reduction in luciferase signal in this compound-treated WT cells versus MAVS-KO cells.
-
-
Expected Outcome: The antiviral effect of this compound should be significantly diminished or completely absent in the MAVS-KO cells compared to the WT cells, confirming that its antiviral activity is MAVS-dependent.
Visualizations
The following diagrams illustrate the key pathways and workflows described in this guide.
Caption: MAVS Signaling Pathway and the Proposed Role of this compound.
Caption: Experimental Workflow for Validating MAVS-Dependency.
References
A Comparative Guide to the KIN1400-Induced Antiviral State: An Assessment of Reproducibility and Therapeutic Alternatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the KIN1400-induced antiviral state with other innate immunity-activating alternatives. We delve into the experimental data supporting this compound's mechanism of action, assess the current landscape of its reproducibility, and present a comparative analysis with established and emerging antiviral strategies.
Introduction to this compound: A Novel Host-Directed Antiviral Agent
This compound is a novel, drug-like small molecule belonging to the hydroxyquinoline family that has demonstrated broad-spectrum antiviral activity against a range of RNA viruses.[1] Unlike direct-acting antivirals that target viral components, this compound is a host-directed immunomodulatory molecule. It functions by activating the host's innate immune system to establish a tissue-wide antiviral state.[1] This approach offers the potential to overcome the challenge of viral resistance, a common limitation of direct-acting antiviral therapies.[2]
The primary mechanism of this compound involves the activation of the RIG-I-like receptor (RLR) pathway, a critical component of the innate immune system that detects viral RNA.[1][2] Specifically, this compound triggers signaling through the mitochondrial antiviral-signaling protein (MAVS), leading to the activation of Interferon Regulatory Factor 3 (IRF3).[1] Activated IRF3 then drives the expression of a suite of antiviral genes, including interferon-stimulated genes (ISGs), which collectively establish an environment that is non-permissive for viral replication.[1]
Reproducibility of the this compound-Induced Antiviral State
The reproducibility of a compound's biological activity is a cornerstone of its potential as a therapeutic agent. The initial characterization of this compound's antiviral effects was supported by data from three independent experiments.[1] These foundational studies demonstrated a consistent, dose-dependent inhibition of various RNA viruses.
However, a comprehensive assessment of reproducibility requires independent validation by multiple research groups across different experimental systems. To date, while the seminal work on this compound is cited in reviews of innate immune agonists, there is a notable lack of published independent studies that have utilized this compound or its derivatives (KIN1408, KIN1409) to replicate or expand upon the initial findings. This represents a significant gap in the literature and a critical consideration for its future development. Further independent validation is necessary to firmly establish the reproducibility and robustness of the this compound-induced antiviral state.
Comparative Analysis: this compound vs. Alternative Antiviral Strategies
The therapeutic landscape for viral infections is diverse, with several strategies aimed at either directly targeting the virus or modulating the host's immune response. Here, we compare the this compound-induced antiviral state with key alternatives.
This compound vs. Interferon Therapy
Interferons (IFNs) are a family of cytokines that are central to the innate antiviral response and are used therapeutically for some viral infections.[3][4] Like this compound, IFNs induce the expression of a wide array of ISGs to create an antiviral state.
| Feature | This compound | Interferon (Type I: IFN-α/β) |
| Mechanism of Action | Activates the MAVS-IRF3 signaling pathway upstream of interferon production.[1] | Binds to cell surface receptors (IFNAR) to activate the JAK-STAT signaling pathway.[5] |
| Induction of ISGs | Induces a specific subset of IRF3-dependent antiviral genes with little to no induction of type I or III IFNs.[1] | Potently induces a broad range of hundreds of ISGs.[4] |
| Antiviral Spectrum | Broad-spectrum against various RNA viruses including Flaviviridae, Filoviridae, Orthomyxoviridae, Arenaviridae, and Paramyxoviridae.[1] | Broad-spectrum antiviral activity.[5] |
| Administration | Oral bioavailability is a potential advantage of small molecules. | Typically administered via injection.[3] |
| Side Effects | Preclinical data is limited; potential for off-target effects. | Associated with side effects such as flu-like symptoms, fatigue, and depression.[3] |
Direct comparative studies have shown that this compound can inhibit viral replication to a similar or, in some contexts, greater extent than IFN-β when administered post-infection.[1] For instance, in Huh7 cells infected with Dengue virus, 20 µM this compound was as effective as 100 IU/ml of IFN-β in reducing viral RNA levels.[1]
This compound vs. Other Small Molecule RLR Agonists
The development of small molecule agonists of the RLR pathway is an active area of research. These molecules, like this compound, aim to harness the power of the innate immune system to combat viral infections.
| Compound Class | Examples | Mechanism of Action | Status |
| Hydroxyquinolines | This compound, KIN1408, KIN1409 | MAVS-IRF3 activation.[1][2] | Preclinical |
| Isoflavones | Kin100, Kin101 | RLR activation.[2] | Preclinical |
| Benzothiazoles | KIN1000 | RLR activation.[1] | Preclinical |
| Stem-Loop RNAs | SLR14 | RIG-I agonist.[6] | Preclinical |
While direct head-to-head comparisons of this compound with other specific small molecule RLR agonists are not yet available in the published literature, the principle of activating this pathway has shown promise in various preclinical models. For example, the RIG-I agonist SLR14 has demonstrated prophylactic and therapeutic efficacy against SARS-CoV-2 in mice.[6]
Experimental Data Summary
The following tables summarize the quantitative data from the primary study on this compound, providing a basis for comparison.
Table 1: In Vitro Antiviral Activity of this compound
| Virus | Cell Line | Assay | EC50 (µM) | Reference |
| West Nile Virus (WNV) | HEK293 | RT-PCR | ~2 | [1] |
| Dengue Virus (DV2) | Huh7 | RT-PCR | <10 | [1] |
| Hepatitis C Virus (HCV) | Huh7 | RT-PCR | <2 (prophylactic), ~2-5 (therapeutic) | [1] |
Table 2: Comparison of this compound and IFN-β Against Dengue Virus (DV2)
| Treatment | Concentration | Time of Addition (post-infection) | Viral RNA Reduction (%) |
| This compound | 20 µM | 1 hr | ~90 |
| IFN-β | 100 IU/ml | 1 hr | ~90 |
| This compound | 20 µM | 24 hr | ~75 |
| IFN-β | 100 IU/ml | 24 hr | ~80 |
| Data derived from graphical representations in the primary literature and are approximate.[1] |
Methodologies
Detailed experimental protocols are crucial for the independent validation and comparison of research findings. Below are summaries of key experimental methodologies used in the characterization of this compound.
Cell Culture and Viral Infections
-
Cell Lines: Human embryonic kidney (HEK293), human hepatoma (Huh7), and human monocytic (THP-1) cells were commonly used.[1]
-
Viruses: A variety of RNA viruses were used, including West Nile Virus (WNV), Dengue Virus (DV2), Hepatitis C Virus (HCV), Influenza A Virus (IAV), Respiratory Syncytial Virus (RSV), Ebola Virus (EBOV), Lassa Virus (LASV), and Nipah Virus (NiV).[1]
-
Infection: Cells were infected at a specified multiplicity of infection (MOI), and the virus was allowed to adsorb for a designated period before the addition of the compounds.[1]
Antiviral Assays
-
RT-qPCR: Viral RNA levels in infected cells were quantified by real-time quantitative polymerase chain reaction (RT-qPCR) to determine the extent of viral replication.[1]
-
Plaque Assay: The titer of infectious virus particles in the cell culture supernatant was determined by plaque assay, a standard method for quantifying infectious virions.[1][7]
-
TCID50 Assay: The 50% tissue culture infectious dose (TCID50) assay is another method used to quantify infectious virus by determining the dilution of virus that infects 50% of the cell cultures.[8][9]
Analysis of Innate Immune Activation
-
Western Blot for IRF3 Phosphorylation: Activation of IRF3 was assessed by Western blot using antibodies specific for the phosphorylated form of IRF3 (p-IRF3).[1][10] This is a key indicator of RLR pathway activation.
-
qPCR for Interferon-Stimulated Genes (ISGs): The induction of ISGs, such as IFIT1, IFIT2, and Mx1, was measured by RT-qPCR to confirm the establishment of an antiviral state.[1][11]
Visualizing the Pathways and Workflows
To further elucidate the mechanisms and experimental processes discussed, the following diagrams are provided.
Caption: this compound signaling pathway.
Caption: General workflow for in vitro antiviral assays.
Conclusion and Future Directions
This compound represents a promising host-directed antiviral agent with a well-defined mechanism of action and broad-spectrum activity in preclinical studies. Its ability to activate the MAVS-IRF3 pathway to induce a potent antiviral state offers a compelling strategy for the development of new therapeutics.
However, the critical next step for the advancement of this compound and its derivatives is the independent validation of its antiviral efficacy and mechanism of action. Reproducibility is paramount in drug development, and further studies from diverse research groups are needed to build a robust data package.
Future research should also focus on direct, head-to-head comparative studies of this compound with other leading small molecule innate immune agonists and various types of interferons. Such studies will be invaluable in positioning this compound within the evolving landscape of antiviral therapies. Furthermore, a thorough investigation of the in vivo efficacy, pharmacokinetics, and toxicology of this compound is essential to translate its preclinical promise into a viable clinical candidate.
References
- 1. Targeting Innate Immunity for Antiviral Therapy through Small Molecule Agonists of the RLR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kinetic Differences and Synergistic Antiviral Effects Between Type I and Type III Interferon Signaling Indicate Pathway Independence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic Differences and Synergistic Antiviral Effects Between Type I and Type III Interferon Signaling Indicate Pathway Independence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. A stem-loop RNA RIG-I agonist confers prophylactic and therapeutic protection against acute and chronic SARS-CoV-2 infection in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison among plaque assay, tissue culture infectious dose (TCID50) and real-time RT-PCR for SARS-CoV-2 variants quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Viral Titering-TCID50 Assay Protocol - Creative Biogene [creative-biogene.com]
- 9. brainvta.tech [brainvta.tech]
- 10. A High Resolution Method to Monitor Phosphorylation-dependent Activation of IRF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. data.starklab.org [data.starklab.org]
KIN1400: A Broad-Spectrum Antiviral Agent Targeting Innate Immunity - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel antiviral agent KIN1400, detailing its efficacy across various viral strains, its mechanism of action, and its performance relative to other antiviral alternatives. The information is supported by available experimental data to aid in the evaluation of its therapeutic potential.
Executive Summary
This compound is a potent small molecule activator of the Interferon Regulatory Factor 3 (IRF3), a key transcription factor in the innate immune system. By targeting the MAVS-IRF3 signaling axis, this compound initiates a broad-spectrum antiviral state, demonstrating efficacy against a range of pathogenic RNA viruses. This guide presents the available quantitative data on its antiviral activity, outlines the experimental protocols used for its evaluation, and provides a comparative analysis with other known antiviral agents.
Data Presentation: Efficacy of this compound and Comparators
The following tables summarize the available quantitative data on the antiviral efficacy of this compound and its general comparison with other broad-spectrum antiviral agents. It is important to note that direct head-to-head comparative studies with comprehensive, publicly available IC50/EC50 values across a wide range of viruses are limited.
Table 1: Antiviral Activity of this compound Against Various RNA Viruses
| Viral Family | Virus | Assay Type | Cell Line | Efficacy Metric (EC50/IC50) | Citation |
| Flaviviridae | Hepatitis C Virus (HCV) | Replicon Assay | Huh7 | <2 µM (pre-treatment) | [1] |
| Hepatitis C Virus (HCV) | Replicon Assay | Huh7 | ~2-5 µM (post-infection) | [1] | |
| West Nile Virus (WNV) | RNA level reduction | HEK293 | Dose-dependent inhibition | [2] | |
| Dengue Virus (DV) | RNA level reduction | Huh7 | Effective at 20 µM | [3] | |
| Filoviridae | Ebola Virus (EBOV) | Not specified | THP-1 | Prophylactic and therapeutic protection | [4] |
| Arenaviridae | Lassa Virus (LASV) | Not specified | Cultured cells | Infection suppression | [1] |
| Paramyxoviridae | Nipah Virus (NiV) | Not specified | Cultured cells | Infection suppression | [1] |
| Respiratory Syncytial Virus (RSV) | Not specified | Cultured cells | Infection suppression | [1] | |
| Orthomyxoviridae | Influenza A Virus (IAV) | Not specified | Cultured cells | Infection suppression | [1] |
Table 2: General Comparison of this compound with Other Broad-Spectrum Antiviral Agents
| Antiviral Agent | Mechanism of Action | Known Spectrum of Activity | Advantages | Limitations |
| This compound | MAVS-IRF3 pathway activator (Host-targeting) | Broad-spectrum RNA viruses (Flaviviruses, Filoviruses, Arenaviruses, Paramyxoviruses, Orthomyxoviruses) | Host-directed mechanism may have a higher barrier to viral resistance. | Limited publicly available quantitative comparative data. |
| Favipiravir | RNA-dependent RNA polymerase (RdRp) inhibitor | Influenza virus, Ebola virus, Lassa virus, SARS-CoV-2 | Orally bioavailable. | Teratogenic potential. |
| Remdesivir | RNA-dependent RNA polymerase (RdRp) inhibitor | Coronaviruses (SARS-CoV, MERS-CoV, SARS-CoV-2), Ebola virus | Broad-spectrum activity against several RNA viruses. | Intravenous administration required. |
| Ribavirin | Multiple mechanisms, including IMPDH inhibition and direct RNA mutagenesis | HCV, RSV, Lassa fever, other hemorrhagic fevers | Broad-spectrum activity. | Significant side effects, including hemolytic anemia. |
Experimental Protocols
The evaluation of this compound's antiviral efficacy typically involves cell-based assays that quantify the reduction in viral replication or infectivity in the presence of the compound.
General In Vitro Antiviral Assay Protocol (Plaque Reduction Assay)
-
Cell Seeding: Plate a suitable host cell line (e.g., Vero, Huh7, HEK293) in 24- or 48-well plates to form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of this compound and control compounds in cell culture medium.
-
Pre-treatment (for prophylactic assessment): Remove the growth medium from the cell monolayers and add the diluted compounds. Incubate for a specified period (e.g., 24 hours) to allow for the induction of an antiviral state.
-
Viral Infection: Remove the compound-containing medium and infect the cells with the virus at a specific multiplicity of infection (MOI) for a defined adsorption period (e.g., 1 hour).
-
Post-treatment (for therapeutic assessment): For post-infection studies, the compound is added to the cells after the viral adsorption period.
-
Overlay: After adsorption, remove the viral inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict viral spread to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Plaque Visualization: Fix the cells with a solution like 4% formaldehyde and stain with a dye such as crystal violet to visualize the plaques.
-
Quantification: Count the number of plaques in each well. The concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control is determined as the IC50 value.
Quantitative Real-Time PCR (qRT-PCR) for Viral RNA Quantification
-
Experimental Setup: Similar to the plaque reduction assay, cells are treated with this compound and infected with the virus.
-
RNA Extraction: At a specified time post-infection, total RNA is extracted from the cells.
-
Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
qPCR: The cDNA is then used as a template for quantitative PCR using primers and probes specific to a viral gene.
-
Analysis: The level of viral RNA is quantified and compared between treated and untreated samples to determine the extent of viral replication inhibition. The concentration of the compound that reduces the viral RNA level by 50% is the EC50 value.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: this compound activates the MAVS-IRF3 signaling pathway to induce an antiviral state.
Experimental Workflow for Antiviral Efficacy Testing
Caption: General workflow for in vitro testing of this compound's antiviral efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Innate Immunity for Antiviral Therapy through Small Molecule Agonists of the RLR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Perspectives for the Treatment of Infections with Flaviviridae - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of KIN1400 and KIN1000 antiviral activity.
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed, evidence-based comparison of the antiviral activities of two small molecule innate immune activators, KIN1400 and KIN1000. Both compounds function by stimulating the RIG-I-like receptor (RLR) pathway, a critical component of the host's first-line defense against viral infections. This document summarizes their comparative efficacy, mechanisms of action, and the experimental protocols used to evaluate their antiviral properties, offering valuable insights for researchers in virology and immunology, as well as professionals in antiviral drug development.
Executive Summary
This compound, a hydroxyquinoline derivative, and KIN1000, which possesses a benzothiazole core, are both activators of the RLR pathway and demonstrate antiviral capabilities. However, direct comparative studies reveal that This compound exhibits significantly more potent antiviral activity and a stronger induction of the innate immune response compared to KIN1000. This compound has shown robust, dose-dependent inhibition of a broad spectrum of RNA viruses, including members of the Flaviviridae family (West Nile Virus, Dengue Virus, Hepatitis C Virus) and other pathogenic viruses such as Ebola Virus, Lassa Virus, Nipah Virus, Respiratory Syncytial Virus, and Influenza A Virus.[1] In contrast, KIN1000 demonstrates only modest to moderate antiviral effects in head-to-head comparisons against West Nile Virus and Dengue Virus.[2]
Data Presentation: Quantitative Antiviral Activity
Table 1: Head-to-Head Antiviral Efficacy against Flaviviruses
| Compound | Virus | Cell Line | Assay | Outcome |
| This compound | West Nile Virus (WNV) | HEK293 | Intracellular Viral RNA (qPCR) | Significant, dose-dependent suppression. 2 µM resulted in ≥50% inhibition.[2] |
| KIN1000 | West Nile Virus (WNV) | HEK293 | Intracellular Viral RNA (qPCR) | Modest effect on intracellular WNV RNA levels.[2] |
| This compound | Dengue Virus (DV2) | Huh7 | Intracellular Viral RNA (qPCR) | Suppressed viral RNA levels. [2] |
| KIN1000 | Dengue Virus (DV2) | Huh7 | Intracellular Viral RNA (qPCR) | Moderate reduction in intracellular DV2 RNA levels.[2] |
Table 2: Antiviral Activity of this compound against Hepatitis C Virus (HCV)
| Compound | Virus | Cell Line | Treatment Timing | EC50 |
| This compound | Hepatitis C Virus (HCV) | Huh7 | 24h before infection | <2 µM[2] |
| This compound | Hepatitis C Virus (HCV) | Huh7 | After infection | ~2 to 5 µM[2] |
Table 3: Comparative Induction of Innate Immune Genes in THP-1 Cells
| Compound (at 20 µM) | Gene Induction | Potency |
| This compound | Induces expression of RIG-I, MDA5, IFIT1, IFIT2, IFITM1, OAS3, and Mx1.[2] | More potent at inducing overall innate immune gene expression.[2] |
| KIN1000 | Induces expression of innate immune genes. | Less potent than this compound on a dose-for-dose basis.[2] |
Mechanism of Action: RLR Pathway Activation
Both this compound and KIN1000 exert their antiviral effects by activating the RIG-I-like receptor (RLR) signaling pathway. This pathway is crucial for detecting viral RNA in the cytoplasm and initiating an antiviral state through the production of type I interferons and other interferon-stimulated genes (ISGs).
The mechanism for this compound has been shown to be dependent on the mitochondrial antiviral-signaling protein (MAVS) and interferon regulatory factor 3 (IRF3).[2] Upon activation, a signaling cascade is initiated, leading to the phosphorylation and nuclear translocation of IRF3, which then drives the transcription of antiviral genes.
References
KIN1400: A Specific Activator of the RLR Pathway for Antiviral Research
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of KIN1400, a small molecule agonist of the RIG-I-like receptor (RLR) pathway, with other alternatives. We present supporting experimental data, detailed methodologies for key experiments, and visualizations to objectively assess its specificity and performance.
This compound is a novel small molecule activator of Interferon Regulatory Factor 3 (IRF3) that initiates an innate immune response through the RLR pathway.[1][2][3][4] Experimental evidence demonstrates that this compound's activity is dependent on the mitochondrial antiviral signaling (MAVS) protein, a critical adaptor in the RLR signaling cascade, and the transcription factor IRF3.[5] This dependency underscores its specificity for this particular antiviral signaling pathway.
Performance and Specificity of this compound
This compound has been shown to trigger the expression of IRF3-dependent innate immune antiviral genes, including RIG-I, MDA5, IFIT1, and Mx1, as well as IFN-β.[2][3] This activity translates to the inhibition of a range of RNA viruses. For instance, this compound has demonstrated antiviral activity against members of the Flaviviridae family, such as West Nile Virus (WNV) and Dengue Virus (DV), and has also been shown to inhibit the replication of Hepatitis C Virus (HCV).[2][3]
A key aspect of this compound's specificity is its reliance on the MAVS-IRF3 axis for inducing an innate antiviral immune response.[2][3] Studies utilizing MAVS-knockout cells have shown that the ability of this compound to induce the expression of antiviral genes like IFIT1 and IFIT2 is abrogated in the absence of MAVS. This provides strong evidence that this compound acts upstream of or at the level of MAVS to initiate the signaling cascade.
While the direct molecular target of this compound has not been publicly disclosed, its functional dependence on core RLR pathway components strongly suggests a targeted mode of action. However, to date, comprehensive kinase profiling or broad off-target screening data for this compound is not available in the public domain. Such data would be invaluable in definitively confirming its specificity and ruling out potential off-target effects on other signaling pathways.
Comparison with Alternative RLR Pathway Modulators
The RLR pathway can be modulated by various synthetic and biological molecules. A comparison of this compound with other known RLR agonists is presented below.
| Compound/Agent | Mechanism of Action | Target | Key Features |
| This compound | Small molecule agonist of the RLR pathway | Acts at or upstream of MAVS | Induces IRF3-dependent antiviral gene expression; Broad-spectrum antiviral activity against several RNA viruses.[2][3] |
| Poly(I:C) | Synthetic analog of double-stranded RNA | RIG-I and MDA5 | Potent activator of both RIG-I and MDA5, leading to robust type I interferon production.[6] |
| 5'ppp-dsRNA | Synthetic double-stranded RNA with a 5'-triphosphate group | RIG-I | Highly specific agonist for RIG-I, mimicking a common viral replication intermediate.[6] |
| KIN1148 | Small molecule agonist | RIG-I | Induces RIG-I-dependent innate immune gene expression and has been shown to act as a vaccine adjuvant.[7] |
Experimental Protocols
The following are summaries of key experimental protocols used to validate the specificity of this compound for the RLR pathway.
MAVS Knockout and Validation
To confirm the MAVS-dependency of this compound, MAVS knockout (KO) cell lines, such as in Huh7 cells, are generated using the CRISPR/Cas9 system.
Protocol Summary:
-
gRNA Design and Cloning: Design guide RNAs (gRNAs) targeting a specific exon of the MAVS gene.
-
Transfection: Co-transfect a Cas9 expression vector and the gRNA vector into the target cells (e.g., Huh7).
-
Single-Cell Cloning: Isolate single cells to generate monoclonal cell lines.
-
Validation: Screen individual clones for MAVS protein knockout by Western blot analysis using an anti-MAVS antibody. Successful KO clones will show a complete absence of the MAVS protein band compared to wild-type control cells.[8]
IRF3 Phosphorylation Assay
The activation of IRF3 is a key downstream event in the RLR pathway. This is often assessed by detecting the phosphorylation of IRF3 at specific residues, such as Ser396.
Protocol Summary:
-
Cell Treatment: Treat cells with this compound or a positive control (e.g., Sendai virus infection) for a specified time.
-
Protein Extraction: Lyse the cells and prepare whole-cell extracts.
-
Western Blotting: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific for phosphorylated IRF3 (e.g., anti-pIRF3 Ser396) and a total IRF3 antibody as a loading control.[9][10]
-
Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands. An increase in the pIRF3/total IRF3 ratio indicates pathway activation.
Antiviral Gene Expression Analysis (RT-qPCR)
The induction of antiviral genes such as IFIT1 and IFIT2 is a hallmark of RLR pathway activation.
Protocol Summary:
-
Cell Treatment and RNA Extraction: Treat cells with this compound and extract total RNA.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR: Perform quantitative PCR using primers specific for IFIT1, IFIT2, and a housekeeping gene (e.g., GAPDH) for normalization.[11][12][13]
-
Data Analysis: Calculate the fold change in gene expression in this compound-treated cells relative to vehicle-treated controls using the ΔΔCt method.
Visualizing the RLR Pathway and Experimental Workflow
To further clarify the mechanism of action and the experimental approach, the following diagrams are provided.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. journals.asm.org [journals.asm.org]
- 6. invivogen.com [invivogen.com]
- 7. A small molecule RIG-I agonist serves to adjuvant broad multifaceted influenza virus vaccine immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of Type I and III Interferon Response by Mitochondrial and Peroxisomal MAVS and Inhibition by Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. p-IRF3 Antibody (Ser396) (4D4G) | Cell Signaling Technology | Cell Signaling Technology [cellsignal.com]
- 10. The Structural Basis of IRF-3 Activation Upon Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. Simultaneous Detection of RIG-1, MDA5, and IFIT-1 Expression Is a Convenient Tool for Evaluation of the Interferon-Mediated Response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. origene.com [origene.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for KIN1400
This document provides critical guidance for the safe handling and disposal of KIN1400, a small molecule activator of the RIG-I-like receptor (RLR) pathway utilized in antiviral research. The information is intended for researchers, scientists, and drug development professionals to ensure laboratory safety and proper environmental stewardship.
Conflicting Safety Information: It is imperative to note that Safety Data Sheets (SDS) from different suppliers for this compound present conflicting hazard classifications. One supplier indicates that this compound is harmful if swallowed and very toxic to aquatic life with long-lasting effects, while another states the substance is not classified under the Globally Harmonized System (GHS).[1][2] Given this discrepancy, it is crucial to handle this compound with a high degree of caution, assuming the more stringent hazard classifications are accurate.
Hazard and Precautionary Data
The following table summarizes the hazard information and precautionary statements from the more comprehensive Safety Data Sheet.
| Hazard Statement | Precautionary Statement |
| H302: Harmful if swallowed. | P264: Wash skin thoroughly after handling. |
| H410: Very toxic to aquatic life with long-lasting effects. | P270: Do not eat, drink or smoke when using this product. |
| P273: Avoid release to the environment. | |
| P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | |
| P330: Rinse mouth. | |
| P391: Collect spillage. | |
| P501: Dispose of contents/container to an approved waste disposal plant. |
Data sourced from a this compound Safety Data Sheet.[1]
Proper Disposal Protocol for this compound
Due to its potential acute and chronic aquatic toxicity, this compound and any materials contaminated with it must be disposed of as hazardous waste. Improper disposal can lead to significant environmental damage and may violate regulations.[3]
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect solid this compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any other contaminated disposable materials in a dedicated, clearly labeled hazardous waste container. The container must be sealable and made of a material compatible with the chemical.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste unless permitted by your institution's hazardous waste management guidelines.
-
Empty Containers: Empty containers that held this compound must be treated as hazardous waste and should not be rinsed into the drain.[4] They should be collected for disposal by a licensed hazardous waste contractor.[5]
Step 2: Labeling
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Aquatic Hazard").
Step 3: Storage
-
Store hazardous waste containers in a designated, secure area away from general laboratory traffic. The storage area should be well-ventilated and have secondary containment to prevent the spread of material in case of a leak.
Step 4: Disposal
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3][5]
-
Do not dispose of this compound down the drain or in regular trash.[6] The aquatic toxicity of this compound poses a significant threat to waterways.
Experimental Protocols
While this compound is utilized in research to activate the RLR pathway and inhibit viral replication, specific, detailed experimental protocols for its use and subsequent disposal were not found in the available search results.[7][8] The disposal of any experimental materials, including cell culture media containing this compound, should follow the hazardous waste procedures outlined above.
This compound and the RIG-I-Like Receptor (RLR) Signaling Pathway
This compound functions as an activator of the RIG-I-like receptor (RLR) signaling pathway, a critical component of the innate immune response to viral infections.[7] This pathway is initiated by the recognition of viral RNA in the cytoplasm by RLRs such as RIG-I and MDA5.[1][9] Activation of these receptors triggers a signaling cascade that leads to the production of type I interferons and other antiviral molecules, ultimately inhibiting viral replication.[2][7]
References
- 1. RIG-I like receptors and their signaling crosstalk in the regulation of antiviral immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KEGG PATHWAY: RIG-I-like receptor signaling pathway - Homo sapiens (human) [kegg.jp]
- 3. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 4. Acutely Toxic ‘P-listed’ Hazardous Chemical Waste Guidance | Office of Research [bu.edu]
- 5. hse.gov.uk [hse.gov.uk]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. RIG-I-like Receptor Signaling Pathway in Antiviral Immunity - Creative Proteomics [cytokine.creative-proteomics.com]
- 8. Targeting Innate Immunity for Antiviral Therapy through Small Molecule Agonists of the RLR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ebiohippo.com [ebiohippo.com]
Personal protective equipment for handling KIN1400
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling KIN1400, a potent small molecule activator of the RIG-I-like receptor (RLR) pathway with broad-spectrum antiviral activity. Adherence to these procedures is critical to ensure personal safety and maintain experimental integrity.
Understanding this compound
This compound, with the chemical name 7-[(2-benzothiazolylamino)[4-(difluoromethoxy)phenyl]methyl]-8-quinolinol, is a solid substance used in research to trigger IRF3-dependent innate immune responses against a range of RNA viruses.[1][2][3] Its CAS Number is 446826-86-4.[4] While one Safety Data Sheet (SDS) classifies this compound as not hazardous under the Globally Harmonized System (GHS), another indicates it is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[5][6] Therefore, it is imperative to handle this compound with appropriate caution.
| Identifier | Value |
| Chemical Name | 7-[(2-benzothiazolylamino)[4-(difluoromethoxy)phenyl]methyl]-8-quinolinol |
| CAS Number | 446826-86-4[4] |
| Molecular Formula | C24H17F2N3O2S[4] |
| Molecular Weight | 449.5 g/mol [4] |
| Appearance | Solid[7] |
| Purity | >98%[4] |
| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 2 mg/ml[4] |
| Storage | -20°C[4] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following PPE is mandatory when handling this compound:
| Protection Type | Specific Recommendations |
| Eye Protection | Safety goggles with side-shields.[5] |
| Hand Protection | Protective gloves (e.g., nitrile). |
| Skin and Body Protection | Impervious clothing, such as a fully-buttoned lab coat.[5] |
| Respiratory Protection | A suitable respirator should be used, especially when handling the powder form to avoid dust and aerosol formation.[5] |
Operational Plan: Safe Handling Procedures
Strict adherence to the following operational procedures will minimize the risk of exposure and contamination.
3.1. Engineering Controls:
-
Use only in areas with appropriate exhaust ventilation, such as a chemical fume hood.[5]
-
Ensure a safety shower and eyewash station are readily accessible.[5]
3.2. Handling Powder:
-
Preparation: Before handling, ensure all required PPE is correctly worn.
-
Weighing: Conduct all weighing and aliquoting of this compound powder within a chemical fume hood to prevent inhalation of dust.
-
Spill Prevention: Handle with care to avoid creating dust.
3.3. Preparing Solutions:
-
Solvent Selection: this compound is soluble in DMSO at approximately 30 mg/ml.[7]
-
Dissolving: When dissolving, do so within a chemical fume hood. Purge the solvent of choice with an inert gas before preparing the stock solution.[7]
-
Storage of Solutions: Store stock solutions at -20°C for short-term (days to weeks) or -80°C for long-term (months).[5]
3.4. General Hygiene:
-
Wash hands thoroughly after handling.[7]
-
Do not eat, drink, or smoke in laboratory areas where this compound is handled.[5]
-
Avoid contact with skin, eyes, and clothing.[7]
Disposal Plan
Proper disposal is crucial to prevent environmental contamination, as this compound is classified as very toxic to aquatic life.[5]
-
Waste Collection: Collect all this compound waste, including empty containers, contaminated PPE, and unused solutions, in a designated and clearly labeled hazardous waste container.
-
Disposal Method: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5]
-
Environmental Release: Avoid release to the environment.[5]
Experimental Protocols and Signaling Pathway
5.1. Key Experimental Application: Antiviral Activity
This compound has demonstrated efficacy in inhibiting the replication of various RNA viruses, including West Nile Virus (WNV), Dengue Virus (DV), and Hepatitis C Virus (HCV).[1][4] It functions by activating the RLR pathway, which leads to the expression of innate immune genes.[4]
5.2. Signaling Pathway Diagram
The diagram below illustrates the activation of the IRF3-dependent innate immune response by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. KIN-1400| CAS 446826-86-4 [dcchemicals.com]
- 4. This compound | CAS 446826-86-4 | Cayman Chemical | Biomol.com [biomol.com]
- 5. KIN-1400|446826-86-4|MSDS [dcchemicals.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
